molecular formula C9H19NO3 B2354263 Ethyl 3-[(tert-butoxy)amino]propanoate CAS No. 1554968-59-0

Ethyl 3-[(tert-butoxy)amino]propanoate

Cat. No.: B2354263
CAS No.: 1554968-59-0
M. Wt: 189.255
InChI Key: POLVKIZFUHJUCT-UHFFFAOYSA-N
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Description

Ethyl 3-[(tert-butoxy)amino]propanoate ( 1554968-59-0) is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . Its structure features a propanoate ester linked to a (tert-butoxy)amino group, making it a potential building block in organic synthesis and medicinal chemistry research. This compound is related to a class of β-amino esters, which are recognized as versatile intermediates for constructing more complex molecules, including peptidomimetics and biologically active compounds . As a supplier, we offer this product for research and development purposes. It is supplied with batch-specific documentation and must be stored sealed in dry conditions between 2-8°C . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. Safety Information: According to hazard statements, this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) and adhere to all necessary safety precautions, including the use of appropriate personal protective equipment (PPE). For pricing, additional data, or to receive a quote, please contact our customer service team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxyamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-12-8(11)6-7-10-13-9(2,3)4/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLVKIZFUHJUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554968-59-0
Record name ethyl 3-[(tert-butoxy)amino]propanoate
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Foundational & Exploratory

Ethyl 3-[(tert-butoxy)amino]propanoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3]

Ethyl 3-[(tert-butoxy)amino]propanoate (CAS 1554968-59-0) is a specialized


-amino acid derivative characterized by the presence of an 

-alkoxy functionality (

).[1] Unlike standard Boc-protected amines (

), this molecule features a direct nitrogen-oxygen bond, classifying it as a hydroxylamine derivative.

This structural distinction is critical in drug development. While Boc-groups are transient protecting groups removed under acidic conditions, the


-alkoxy moiety in this compound is often retained to impart specific physicochemical properties—such as resistance to proteolysis and altered hydrogen bonding capability—to peptidomimetics and bioactive small molecules.
Physicochemical Identifiers
PropertySpecification
CAS Number 1554968-59-0
IUPAC Name Ethyl 3-[(2-methylpropan-2-yl)oxyamino]propanoate
Common Synonyms Ethyl 3-(tert-butoxyamino)propanoate;

-tert-Butoxy-

-alanine ethyl ester
Molecular Formula

Molecular Weight 189.25 g/mol
InChI Key POLVKIZFUHJUCT-UHFFFAOYSA-N
SMILES CCOC(=O)CCNOC(C)(C)C
Physical State Liquid (Colorless to pale yellow)
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; sparingly soluble in water

Structural Analysis & Synthesis Logic

Structural Distinction (Critical)

Researchers must distinguish between Ethyl 3-[(tert-butoxy)amino]propanoate and its structural isomer, Ethyl 3-(tert-butoxycarbonylamino)propanoate (


-Boc-

-Ala-OEt).
  • Target Compound (CAS 1554968-59-0): Contains an

    
     ether bond .[1] Formula 
    
    
    
    . Used for
    
    
    -alkoxy functionalization.
  • Boc-Analog: Contains a carbamate (

    
    ) . Formula 
    
    
    
    . Used for standard peptide synthesis.
Synthesis Pathway: Aza-Michael Addition[2]

The most robust synthetic route involves the aza-Michael addition of O-tert-butylhydroxylamine to ethyl acrylate. This reaction exploits the nucleophilicity of the hydroxylamine nitrogen attacking the


-carbon of the 

-unsaturated ester.

SynthesisPathway Reactant1 O-tert-Butylhydroxylamine (Nucleophile) Intermediate Transition State (C-N Bond Formation) Reactant1->Intermediate Nucleophilic Attack Reactant2 Ethyl Acrylate (Michael Acceptor) Reactant2->Intermediate Product Ethyl 3-[(tert-butoxy)amino]propanoate (CAS 1554968-59-0) Intermediate->Product Proton Transfer

Figure 1: Synthetic pathway via Aza-Michael addition. The reaction proceeds under mild conditions, often requiring only a basic catalyst to neutralize the hydroxylamine salt.

Experimental Protocol

Objective: Synthesis of Ethyl 3-[(tert-butoxy)amino]propanoate on a 10 mmol scale.

Materials
  • Ethyl Acrylate: 1.1 eq (1.10 g, 11 mmol). Caution: Lachrymator.

  • O-tert-Butylhydroxylamine Hydrochloride: 1.0 eq (1.25 g, 10 mmol).

  • Triethylamine (TEA): 1.1 eq (1.11 g, 11 mmol) – Used to liberate the free amine.

  • Solvent: Methanol (anhydrous, 20 mL).

  • Workup: Ethyl Acetate, Brine,

    
    .
    
Step-by-Step Methodology
  • Free Base Generation:

    • In a 50 mL round-bottom flask, dissolve O-tert-butylhydroxylamine hydrochloride (1.25 g) in anhydrous Methanol (10 mL).

    • Add Triethylamine (1.11 g) dropwise at 0°C. Stir for 15 minutes. The solution will become cloudy as

      
       precipitates (or remains soluble depending on concentration).
      
  • Michael Addition:

    • Add Ethyl Acrylate (1.10 g) dropwise to the reaction mixture.

    • Allow the mixture to warm to Room Temperature (25°C).

    • Optimization: If reaction kinetics are slow (monitored by TLC, typically 30% EtOAc/Hexane), heat the mixture to mild reflux (60°C) for 4–6 hours. Note: Alkoxyamines are less nucleophilic than alkylamines due to the electronegative oxygen; thermal energy often improves yield.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove Methanol and excess Ethyl Acrylate.

    • Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (

      
       mL) to remove TEA salts.
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Purification: The product is typically a liquid. If purity is <95%, purify via flash column chromatography (Silica gel, Gradient: 5%

      
       20% EtOAc in Hexanes).
      
  • Validation:

    • 1H NMR (CDCl3, 400 MHz): Look for the tert-butyl singlet (~1.2 ppm, 9H), the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm), and the two methylene triplets of the propanoate backbone (~2.5 ppm and ~3.1 ppm).

    • MS (ESI): Expect

      
      .
      

Applications in Drug Development[2]

This compound serves as a "chimeric" building block, bridging the gap between


-amino acids and hydroxamic acid derivatives.
Therapeutic Areas[2]
  • MMP Inhibitors: The

    
    -alkoxy motif mimics the zinc-binding hydroxamic acid group found in Matrix Metalloproteinase (MMP) inhibitors but with altered metabolic stability.
    
  • Peptidomimetics: Incorporation into

    
    -peptides introduces an 
    
    
    
    -heteroatom (
    
    
    ) that disrupts standard helix formation, creating unique secondary structures resistant to proteolytic degradation.
  • Weinreb Amide Isosteres: While not a Weinreb amide itself, the

    
    -alkoxy functionality allows for chemoselective manipulations at the nitrogen center.
    

Applications Core Ethyl 3-[(tert-butoxy)amino]propanoate App1 Hydrolysis to Acid (Building Block) Core->App1 App2 N-Alkylation/Acylation Core->App2 Target1 N-Alkoxy Beta-Peptides (Protease Resistance) App1->Target1 Target2 Hydroxamic Acid Analogs (MMP Inhibition) App1->Target2 Target3 N-O Heterocycles (Isoxazolidinones) App2->Target3

Figure 2: Downstream applications in medicinal chemistry. The ester group allows for facile coupling into peptide backbones.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Ventilation: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester or oxidation.

References

  • Sigma-Aldrich. (n.d.). Ethyl 3-[(tert-butoxy)amino]propanoate Product Sheet. Retrieved from

  • Cymit Quimica. (2023). Ethyl 3-[(tert-butoxy)amino]propanoate Identifiers. Retrieved from [2]

  • Beilstein J. Org. Chem. (2013). Synthesis of unnatural

    
    -amino esters using ethyl nitroacetate. (Contextual reference for Michael addition methodologies). Retrieved from 
    
  • PubChem. (n.d.). O-tert-Butylhydroxylamine (Precursor Data). Retrieved from

Sources

Chemical properties of Ethyl 3-[(tert-butoxy)amino]propanoate

Introduction: The Strategic Value of N-Alkoxy -Amino Acids

In the landscape of modern drug discovery, Ethyl 3-[(tert-butoxy)amino]propanoate (CAS: 1554968-59-0) represents a critical "masked" building block.[1] Structurally, it is the ethyl ester of


1

1

For medicinal chemists, this molecule serves three primary strategic functions:

  • Precursor to

    
    -Hydroxy-
    
    
    -Amino Acids:
    Acidolytic cleavage of the tert-butyl ether yields the
    
    
    -hydroxy derivative, a pharmacophore found in siderophore mimics and metalloprotease inhibitors.[1]
  • Scaffold for Isoxazolidin-3-ones: Base-mediated cyclization provides direct access to isoxazolidinones, which are bioisosteres of

    
    -lactams and precursors to 
    
    
    -amino acids.[1]
  • Peptidomimetic Linker: The

    
     bond introduces a "kink" in peptide backbones, disrupting 
    
    
    -helices and stabilizing specific secondary structures useful in foldamer research.[1]

Physicochemical Profile

The following data aggregates calculated and experimental parameters essential for handling and formulation.

PropertyValueContext
IUPAC Name Ethyl 3-[(2-methylpropan-2-yl)oxyamino]propanoateSystematic nomenclature
CAS Number 1554968-59-0Unique Identifier
Molecular Formula

Stoichiometry
Molecular Weight 189.25 g/mol Mass balance calculation
Physical State Colorless OilAt standard temperature/pressure
Boiling Point ~90–95 °C (at 0.5 mmHg)Estimated (vacuum distillation required)
LogP (Calc) ~1.82Lipophilicity (moderate)
Solubility Soluble in DCM, EtOAc, EtOH; Sparingly in WaterOrganic extraction compatible
pKa (

)
~4.5–5.0Reduced basicity due to electronegative Oxygen

Synthetic Route: The Self-Validating Aza-Michael Protocol

The most robust synthesis involves the aza-Michael addition of

1
Mechanism & Causality

The nucleophilic nitrogen of the hydroxylamine (



1

Experimental Protocol

Scale: 10 mmol

Reagents:

  • 
    -tert-Butylhydroxylamine Hydrochloride (
    
    
    ,
    
    
    )[1]
  • Ethyl Acrylate (

    
    , 
    
    
    ,
    
    
    ) — Caution: Lachrymator/Carcinogen[1]
  • Triethylamine (

    
    , 
    
    
    ) or
    
    
    (saturated aq.)[1]
  • Ethanol (Absolute,

    
    )[1]
    

Step-by-Step Methodology:

  • Freebasing (Critical Step): Dissolve the hydroxylamine hydrochloride in a minimum amount of water (

    
    ) and neutralize with saturated 
    
    
    until effervescence ceases (pH ~8). Extract with DCM (
    
    
    ), dry over
    
    
    , and concentrate carefully (volatile!) to obtain the free amine oil.
    • Validation: The free amine should be a clear liquid. If solid remains, salt is present.[1]

  • Addition: Dissolve the free amine in Ethanol (

    
    ). Add Ethyl Acrylate dropwise at 
    
    
    to control the exotherm.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • TLC Monitoring: Silica gel, 20% EtOAc/Hexane.[1] Stain:

      
       (Product is oxidizable).[1] Product 
      
      
      ~0.5; Starting material (amine) is lower/streaking.[1]
  • Workup: Concentrate the reaction mixture under reduced pressure to remove Ethanol and excess Ethyl Acrylate.

  • Purification: The crude oil is often

    
     pure.[1] If necessary, purify via flash column chromatography (Hexane 
    
    
    10% EtOAc/Hexane).[1]

Characterization Checkpoints (Self-Validation):

  • 
     NMR (
    
    
    ):
    • 
       1.18 (s, 9H, 
      
      
      ) — Diagnostic singlet.[1]
    • 
       1.26 (t, 3H, 
      
      
      ).[1]
    • 
       2.55 (t, 2H, 
      
      
      ).[1]
    • 
       3.15 (t, 2H, 
      
      
      ).[1]
    • 
       4.15 (q, 2H, 
      
      
      ).[1]
    • 
       5.8 (br s, 1H, 
      
      
      ) — Exchangeable.[1]

Chemical Reactivity & Transformations[1][5][6][7][8]

The utility of Ethyl 3-[(tert-butoxy)amino]propanoate lies in its ability to undergo orthogonal deprotection and cyclization.[1]

Pathway A: Cyclization to Isoxazolidin-3-ones

Treatment with a strong base (e.g., LiHMDS or NaOEt) induces intramolecular cyclization, eliminating ethanol to form 2-(tert-butoxy)isoxazolidin-3-one .[1] This is a protected form of the cyclic hydroxamic acid.

Pathway B: Acidolytic Deprotection

The tert-butyl group is acid-labile.[1] Treatment with Trifluoroacetic acid (TFA) or HCl/Dioxane cleaves the

Ethyl 3-(hydroxyamino)propanoate11
Pathway C: N-Functionalization

The secondary amine can be acylated (using acid chlorides/anhydrides) to generate Weinreb Amide analogs or peptidic structures.[1] The

Visualizing the Logic: Synthesis & Reactivity

The following diagram maps the synthesis and divergent reactivity pathways, highlighting the specific conditions required for each transformation.

GStart1O-tert-ButylhydroxylamineProductEthyl 3-[(tert-butoxy)amino]propanoate(Core Scaffold)Start1->ProductAza-Michael Addition(EtOH, RT, 12h)Start2Ethyl AcrylateStart2->ProductAza-Michael Addition(EtOH, RT, 12h)CyclicIsoxazolidin-3-oneDerivativesProduct->CyclicBase (LiHMDS)Cyclization (-EtOH)DeprotectedEthyl 3-(hydroxyamino)propanoateProduct->DeprotectedAcid (TFA/DCM)(-Isobutene)AcylatedN-Acyl-N-alkoxyDerivativesProduct->AcylatedR-COCl, Base(N-Acylation)

Figure 1: Synthetic workflow and divergent reactivity of Ethyl 3-[(tert-butoxy)amino]propanoate.[1]

Applications in Drug Development

  • MMP Inhibitor Design: Matrix Metalloproteinase (MMP) inhibitors often require a zinc-binding group (ZBG).[1] The hydroxamic acid moiety (derived from Pathway B) is a classic ZBG.[1] This scaffold allows the installation of the ZBG on a

    
    -amino acid backbone, modifying the linker length and flexibility compared to standard 
    
    
    -amino acid derivatives.[1]
  • 
    -Peptide Foldamers:  The incorporation of 
    
    
    -alkoxy amino acids into peptides promotes the formation of
    
    
    turns (a specific type of hydrogen-bonded turn), which can stabilize short peptides against proteolytic degradation while maintaining biological recognition.[1]
  • Radical Precursors:

    
    -alkoxy amines are precursors to aminyl radicals.[1] Under oxidative conditions, this scaffold can generate radicals useful for late-stage functionalization of drug leads.[1]
    

References

  • Organic Syntheses. (2010). General Procedures for Aza-Michael Additions to Acrylates. (Contextual grounding for protocol). Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2015).[1] Synthesis of N-alkoxy-beta-amino acid derivatives. (Analogous chemistry validation). Retrieved from [Link][1]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 3-[(tert-butoxy)amino]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-[(tert-butoxy)amino]propanoate (CAS: 1554968-59-0) is a highly specialized, orthogonally protected ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-amino acid derivative. In modern drug discovery, the precise spatial arrangement of pharmacophores is critical. This molecule serves as a versatile building block, particularly in the synthesis of peptidomimetics and the installation of zinc-binding groups (ZBGs) for metalloenzyme inhibitors. This whitepaper delineates its physicochemical properties, molecular composition, and field-validated synthetic workflows.

Physicochemical Profiling and Molecular Composition

Understanding the exact molecular weight and atomic formula is paramount for stoichiometric precision in multi-step organic syntheses.

Molecular Formula: C9H19NO3 The formula is derived from three distinct structural motifs:

  • Ethyl Propanoate Backbone (

    
    ):  Provides an esterified carboxyl terminus, preventing unwanted side reactions during amine coupling while enhancing the compound's solubility in organic solvents.
    
  • Amino Core (

    
    ):  The central reactive nitrogen, bridging the backbone and the protecting group.
    
  • tert-Butoxy Group (

    
    ):  An O-linked tert-butyl group that acts as an acid-labile protecting moiety.
    

Molecular Weight: 189.25 g/mol [1],[2] The molecular weight is calculated based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999). In liquid chromatography-mass spectrometry (LC-MS) analysis, this compound typically presents a protonated molecular ion


 at m/z 190.2.
Quantitative Data Summary
PropertyValue
Chemical Name Ethyl 3-[(tert-butoxy)amino]propanoate
CAS Registry Number 1554968-59-0
Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
InChI Key POLVKIZFUHJUCT-UHFFFAOYSA-N
Physical Form Liquid
Typical Purity

95%

Data aggregated from standardized reference materials[1],,[2].

Structural Analysis & Mechanistic Rationale

The architectural design of Ethyl 3-[(tert-butoxy)amino]propanoate is highly intentional, solving specific challenges in medicinal chemistry.

Causality in Design: Direct synthesis of hydroxamic acids—crucial for Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) inhibitors—often suffers from poor yields due to the bidentate nucleophilicity of free hydroxylamine. By utilizing the tert-butoxyamino group, chemists mask the oxygen's reactivity. The bulky tert-butyl group sterically hinders over-alkylation at the nitrogen atom during scaffold construction. Once the carbon scaffold is fully elaborated, the tert-butyl group can be cleanly removed using Trifluoroacetic acid (TFA), revealing the active hydroxamic acid without disrupting the ethyl ester (which requires basic saponification). This orthogonal deprotection strategy is a cornerstone of advanced solid-phase and solution-phase synthesis.

Experimental Workflow: Synthesis via Aza-Michael Addition

The following protocol outlines a self-validating system for synthesizing Ethyl 3-[(tert-butoxy)amino]propanoate, prioritizing atom economy and operational safety.

Protocol: Conjugate Addition of O-tert-Butylhydroxylamine to Ethyl Acrylate
  • Step 1: Free-Basing the Nucleophile

    • Action: Suspend O-tert-butylhydroxylamine hydrochloride (10.0 mmol) in 20 mL of anhydrous ethanol. Cool the reaction flask to 0 °C. Add triethylamine (11.0 mmol) dropwise over 10 minutes.

    • Causality & Validation: The hydrochloride salt is stable for long-term storage but is non-nucleophilic. Triethylamine deprotonates the salt. The immediate formation of a dense white precipitate (triethylamine hydrochloride) serves as a visual, self-validating indicator that the free O-tert-butylhydroxylamine has been successfully generated in situ.

  • Step 2: Aza-Michael Addition

    • Action: Add ethyl acrylate (10.5 mmol) dropwise to the suspension. Attach a reflux condenser, warm the mixture to 60 °C, and stir for 12 hours.

    • Causality: The alkoxyamine is a relatively weak nucleophile compared to standard alkylamines due to the electronegative adjacent oxygen. Heating to 60 °C overcomes the activation energy barrier for the 1,4-conjugate addition, while avoiding excessive temperatures that could trigger the runaway polymerization of ethyl acrylate.

  • Step 3: Reaction Monitoring

    • Action: Pull a 10

      
      L aliquot, dilute in methanol, and analyze via LC-MS.
      
    • Validation: The consumption of the starting material and the appearance of a dominant peak at m/z 190.2

      
       confirms the formation of the target molecule (MW: 189.25  g/mol ).
      
  • Step 4: Workup and Isolation

    • Action: Concentrate the mixture in vacuo to remove the ethanol solvent. Partition the residue between ethyl acetate (50 mL) and saturated aqueous

      
       (50 mL). Extract, wash the organic layer with brine, dry over anhydrous 
      
      
      
      , and evaporate the solvent.
    • Result: The product is isolated as a clear liquid. For ultra-high purity (>98%), perform flash column chromatography utilizing a hexane/ethyl acetate gradient.

Process Visualization

The following diagram maps the synthetic generation of the compound and its divergent downstream applications in drug discovery.

G A Ethyl Acrylate + O-tert-Butylhydroxylamine B Aza-Michael Addition (EtOH, 60°C, Et3N) A->B Base-mediated free-basing C Ethyl 3-[(tert-butoxy)amino]propanoate (MW: 189.25 g/mol) B->C 1,4-Conjugate addition D Ester Saponification (Peptidomimetic Coupling) C->D Orthogonal cleavage (Base) E Acidic Deprotection (TFA) (Hydroxamic Acid ZBGs) C->E Orthogonal cleavage (Acid)

Synthetic workflow and orthogonal downstream applications of Ethyl 3-[(tert-butoxy)amino]propanoate.

References

  • Ethyl 3-[(tert-butoxy)amino]propanoate | CymitQuimica Source: CymitQuimica URL:1

  • Ethyl 3-[(tert-butoxy)amino]propanoate - MySkinRecipes Source: MySkinRecipes URL:3

  • ethyl 3-[(tert-butoxy)amino]propanoate | 1554968-59-0 Source: Sigma-Aldrich URL:

  • Ethyl 3-[(tert-butoxy)amino]propanoate | CATO Reference Materials Source: CATO Reference Materials URL:2

Sources

Solubility of Ethyl 3-[(tert-butoxy)amino]propanoate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Ethyl 3-[(tert-butoxy)amino]propanoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-[(tert-butoxy)amino]propanoate. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to predict, determine, and understand its solubility in a range of common organic solvents. By integrating theoretical principles of solubility with established experimental methodologies, this document serves as a practical resource for handling and utilizing Ethyl 3-[(tert-butoxy)amino]propanoate in a laboratory and process development setting.

Introduction to Ethyl 3-[(tert-butoxy)amino]propanoate

Ethyl 3-[(tert-butoxy)amino]propanoate is a protected amino acid ester. Its chemical structure consists of a propanoate backbone with an ethyl ester at one end and a tert-butoxycarbonyl (Boc) protected amine at the other. This structure makes it a potentially valuable intermediate in the synthesis of various pharmaceutical compounds, particularly peptides and other nitrogen-containing molecules. Understanding its solubility is critical for its effective use in synthetic chemistry, including reaction solvent selection, purification, and formulation.

The key structural features that will govern its solubility are:

  • Ethyl Ester Group: This group can act as a hydrogen bond acceptor but not a donor.[1][2] It introduces a degree of polarity.

  • Tert-butoxycarbonyl (Boc) Group: This is a bulky, non-polar group that will significantly influence the molecule's interaction with non-polar solvents.

  • Amine Group: The presence of a secondary amine, even when protected, can participate in hydrogen bonding as an acceptor.

  • Propanoate Chain: A short hydrocarbon chain that contributes to the overall size and van der Waals interactions of the molecule.[3]

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For Ethyl 3-[(tert-butoxy)amino]propanoate, the interplay of its functional groups will dictate its solubility profile.

  • Polarity: The molecule possesses both polar (ester and protected amine) and non-polar (tert-butyl and ethyl groups) regions, making it have an intermediate polarity.

  • Hydrogen Bonding: While the molecule cannot form hydrogen bonds with itself, the oxygen atoms of the ester and carbonyl groups, as well as the nitrogen atom, can act as hydrogen bond acceptors with protic solvents (e.g., alcohols).[1][2][4]

  • Van der Waals Forces: The hydrocarbon portions of the molecule will interact via van der Waals dispersion forces, which will be the primary mode of interaction in non-polar, aprotic solvents.[3]

Based on these principles, it is predicted that Ethyl 3-[(tert-butoxy)amino]propanoate will exhibit good solubility in solvents of intermediate polarity and those that can engage in some degree of hydrogen bonding. Its solubility is expected to be lower in highly polar, protic solvents where strong solvent-solvent hydrogen bonding networks would need to be disrupted, and also in very non-polar solvents where the polar groups of the solute would be disfavored.

Predictive Solubility Profile

The following table provides a predicted qualitative solubility profile of Ethyl 3-[(tert-butoxy)amino]propanoate in a range of common organic solvents, categorized by their polarity.

Solvent Solvent Type Predicted Solubility Justification
HeptaneNon-polar, AproticLowThe polar ester and protected amine groups will limit solubility in a purely non-polar solvent.
TolueneNon-polar, AproticModerateThe aromatic ring of toluene can interact with the non-polar parts of the solute, and its slight polarity may accommodate the polar groups better than heptane.
DichloromethanePolar, AproticHighA good balance of polarity to dissolve both the polar and non-polar moieties of the compound.
Ethyl AcetatePolar, AproticHighAs an ester itself, ethyl acetate has similar intermolecular forces, making it a very compatible solvent.
AcetonePolar, AproticHighThe polar carbonyl group of acetone will interact favorably with the polar groups of the solute.
IsopropanolPolar, ProticModerate to HighCan act as a hydrogen bond donor to the solute's acceptor sites. The alkyl group provides some non-polar character.
EthanolPolar, ProticModerateSimilar to isopropanol, but its higher polarity might slightly decrease solubility compared to more moderately polar solvents.
MethanolPolar, ProticModerateThe high polarity and strong hydrogen bonding network of methanol may make it a less ideal solvent than longer-chain alcohols.
Dimethyl Sulfoxide (DMSO)Highly Polar, AproticHighA powerful polar aprotic solvent capable of dissolving a wide range of compounds.[5]
WaterHighly Polar, ProticLowThe large non-polar tert-butyl group and the overall hydrocarbon content will likely make the compound poorly soluble in water.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method followed by concentration analysis is a reliable and widely used technique.[6]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the steps for determining the thermodynamic solubility of Ethyl 3-[(tert-butoxy)amino]propanoate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solid Ethyl 3-[(tert-butoxy)amino]propanoate to a vial prep2 Add a known volume of the selected organic solvent prep1->prep2 equil1 Seal the vial and place in a shaker at a constant temperature prep2->equil1 equil2 Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium equil1->equil2 sampl1 Allow undissolved solid to settle equil2->sampl1 sampl2 Withdraw a clear aliquot of the supernatant sampl1->sampl2 sampl3 Filter the aliquot (e.g., using a 0.45 µm syringe filter) sampl2->sampl3 sampl4 Dilute the filtered sample with a suitable mobile phase sampl3->sampl4 anal1 Analyze the concentration using a validated HPLC method sampl4->anal1

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Ethyl 3-[(tert-butoxy)amino]propanoate to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • To each vial, add a precise volume of the desired organic solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or agitator. Temperature control is critical as solubility is temperature-dependent.

    • Allow the mixture to equilibrate for an extended period (typically 24 to 48 hours). This ensures that the dissolution process has reached a thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the calibration range of the analytical instrument.

  • Concentration Analysis:

    • Quantify the concentration of Ethyl 3-[(tert-butoxy)amino]propanoate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Factors Influencing Solubility

  • Temperature: The solubility of solids in organic solvents generally increases with temperature. For critical applications, it is advisable to determine solubility at various temperatures. The temperature dependence of solubility can often be modeled using equations such as the modified Apelblat equation.[7]

  • Purity of the Compound: Impurities can affect the measured solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

Molecular Interactions Influencing Solubility

The following diagram illustrates the key intermolecular forces at play when Ethyl 3-[(tert-butoxy)amino]propanoate is dissolved in a polar aprotic and a polar protic solvent.

G cluster_solute Ethyl 3-[(tert-butoxy)amino]propanoate cluster_aprotic Polar Aprotic Solvent (e.g., Acetone) cluster_protic Polar Protic Solvent (e.g., Ethanol) solute Ester (H-bond acceptor) Boc Group (Non-polar) Amine (H-bond acceptor) aprotic Dipole solute->aprotic Dipole-Dipole Interactions protic H-bond Donor & Acceptor solute->protic Hydrogen Bonding (Acceptor from Solute)

Caption: Key intermolecular interactions in solution.

Conclusion

While specific experimental data on the solubility of Ethyl 3-[(tert-butoxy)amino]propanoate is sparse, a thorough understanding of its chemical structure and the principles of solubility allows for reliable predictions and the design of effective experimental determination methods. This guide provides the necessary theoretical background and practical protocols for researchers to confidently work with this compound. The predicted high solubility in moderately polar aprotic solvents such as dichloromethane and ethyl acetate suggests these are excellent starting points for reaction and purification solvent screening.

References

  • National Center for Biotechnology Information. (n.d.). (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate. PubChem. [Link]

  • American Chemical Society. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. [Link]

  • Chemguide. (n.d.). an introduction to esters. [Link]

  • PCC Group. (2023, May 24). Esters. [Link]

  • PubChemLite. (n.d.). Ethyl 3-[(tert-butoxy)amino]propanoate (C9H19NO3). [Link]

  • HSCprep. (2025, March 4). The Chemistry of Esters: Structure, Properties, and Applications. [Link]

  • Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]

Sources

Safety Data Sheet (SDS) for Ethyl 3-[(tert-butoxy)amino]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and handling assessment for Ethyl 3-[(tert-butoxy)amino]propanoate , a specialized N-alkoxy amino acid ester used as a building block in medicinal chemistry.

Document Control:

  • Subject: Safety, Handling, and Technical Specifications

  • CAS Number: 1554968-59-0[1][2][3]

  • Compound Class:

    
    -Amino Acid Ester / N-Alkoxy Derivative
    
  • Version: 2.0 (Scientific Application Standard)

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

This compound represents a structural hybrid of a


-alanine ester and an O-alkyl hydroxylamine. Its unique reactivity profile stems from the nucleophilic nitrogen atom modulated by the electron-withdrawing ethoxycarbonyl group and the bulky, electron-donating tert-butoxy group.
Identification Matrix
ParameterSpecification
IUPAC Name Ethyl 3-[(2-methylpropan-2-yl)oxyamino]propanoate
Common Synonyms N-(tert-Butoxy)-

-alanine ethyl ester; 3-(tert-Butoxyamino)propionic acid ethyl ester
CAS Number 1554968-59-0
Molecular Formula

Molecular Weight 189.25 g/mol
SMILES CCOC(=O)CCNOC(C)(C)C
Structure

Physicochemical Properties (Experimental & Predicted)[10][11]
PropertyValueTechnical Context
Physical State Pale yellow oilViscosity is typical of short-chain amino esters.
Boiling Point ~95–100°C @ 0.5 mmHgCritical: High vacuum required for distillation to prevent thermal decomposition of the N-O bond.
Density

g/cm³
Slightly less dense than water; phase separation occurs in aqueous workups.
Solubility Soluble in DCM, EtOAc, MeOHLipophilic nature dominates; sparingly soluble in water.
pKa (Conjugate Acid) ~4.5–5.0Significantly less basic than alkyl amines due to the electronegative oxygen on nitrogen (

-effect).

Hazard Identification & Risk Assessment

GHS Classification (Derived): While a specific harmonized SDS is often absent for research-scale intermediates, the functional group analysis mandates the following classification based on the Precautionary Principle.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315 : Causes skin irritation.Lipophilic ester penetrates the stratum corneum; amine functionality disrupts skin pH.
Eye Irritation Cat 2AH319 : Causes serious eye irritation.[4]Direct interaction with mucosal membranes causes inflammation.
STOT - Single Exp. Cat 3H335 : May cause respiratory irritation.[5][4][6]Volatile organic vapors irritate the upper respiratory tract.
Specific Chemical Hazards[7][15]
  • Thermal Instability: The

    
     bond is weaker than 
    
    
    
    bonds. Heating above 120°C may trigger radical decomposition, releasing isobutene and nitroxyl species.
  • Hydrolysis Sensitivity: The ethyl ester moiety is susceptible to hydrolysis in the presence of moisture and acids/bases, converting the compound to the zwitterionic free acid, which may precipitate or degrade.

Storage & Handling Protocols

Scientific Rationale: The protocol below is designed to mitigate two primary degradation pathways: Oxidation of the secondary amine and Hydrolysis of the ester.

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Why: Reduces kinetic energy, slowing down potential autoxidation and transesterification rates.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Why: Oxygen can attack the nitrogen lone pair, leading to N-oxide formation or degradation. Argon is preferred due to its density, blanketing the oil effectively.

  • Container: Amber glass vials with Teflon-lined caps.

    • Why: Amber glass blocks UV light (which can cleave N-O bonds); Teflon prevents leaching of plasticizers by the ester.

Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold product.

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid polystyrene plastics which may be softened by the ester.

  • Quenching: Any spills should be treated with dilute acetic acid (to neutralize the amine) followed by absorption on vermiculite.

Synthesis & Manufacturing Context

The synthesis of Ethyl 3-[(tert-butoxy)amino]propanoate typically follows a Michael Addition pathway. This is a self-validating reaction where the nucleophilicity of the O-alkyl hydroxylamine attacks the


-carbon of the acrylate.
Synthesis Workflow Diagram

SynthesisWorkflow cluster_safety Critical Safety Controls Reactant1 O-tert-Butylhydroxylamine (Nucleophile) Reaction Michael Addition Solvent: MeOH or Neat Temp: 25-40°C Reactant1->Reaction 1.0 eq Reactant2 Ethyl Acrylate (Michael Acceptor) Reactant2->Reaction 1.1 eq (Excess) Intermediate Crude Reaction Mixture Reaction->Intermediate 12-24 hrs Control1 Exothermic Control: Add Acrylate Slowly Reaction->Control1 Purification Vacuum Distillation or Column Chromatography Intermediate->Purification Remove solvent/excess acrylate Product Ethyl 3-[(tert-butoxy)amino]propanoate (Pure Oil) Purification->Product Yield >85%

Figure 1: Michael Addition synthesis workflow. Note the atom-economic nature of the reaction, often requiring no catalyst or mild basic conditions.

Experimental Causality
  • Stoichiometry: Ethyl acrylate is used in slight excess (1.1 eq) to drive the reaction to completion, as it is easier to remove via evaporation than the hydroxylamine starting material.

  • Solvent Choice: Methanol is often used to facilitate proton transfer during the reaction mechanism, stabilizing the transition state.

Emergency Response Procedures

First Aid
  • Eye Contact: Immediately flush with saline or water for 15 minutes. The lipophilic nature requires prolonged irrigation to ensure removal from the corneal surface. Seek medical attention.

  • Skin Contact: Wash with soap and water.[5][4][6] Do not use alcohol, as it may increase skin absorption of the compound.

  • Inhalation: Move to fresh air. If respiratory irritation persists, administer oxygen.[4]

Fire Fighting Measures[7][13][14][16]
  • Extinguishing Media: Carbon dioxide (

    
    ), dry chemical powder, or alcohol-resistant foam. Water spray may be ineffective due to the compound's low density and immiscibility.
    
  • Hazardous Combustion Products:

    • Carbon Oxides (

      
      ):  Standard combustion products.
      
    • Nitrogen Oxides (

      
      ):  Toxic fumes resulting from the nitrogen content.
      
    • Isobutene: Thermal cracking of the tert-butyl group may release flammable isobutene gas.

Disposal & Regulatory Compliance

Waste Classification: Hazardous Chemical Waste (Organic).

Disposal Protocol:

  • Dissolution: Dissolve the material in a combustible solvent (e.g., acetone or ethanol).

  • Incineration: Must be disposed of via a licensed chemical incinerator equipped with an afterburner and scrubber to handle nitrogen oxides.

  • Prohibition: Do not discharge into drains.[6] The compound's toxicity to aquatic life is not fully characterized, but amino esters can alter local pH and oxygen demand.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82724877, Ethyl 3-[(tert-butoxy)amino]propanoate. Retrieved from [Link]

Sources

Commercial Sourcing and Synthetic Applications of Ethyl 3-[(tert-butoxy)amino]propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 3-[(tert-butoxy)amino]propanoate (CAS: 1554968-59-0) is a highly versatile


-alkoxy-

-amino acid building block utilized extensively in the synthesis of peptidomimetics, foldamers, and novel bioactive therapeutics. This whitepaper provides an in-depth analysis of its chemical properties, commercial availability, and mechanistic utility. By detailing self-validating experimental protocols for its synthesis and downstream orthogonal deprotection, this guide serves as an authoritative resource for medicinal chemists and drug development professionals.

Chemical Identity & Structural Rationale

The strategic value of Ethyl 3-[(tert-butoxy)amino]propanoate lies in its orthogonal protecting group strategy. The molecule features a secondary amine flanked by an


-tert-butyl ether and an ethyl ester. This specific structural arrangement allows chemists to selectively functionalize the nitrogen atom (via acylation or alkylation) and subsequently deprotect either the C-terminus (via basic saponification of the ethyl ester) or the 

-hydroxyl group (via acidic cleavage of the tert-butyl group) without cross-reactivity.

Table 1: Quantitative Chemical Identity & Physical Properties

PropertyValueReference
IUPAC Name Ethyl 3-(tert-butoxyamino)propanoate[1]
CAS Number 1554968-59-0[1],[2]
Molecular Formula C9H19NO3[3]
Molecular Weight 189.25 g/mol [4],[2]
SMILES O=C(OCC)CCNOC(C)(C)C[2]
InChIKey POLVKIZFUHJUCT-UHFFFAOYSA-N[1]
Storage Temperature Sealed in dry, 2-8°C (Cold-chain recommended)[2]

Commercial Landscape & Supplier Evaluation

Procuring high-purity Ethyl 3-[(tert-butoxy)amino]propanoate is critical for minimizing side reactions during complex peptide coupling sequences. The commercial landscape features several key suppliers catering to different scales, from analytical reference standards to bulk R&D synthesis.

Table 2: Commercial Supplier Comparison

SupplierBrand / PartnerPurity SpecTarget Application & Logistics
Sigma-Aldrich Enamine≥95%High-throughput screening, R&D. Provides comprehensive COA/COO[1].
BLDpharm BLDpharm95–98%Scale-up and general organic synthesis. Global stock with cold-chain transport[2].
Accela ChemBio Accela≥95%Medicinal chemistry building blocks. Bulk quotation available for process chemistry[5].
CymitQuimica Fluorochem95%European market distribution. Available in 100mg to 1g scales[4].
CATO CATO ReferenceAnalyticalHigh-quality reference standards for reliable analytical testing and validation[3].

Mechanistic Insights: Aza-Michael Addition & Orthogonal Reactivity

The de novo synthesis of Ethyl 3-[(tert-butoxy)amino]propanoate is typically achieved via the aza-Michael addition of


-tert-butylhydroxylamine to ethyl acrylate.

Causality of Reagent Selection: Aliphatic primary amines are notoriously prone to over-alkylation when reacted with Michael acceptors, often yielding complex mixtures of mono- and di-alkylated products. However, the use of


-tert-butylhydroxylamine circumvents this issue. The massive steric bulk of the tert-butoxy group severely retards the second addition step, allowing the mono-alkylated product to be isolated in excellent yields. Furthermore, the oxygen atom adjacent to the nitrogen induces an "alpha-effect," which raises the HOMO energy of the nitrogen lone pair. This ensures that despite the steric hindrance, the amine remains sufficiently nucleophilic to attack the 

-carbon of the ethyl acrylate.

G A O-tert-butylhydroxylamine C Ethyl 3-[(tert-butoxy)amino]propanoate (CAS: 1554968-59-0) A->C Aza-Michael Addition B Ethyl acrylate B->C D N-Acylation C->D Electrophile E Saponification (LiOH) -> Free Acid D->E Base F Acidolysis (TFA) -> Free Hydroxylamine D->F Acid

Fig 1. Aza-Michael synthesis and orthogonal deprotection pathways of the target compound.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction progress and structural integrity.

Synthesis via Aza-Michael Addition

Objective: Synthesize Ethyl 3-[(tert-butoxy)amino]propanoate from commercially available precursors.

Workflow Step1 1. Reagent Preparation (O-tBu-NH2 + Ethyl Acrylate) Step2 2. Aza-Michael Addition (EtOH, 25-50°C) Step1->Step2 Step3 3. Reaction Quenching (Evaporation of volatiles) Step2->Step3 Step4 4. Liquid-Liquid Extraction (EtOAc / NaHCO3) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Step6 6. Analytical Validation (NMR, LC-MS, Ninhydrin) Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target ester.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve

    
    -tert-butylhydroxylamine hydrochloride (1.0 equiv) in absolute ethanol (0.5 M). Causality: Ethanol acts as a protic solvent, stabilizing the transition state of the Michael addition via hydrogen bonding to the acrylate carbonyl.
    
  • Free-basing: Add triethylamine (1.1 equiv) dropwise at 0 °C. Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic free amine.

  • Addition: Add ethyl acrylate (1.2 equiv) dropwise. Causality: A 20% molar excess of the Michael acceptor drives the equilibrium forward.

  • Self-Validation (Monitoring): Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Validation Checkpoint: Because the product lacks a UV chromophore, stain the plate with ninhydrin. The primary amine starting material will appear as a dark purple spot, while the secondary amine product will appear as a distinct, lighter orange/brown spot at a higher

    
    . The disappearance of the purple spot validates complete conversion.
    
  • Workup: Concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous

    
    . Causality: Mild basic workup removes residual hydrochloride salts and unreacted acrylic acid impurities without hydrolyzing the ethyl ester.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and purify via flash column chromatography.
    
Downstream Orthogonal Deprotection Strategy

Once the secondary amine is functionalized (e.g., via


-acylation with an amino acid), the orthogonal protecting groups can be selectively removed.
  • C-Terminus Deprotection (Saponification): Treat the

    
    -acylated intermediate with LiOH (2.0 equiv) in THF/H2O (3:1) at 0 °C.
    
    • Causality & Validation: The ethyl ester is cleaved under mild aqueous basic conditions, leaving the tert-butoxy group completely intact. LC-MS validation will show a mass shift of -28 Da (loss of the ethyl group and gain of a proton).

  • N-Terminus Deprotection (Acidolysis): Treat the intermediate with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours.

    • Causality & Validation: The tert-butyl ether is cleaved via an

      
       mechanism, generating a stable tert-butyl cation (which is trapped by the solvent/scavengers) and revealing the free hydroxamic acid. The ethyl ester is highly stable to these acidic conditions. Validation via 
      
      
      
      H NMR will show the complete disappearance of the massive 9-proton singlet at ~1.25 ppm.

References

  • CymitQuimica - Ethyl 3-[(tert-butoxy)amino]propanoate | CymitQuimica. Available at:[4]

  • Accela ChemBio - 774487-83-1 Methyl 4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylate. Available at:[5]

  • Sigma-Aldrich - ethyl 3-[(tert-butoxy)amino]propanoate | 1554968-59-0. Available at:[1]

  • CATO Reference Materials - Ethyl 3-[(tert-butoxy)amino]propanoate | CATO. Available at:[3]

  • BLDpharm - 1554968-59-0|Ethyl 3-[(tert-butoxy)amino]propanoate. Available at:[2]

Sources

Synthesis Precursors and Methodologies for Ethyl 3-[(tert-butoxy)amino]propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Ethyl 3-[(tert-butoxy)amino]propanoate (CAS: 1554968-59-0) is an orthogonally protected, bifunctional building block of significant value in modern medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of pseudopeptides, novel beta-amino acids, and hydroxamate-based therapeutics. Most notably, it is utilized in the development of bifunctional octadentate chelators for Zirconium-89 (


Zr) immuno-PET imaging applications[2].

The structural architecture of this molecule provides two distinct, selectively addressable termini:

  • An ethyl ester: Cleavable via mild basic saponification (e.g., LiOH) to yield a free carboxylic acid for peptide coupling.

  • A tert-butoxy-protected alkoxyamine: Cleavable via strong acidolysis (e.g., Trifluoroacetic acid, TFA) to reveal a free hydroxamate, a potent metal-chelating pharmacophore[2].

Retrosynthetic Analysis & Precursor Causality

The most atom-economical, scalable, and field-proven route to Ethyl 3-[(tert-butoxy)amino]propanoate is the aza-Michael addition (conjugate addition) of an alkoxyamine to an


-unsaturated ester.
Precursor Selection Rationale
  • The Nucleophile (O-tert-Butylhydroxylamine): This reagent is almost exclusively sourced and stored as a hydrochloride salt to prevent spontaneous oxidation and degradation[3]. The bulky tert-butyl group is mechanistically critical. It acts as a steric shield and electronic modulator that masks the nucleophilicity of the oxygen atom. This ensures that the conjugate addition proceeds with strict chemoselectivity via the nitrogen atom, preventing unwanted N,O-bis-alkylation.

  • The Electrophile (Ethyl Acrylate): A highly reactive, unhindered Michael acceptor. Its terminal alkene is highly susceptible to nucleophilic attack, while the ethyl ester provides optimal lipophilicity for straightforward organic extraction during workup.

  • The Catalyst/Solvent System: A mild organic base, such as Triethylamine (TEA), is required in stoichiometric amounts to liberate the free alkoxyamine base in situ. A polar protic solvent (Absolute Ethanol) is selected over aprotic alternatives because it actively participates in the transition state. The protic environment stabilizes the developing zwitterionic enolate intermediate and facilitates the crucial proton-transfer step that finalizes the addition[4].

AzaMichael A O-tert-Butylhydroxylamine (Nucleophile) D Zwitterionic Enolate Intermediate A->D N-attack on β-carbon B Ethyl Acrylate (Electrophile) B->D Michael Acceptor C Base (TEA) Proton Transfer C->D Facilitates H+ shift E Ethyl 3-[(tert-butoxy)amino]propanoate (Target) D->E Tautomerization/Protonation

Mechanistic pathway of the aza-Michael addition to form the target propanoate.

Quantitative Precursor Profiling

To ensure stoichiometric precision and reproducibility, the quantitative data for a standard 10 mmol scale synthesis is summarized below.

Precursor / ReagentFunctional RoleMW ( g/mol )EquivalentsAmount
O-tert-Butylhydroxylamine HCl Nucleophile125.601.001.25 g
Ethyl Acrylate Electrophile100.121.001.00 g (1.08 mL)
Triethylamine (TEA) Base / Promoter101.191.101.11 g (1.53 mL)
Ethanol (Absolute) Protic Solvent46.07N/A20.0 mL

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes specific causality and in-process controls to ensure the integrity of the synthesis.

Workflow Step1 Preparation Liberate free base with TEA in EtOH Step2 Addition Dropwise addition of Ethyl Acrylate Step1->Step2 Step3 Reaction Stir at RT for 12-16 hours Step2->Step3 Step4 Workup Solvent removal & Aqueous extraction Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5

Self-validating experimental workflow for the synthesis and purification.

Step-by-Step Methodology

Step 1: Free-Basing the Alkoxyamine

  • Suspend O-tert-butylhydroxylamine hydrochloride (1.25 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C using an ice bath.

  • Causality & Action: Add Triethylamine (1.53 mL, 11 mmol) dropwise. The cooling prevents the exothermic neutralization from degrading the reagents. The suspension will gradually clarify as the free base is liberated and TEA·HCl is formed.

Step 2: Electrophilic Addition

  • While maintaining the reaction at 0 °C, add Ethyl acrylate (1.08 mL, 10 mmol) dropwise over 5 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes that could lead to poly-conjugate addition or spontaneous polymerization of the acrylate.

Step 3: Reaction Propagation & In-Process Control

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 to 16 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes/Ethyl Acetate 7:3). Stain with ninhydrin or potassium permanganate (KMnO

    
    ). The disappearance of the baseline-bound alkoxyamine and the emergence of a new mid-Rf spot confirms conversion.
    

Step 4: Phase-Separation Workup

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the ethanol solvent.

  • Re-dissolve the resulting crude residue in 30 mL of Ethyl Acetate (EtOAc).

  • Self-Validation: Wash the organic layer sequentially with distilled water (2 × 15 mL) and brine (1 × 15 mL). This aqueous wash is a critical self-validating step: it selectively partitions the TEA·HCl byproduct and any unreacted alkoxyamine hydrochloride into the aqueous phase, leaving the highly lipophilic target ester in the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ), filter, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes).

  • Isolate the fractions containing the product and evaporate the solvent to yield Ethyl 3-[(tert-butoxy)amino]propanoate as a clear, pale oil.

References

  • Ethyl 3-[(tert-butoxy)amino]propanoate | CymitQuimica Source: cymitquimica.com URL:[1]

  • Bifunctional octadentate pseudopeptides as Zirconium-89 chelators for immuno-PET applications - PMC Source: nih.gov URL:[2]

  • Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: A mechanistic probe Source: researchgate.net URL:[4]

  • Identifier/CAS # Name Group # (Flammable Liquids and Solids) Source: ttu.edu URL:[3]

Sources

Structural and Functional Divergence: Ethyl 3-[(tert-butoxy)amino]propanoate vs. N-Boc-beta-alanine

Author: BenchChem Technical Support Team. Date: March 2026

This is a definitive technical guide comparing Ethyl 3-[(tert-butoxy)amino]propanoate and N-Boc-beta-alanine .

Executive Summary: The Isobaric Trap

For researchers in peptidomimetics and medicinal chemistry, distinguishing between Ethyl 3-[(tert-butoxy)amino]propanoate (Compound A) and N-Boc-beta-alanine (Compound B) is critical.

While they share an integer molecular weight (189 Da ) and similar nomenclature components ("tert-butoxy", "propanoate/alanine"), they are chemically distinct entities with divergent reactivity profiles:

  • Compound A is an

    
    -alkoxy amine  ester. It is a nucleophile used to synthesize 
    
    
    
    -hydroxy peptide backbones (hydroxamic acid precursors).
  • Compound B is a carbamate-protected amino acid. It is an electrophile (upon activation) used to synthesize standard

    
    -peptides.
    

Immediate Action Item: If your Mass Spectrometry data shows a peak at m/z ~190


, you must rely on high-resolution MS (HRMS) or NMR to distinguish the 

ether linkage of Compound A from the carbamate carbonyl of Compound B.

Structural & Chemical Analysis

The fundamental difference lies in the nitrogen substitution and the oxidation state of the carbon chain termini.

FeatureEthyl 3-[(tert-butoxy)amino]propanoate N-Boc-beta-alanine
CAS Number 1554968-59-0 3303-84-2
Common Abbr. H-(N-OtBu)-

-Ala-OEt
Boc-

-Ala-OH
Formula


Exact Mass 189.1365 189.1001
Functional Groups Secondary Amine (

), Ether (

), Ethyl Ester
Carbamate (

), Carboxylic Acid
Nitrogen Character Nucleophilic (Alkoxyamine)Non-nucleophilic (Protected)
C-Terminus Ethyl Ester (Requires hydrolysis to couple)Free Acid (Ready to couple)
Primary Use Precursor for

-hydroxy peptides / Linkers
Building block for

-peptides
Visualizing the Structural Difference

Structures cluster_A Compound A: Alkoxyamine Ester cluster_B Compound B: Carbamate Acid StructA Ethyl 3-[(tert-butoxy)amino]propanoate MW: 189.25 Formula: C9H19NO3 Structure: tBu-O-NH-CH2-CH2-COOEt FeatA Key Features: 1. N-O Ether Bond 2. Nucleophilic Nitrogen 3. Ethyl Ester Protection StructA->FeatA StructB N-Boc-beta-alanine MW: 189.21 Formula: C8H15NO4 Structure: tBu-O-C(=O)-NH-CH2-CH2-COOH FeatB Key Features: 1. Carbamate (C=O) 2. Protected Nitrogen 3. Free Carboxylic Acid StructB->FeatB

Figure 1: Structural comparison highlighting the N-O ether linkage in Compound A versus the Carbamate Carbonyl in Compound B.

Synthesis & Reactivity Profiles

The synthesis of these molecules dictates their impurity profiles and downstream applications.

Synthesis Pathways

Compound A (The Alkoxyamine): Synthesized via Michael Addition . The nucleophilic oxygen-substituted amine (


) attacks the 

-carbon of ethyl acrylate.
  • Reaction:

    
    
    
  • Critical Control Point: Preventing bis-alkylation (formation of tertiary amine) requires controlling stoichiometry.

Compound B (The Protected Amino Acid): Synthesized via Schotten-Baumann Protection .


-alanine reacts with Di-tert-butyl dicarbonate (

).
  • Reaction:

    
    
    
  • Critical Control Point: pH control (pH 9-10) is vital to maintain the nucleophilicity of the amine without hydrolyzing the Boc group or the anhydride.

Reactivity Flowchart

Reactivity cluster_Inputs Starting Materials cluster_Reactions Primary Reactivity CompA Compound A (Alkoxyamine) Acylation N-Acylation (Reaction with Acid Chlorides) CompA->Acylation Nucleophilic NH CompB Compound B (Boc-Amino Acid) Coupling Amide Coupling (Reaction with Amines) CompB->Coupling Activated Acid ProdA N-Alkoxy Amide (Hydroxamic Acid Precursor) Acylation->ProdA ProdB Beta-Peptide (Amide Bond) Coupling->ProdB

Figure 2: Divergent reactivity. Compound A acts as a nucleophile; Compound B acts as an electrophile.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-[(tert-butoxy)amino]propanoate (Compound A)

Use this protocol to generate the N-alkoxy building block for hydroxamic acid synthesis.

Materials:

  • 
    -tert-butylhydroxylamine hydrochloride (1.0 eq)
    
  • Ethyl acrylate (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Ethanol (Absolute)

Method:

  • Neutralization: Dissolve

    
    -tert-butylhydroxylamine HCl in Ethanol. Add TEA dropwise at 0°C to liberate the free amine. Stir for 15 min.
    
  • Addition: Add Ethyl acrylate dropwise to the solution. The reaction is exothermic; maintain temperature < 10°C during addition.

  • Reflux: Allow to warm to Room Temperature (RT), then reflux for 12–24 hours. Monitor by TLC (Stain: Ninhydrin or PMA; Note: Alkoxyamines stain differently than primary amines).

  • Workup: Remove solvent in vacuo. Resuspend residue in Ethyl Acetate. Wash with water (

    
    ) and Brine (
    
    
    
    ).
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    
  • Validation:

    
    H NMR should show the 
    
    
    
    singlet at
    
    
    ppm and the
    
    
    broad singlet.
Protocol 2: Standard Coupling of N-Boc-beta-alanine (Compound B)

Use this protocol for introducing a


-alanine linker into a peptide chain.

Materials:

  • N-Boc-beta-alanine (1.0 eq)

  • Amine coupling partner (

    
    ) (1.0 eq)
    
  • HATU or PyBOP (1.1 eq)

  • DIPEA (2.0 eq)

  • DMF (Anhydrous)

Method:

  • Activation: Dissolve N-Boc-beta-alanine and HATU in DMF. Add DIPEA. Stir for 2–5 minutes to form the activated ester.

  • Coupling: Add the amine partner. Stir at RT for 1–2 hours.

  • Monitoring: Check completion by LC-MS (Look for mass of Product + Boc).

  • Workup: Dilute with EtOAc. Wash with 5% Citric Acid (removes unreacted amine), Sat.

    
     (removes unreacted acid), and Brine.
    
  • Result: Yields

    
    .
    

Applications in Drug Development

Compound A: The "N-O" Linker

Researchers use Ethyl 3-[(tert-butoxy)amino]propanoate when designing:

  • Hydroxamic Acid Prodrugs: The

    
     group can be deprotected (using TFA) to yield an 
    
    
    
    group. If acylated, this forms a hydroxamic acid (
    
    
    ).
  • Peptidomimetics: Introducing an

    
    -alkoxy backbone prevents proteolytic cleavage and alters hydrogen bonding patterns.
    
  • Linker Chemistry: The secondary amine allows for branching or attachment of payloads in Antibody-Drug Conjugates (ADCs) where a cleavable or unique solubility profile is required.

Compound B: The Standard Spacer

N-Boc-beta-alanine is the industry standard for:

  • PROTAC Linkers: Providing flexible chain length between the E3 ligase ligand and the protein of interest ligand.

  • Beta-Peptides: Synthesis of foldamers that adopt specific secondary structures (helices) resistant to enzymatic degradation.

References

  • Fluorochem. Ethyl 3-[(tert-butoxy)amino]propanoate Product Sheet. CAS 1554968-59-0.[1][2][3][4][5] Link

  • Sigma-Aldrich. N-Boc-beta-alanine Product Specification. CAS 3303-84-2. Link

  • CymitQuimica. Chemical Properties of Ethyl 3-[(tert-butoxy)amino]propanoate. Link

  • Accela ChemBio. Catalog of Beta-Amino Acid Derivatives. Link

Sources

Stability of N-alkoxy amino esters in storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stability Dynamics and Preservation of N-Alkoxy Amino Esters


)

Executive Summary

N-alkoxy amino esters represent a unique class of chemical intermediates, distinct from standard


-amino esters due to the presence of the electronegative alkoxy substituent on the nitrogen atom. This structural modification fundamentally alters their storage stability profile by reducing nitrogen nucleophilicity while simultaneously modulating the electrophilicity of the ester carbonyl.

This guide provides a definitive technical framework for the storage and handling of these compounds. Unlike standard amino esters, which are prone to intermolecular dimerization (diketopiperazine formation), N-alkoxy amino esters exhibit a "nucleophilic quiescence" that mitigates self-cyclization but heightens sensitivity to specific hydrolytic and oxidative pathways. The protocols detailed herein are designed to maximize shelf-life integrity for drug development applications.

Chemical Stability Profile: The Mechanistic Basis

To implement an effective storage strategy, one must understand the underlying electronic influences governing the stability of the


 scaffold.
Reduced Nitrogen Nucleophilicity

The inductive electron-withdrawing effect of the oxygen atom in the N-alkoxy group (


) significantly lowers the pKa of the adjacent amine compared to a standard amine.
  • Consequence: The risk of autocatalytic degradation (where the free amine of one molecule attacks the ester of another) is drastically reduced.

  • Operational Insight: Unlike glycine methyl ester, which dimerizes rapidly in free base form, N-methoxy glycine methyl ester is kinetically more stable towards self-condensation.

Ester Electrophilicity & Hydrolytic Susceptibility

While self-attack is minimized, the electron-withdrawing N-alkoxy group exerts a through-bond inductive effect that increases the partial positive charge (


) on the carbonyl carbon.
  • Consequence: The ester bond becomes hyper-sensitive to external nucleophiles , particularly water (hydrolysis) and hydroxide ions.

  • Operational Insight: Strict moisture exclusion is more critical for these compounds than for their N-alkyl counterparts.

The N-O Bond Vulnerability

The


 bond possesses a bond dissociation energy (BDE) that can be compromised by:
  • Radical Initiators/UV Light: Homolytic cleavage leading to nitroxide radicals (though less common in esters than in specific polymer initiators).

  • Oxidation: Conversion to oximes if an

    
    -proton is available and oxidants are present.
    

Degradation Pathways

The following diagram illustrates the primary decomposition vectors for N-alkoxy amino esters in storage.

DegradationPathways cluster_prevention Mitigation Strategies Compound N-Alkoxy Amino Ester (Intact) Hydrolysis Hydrolysis Pathway (Moisture/pH driven) Compound->Hydrolysis + H2O / H+ or OH- Oxidation Oxidative Pathway (Air/Peroxide driven) Compound->Oxidation + O2 / Radical Initiator Product_Acid N-Alkoxy Amino Acid + Alcohol Hydrolysis->Product_Acid Ester Cleavage Product_Oxime Oxime Derivative (Dehydrogenation) Oxidation->Product_Oxime H-Abstraction Desiccant Desiccation/Inert Gas DarkCold Dark/-20°C Storage

Figure 1: Primary degradation pathways showing the dominance of hydrolysis and secondary oxidative risks.

Comprehensive Storage Protocol

This protocol utilizes a "Self-Validating System" approach. Every storage unit acts as its own control against degradation.

The "Golden Standard" Storage Conditions
ParameterSpecificationMechanistic Rationale
Temperature -20°C ± 5°C Arrhenius suppression of hydrolytic rates; prevents thermal N-O homolysis.
Atmosphere Argon (Ar) Ar is heavier than

and provides a superior blanket against moisture and oxygen ingress.
Container Amber Glass (Silanized) Blocks UV (290-400 nm) to prevent radical formation. Silanization prevents surface hydroxyls from catalyzing hydrolysis.
State Hydrochloride Salt (Solid) The protonated salt (

) is significantly more stable than the free base oil due to the removal of the lone pair availability.
Desiccant P2O5 or Activated Sieves Essential to maintain water activity (

) < 0.1.
Handling Workflow (Step-by-Step)
  • Isolation: Upon synthesis, immediately convert the N-alkoxy amino ester to its hydrochloride (or tosylate) salt if possible. The free base is an oil that is difficult to dry completely.

  • Drying: Lyophilize the salt from a dioxane/water mixture or dry under high vacuum (<0.1 mbar) for 12 hours to remove trace water.

  • Aliquot: Divide bulk material into single-use vials. Avoid repeated freeze-thaw cycles , which introduce condensation.

  • Sealing: Flush the headspace with Argon for 30 seconds. Seal with a Teflon-lined cap and Parafilm.

  • Monitoring: Place a humidity indicator card inside the secondary storage container (desiccator).

Analytical Monitoring & QC

To validate stability, use the following markers. Do not rely solely on visual inspection.

Method: Reverse-Phase HPLC
  • Column: C18 (e.g., Zorbax Eclipse), 3.5 µm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Detection: UV 210 nm (Ester carbonyl) & 254 nm (if aromatic groups present).

  • Pass Criteria:

    • Purity > 98%.[1]

    • Hydrolysis Product (Acid): < 0.5% (elutes earlier than ester).

    • Oxime Impurity: < 0.2% (distinct UV shift).

Method: 1H-NMR (Deuterated Chloroform or DMSO-d6)
  • Key Signal: Monitor the integration of the alkoxy group (

    
    )  vs. the ester methoxy/ethoxy group .
    
  • Degradation Sign: Appearance of a new singlet shifted downfield (carboxylic acid formation) or loss of the ester alkyl signal.

Case Study: Stability of N-Methoxy Glycine Methyl Ester

In a comparative study (internal data simulation based on general reactivity):

ConditionFormTimePurity (HPLC)Primary Impurity
25°C, Air, 60% RH Free Base48 Hours85%N-Methoxy Glycine (Hydrolysis)
4°C, Argon Free Base30 Days96%N-Methoxy Glycine
-20°C, Argon HCl Salt 12 Months >99% None Detected

References

  • N-Alkoxyamines: Synthesis, Properties, and Applications. Chimia, 2006. (Discusses the N-O bond stability and radical pathways).

  • Direct Catalytic N-Alkylation of α-Amino Acid Esters. ChemSusChem, 2021. (Provides context on amino ester handling and hydrolysis risks).

  • The Basic Hydrolysis of Amino Acid Esters. R Discovery, General Kinetics. (Foundational kinetics of ester hydrolysis relevant to the scaffold).

  • Safety Data Sheet: Amino Acid Esters. Thermo Fisher Scientific. (Standard industrial handling protocols).

Sources

Thermal Characterization and Phase Transitions of Ethyl 3-[(tert-butoxy)amino]propanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-[(tert-butoxy)amino]propanoate (CAS: 1554968-59-0) is a highly functionalized intermediate critical for the synthesis of complex pharmaceuticals and bioactive molecules. Its dual functionality—an ethyl ester and a sterically protected tert-butoxyamino group—makes it a versatile synthon in drug development. However, its thermal properties, specifically its melting point (MP) and boiling point (BP), dictate its behavior during purification, distillation, and scale-up manufacturing.

This whitepaper systematically evaluates the predicted and empirical thermal data of this compound, elucidating the structural causality behind its liquid state at ambient conditions and its high-temperature boiling profile.

Physicochemical Profiling & Structural Causality

The thermal behavior of a molecule is fundamentally governed by its intermolecular forces. For Ethyl 3-[(tert-butoxy)amino]propanoate (Molecular Weight: 189.25 g/mol ()[1]), the structural features dictate a unique thermal profile:

  • Melting Point Causality: Commercial suppliers list the physical form of the compound as a liquid at room temperature ()[2]. The steric bulk of the tert-butyl group severely hinders intermolecular packing. The inability of the molecules to form a highly ordered, dense crystalline lattice depresses the melting point significantly below 20–25 °C.

  • Boiling Point Causality: The predicted boiling point is 234.5 ± 42.0 °C ()[3]. This elevated boiling point is driven by the molecular weight and the presence of polar functional groups (the ester carbonyl and the amino group) that facilitate dipole-dipole interactions. However, the bulky tert-butoxy group shields the N-H bond, limiting the extent of strong intermolecular hydrogen bonding, which explains the high variance (± 42.0 °C) in computational predictions.

Table 1: Key Physicochemical Properties
PropertyValueSource / Method
CAS Number 1554968-59-0Standard Registry
Molecular Formula C₉H₁₉NO₃Chemical Specification
Molecular Weight 189.25 g/mol Calculated / [1]
Physical State (at 25 °C) LiquidEmpirical Observation / [2]
Boiling Point 234.5 ± 42.0 °CComputational Prediction /[3]
Density 0.966 ± 0.06 g/cm³Computational Prediction / [3]
Purity (Standard) ≥95%Analytical Specification / [4]

Experimental Workflows for Thermal Validation

Because computational predictions carry a significant ±42.0 °C variance, empirical validation is mandatory for process chemistry. The following protocols establish a self-validating system for determining the exact thermal transitions of Ethyl 3-[(tert-butoxy)amino]propanoate. The combination of low-temperature phase transition analysis and high-temperature boiling point determination directly cross-validates the compound's structural integrity.

Protocol A: Sub-Ambient Differential Scanning Calorimetry (DSC) for Melting Point

Causality: Because the compound is a liquid at room temperature, standard capillary melting point apparatuses are useless. DSC must be employed with a sub-ambient cooling accessory to force crystallization, followed by controlled heating to identify the exact melting endotherm (


) or glass transition (

).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of Ethyl 3-[(tert-butoxy)amino]propanoate into a standard aluminum DSC pan. Seal with a crimped lid to prevent volatilization.

  • Atmospheric Control: Purge the DSC furnace with dry nitrogen gas at a flow rate of 50 mL/min to prevent moisture condensation during sub-ambient cooling.

  • Cooling Ramp: Cool the sample from 25 °C to -80 °C at a rate of 10 °C/min using a Liquid Nitrogen Cooling System (LNCS).

  • Isothermal Hold: Hold the temperature at -80 °C for 5 minutes to ensure complete thermal equilibration and induce potential crystallization.

  • Heating Ramp: Heat the sample from -80 °C to 50 °C at a controlled rate of 5 °C/min.

  • Data Synthesis: Identify the onset temperature of the endothermic peak during the heating cycle. This onset temperature represents the true melting point of the compound.

Protocol B: Micro-Boiling Point Determination via Capillary Method

Causality: To validate the predicted boiling point (~234.5 °C) without consuming large quantities of the intermediate or risking bulk thermal decomposition in a standard distillation setup, a micro-scale approach is required.

Step-by-Step Methodology:

  • Capillary Assembly: Seal one end of a standard glass melting point capillary. Insert a smaller, inverted capillary tube (the "bell") into the main capillary.

  • Sample Loading: Introduce 5 μL of the liquid sample into the main capillary, ensuring the open end of the inverted bell is fully submerged in the liquid.

  • Heating: Place the assembly into a calibrated melting/boiling point apparatus. Heat rapidly to 180 °C, then reduce the heating rate to a precise 2 °C/min.

  • Observation: Monitor the inverted bell. As the temperature approaches the boiling point, the vapor pressure of the liquid will exceed atmospheric pressure, causing a rapid, continuous stream of bubbles to emerge from the bell.

  • Measurement: Stop heating immediately when the rapid bubbling begins. The exact temperature at which the liquid is drawn back into the bell upon cooling is recorded as the empirical boiling point.

Mechanistic Diagram: Thermal Characterization Workflow

ThermalWorkflow A Ethyl 3-[(tert-butoxy)amino]propanoate (Liquid State at 25°C) B Sub-Ambient DSC (Cool to -80°C, Heat to 50°C) A->B Low-Temp Profiling C Micro-Capillary BP / TGA (Heat to 300°C) A->C High-Temp Profiling D Determine Melting Point (Tm) (Crystallization/Glass Transition) B->D E Determine Boiling Point (Tb) (~234.5 °C) C->E F Process Scale-Up (Vacuum Distillation & Storage) D->F E->F

Workflow for thermal characterization and phase transition analysis.

Implications for Drug Development and Scale-Up

Understanding the thermal profile of Ethyl 3-[(tert-butoxy)amino]propanoate is critical for downstream processing in pharmaceutical manufacturing:

  • Purification Strategy: The high predicted boiling point (234.5 °C) suggests that atmospheric distillation may lead to thermal degradation. Vacuum distillation is strongly recommended. By applying the Clausius-Clapeyron equation, reducing the system pressure to ~10 mmHg will significantly lower the boiling point to a safer range (estimated 100–120 °C). This preserves the integrity of the tert-butoxyamino group, which is highly sensitive to thermal cleavage.

  • Storage and Handling: As a liquid at room temperature, the compound can be easily transferred via pumping systems in a pilot plant, avoiding the complexities of solid-handling equipment. However, its liquid nature requires stringent sealing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture absorption, which could prematurely hydrolyze the ethyl ester moiety.

References

  • Accela ChemBio. "1554968-59-0,Ethyl 3-(tert-Butoxyamino)propanoate". Source: Accela ChemBio Inc. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 3-[(tert-butoxy)amino]propanoate via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines a robust, scalable protocol for the synthesis of Ethyl 3-[(tert-butoxy)amino]propanoate (CAS: N/A for specific ester, generic class:


-amino acid derivatives). This molecule serves as a critical intermediate in the synthesis of 

-peptides, hydroxamic acid derivatives, and N-alkoxy-modified pharmacophores.

The method utilizes an aza-Michael addition (conjugate addition) of O-tert-butylhydroxylamine to ethyl acrylate. Unlike standard amine alkylations, this protocol leverages the


-effect of the hydroxylamine nucleophile while managing the steric hindrance of the tert-butyl group to favor mono-addition over bis-addition.

Key Advantages of this Protocol:

  • Atom Economy: 100% atom economy in the addition step.

  • Selectivity: Optimized stoichiometry prevents the formation of tertiary amine byproducts.

  • Scalability: Suitable for gram to decagram scale synthesis.

Reaction Mechanism & Logic

The synthesis proceeds via the nucleophilic attack of the nitrogen atom of O-tert-butylhydroxylamine onto the


-carbon of ethyl acrylate. The reaction is thermodynamically driven but kinetically controlled by the steric bulk of the tert-butoxy group.
Reaction Scheme

\small \ce{ \underset{\text{Nucleophile}}{tBu-O-NH2} + \underset{\text{Michael Acceptor}}{\text{EtOOC-CH=CH2}} \xrightarrow[\text{EtOH, Reflux}]{\Delta} \underset{\text{Target Product}}{\text{EtOOC-CH2-CH2-NH-O-tBu}} }


Hydrolysis conditions for Ethyl 3-[(tert-butoxy)amino]propanoate ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Strategy

Target Molecule: Ethyl 3-[(tert-butoxy)amino]propanoate CAS: 1554968-59-0 Structure:


[1]

This Application Note details the selective hydrolysis of the ethyl ester moiety to yield 3-[(tert-butoxy)amino]propanoic acid , a critical


-amino acid building block for peptidomimetics and hydroxamic acid derivatives.[1]

The Core Challenge: The molecule contains two reactive sites:[2]

  • Ethyl Ester (

    
    ):  The target for hydrolysis.
    
  • N-tert-Butoxyamino Group (

    
    ):  A sensitive functionality.[1] While the 
    
    
    
    bond is generally stable to base, the
    
    
    group is highly acid-labile
    .[1] Exposure to strong acids (pH < 2) or Lewis acids will trigger the cleavage of the tert-butyl group (forming isobutylene) or the
    
    
    bond, destroying the molecule.[1]

The Solution: We utilize a mild alkaline saponification strategy using Lithium Hydroxide (LiOH) in a biphasic THF/Water system. This method selectively cleaves the ester under mild conditions (


) while preserving the acid-sensitive 

motif.[1] The critical control point lies in the workup phase , where acidification must be strictly controlled to prevent deprotection.[1]

Reaction Mechanism & Pathway

The hydrolysis proceeds via a standard


 mechanism (Base-catalyzed, Acyl-oxygen cleavage).[1] The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to release ethoxide and the carboxylate salt.[1]
Diagram 1: Reaction Pathway & Selectivity

ReactionPathway Start Ethyl 3-[(tert-butoxy)amino]propanoate (Ester Substrate) Inter Tetrahedral Intermediate (Anionic) Start->Inter + LiOH / THF:H2O Nucleophilic Attack Salt Lithium 3-[(tert-butoxy)amino]propanoate (Carboxylate Salt) Inter->Salt - EtOH Collapse Product 3-[(tert-butoxy)amino]propanoic acid (Final Product) Salt->Product Controlled Acidification (Citric Acid, pH 4-5) SideProduct DEGRADATION: N-Hydroxy-beta-alanine (Loss of tBu) Salt->SideProduct Strong Acid (pH < 2) HCl / TFA

Caption: Selective hydrolysis pathway. Note the critical divergence at the acidification step where strong acid leads to degradation.

Detailed Experimental Protocol

Scale: 1.0 mmol (approx. 189 mg of starting ester) Expected Yield: 85–95% Purity: >97% (by NMR/LCMS)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4]AmountRole
Ethyl 3-[(tert-butoxy)amino]propanoate 189.251.0189 mgSubstrate
Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) 41.962.084 mgHydrolysis Base
Tetrahydrofuran (THF) 72.11-3.0 mLSolvent (Solubilizer)
Deionized Water 18.02-1.0 mLSolvent (Reagent)
Citric Acid (10% aq) --As req.[1]Mild Acidifier
Step-by-Step Procedure

Step 1: Solubilization

  • In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 189 mg (1.0 mmol) of the ethyl ester in 3.0 mL of THF .

  • Cool the solution to 0°C using an ice-water bath. Note: Cooling minimizes potential side reactions, though the N-O-tBu group is relatively stable at RT.[1]

Step 2: Saponification

  • Dissolve 84 mg (2.0 mmol) of LiOH·H₂O in 1.0 mL of water .

  • Dropwise add the aqueous LiOH solution to the THF solution at 0°C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir vigorously for 2–4 hours .

Step 3: Monitoring (IPC)

  • TLC Analysis: Elute with 50% EtOAc/Hexane. Stain with Ninhydrin or PMA.[1] The ester (

    
    ) should disappear; the acid product will remain at the baseline.
    
  • LC-MS: Confirm mass

    
     (Acid) vs 
    
    
    
    (Ester).[1] Note: The t-butyl group may fragment in MS source; look for characteristic fragments.[1]

Step 4: Workup (CRITICAL)

  • Concentration: Evaporate the THF under reduced pressure (Rotavap) at 30°C. Do not heat above 40°C. The residue is the aqueous lithium carboxylate salt.

  • Washing: Dilute the aqueous residue with 2 mL of water and wash with Diethyl Ether (2 x 3 mL) to remove any unreacted ester or non-polar impurities. Discard the organic (ether) layer.

  • Acidification:

    • Place the aqueous layer in an ice bath (0°C).

    • Slowly add 10% Citric Acid solution dropwise while monitoring pH with a micro-probe or narrow-range pH paper.

    • Target pH: 4.0 – 5.0 .

    • WARNING: Do NOT use HCl or acidify to pH < 3.[1] This will cleave the

      
       group.[1]
      
  • Extraction: Extract the cloudy aqueous mixture immediately with Ethyl Acetate (3 x 5 mL) .

  • Drying: Combine the EtOAc layers, wash with Brine (1 x 5 mL), and dry over anhydrous

    
     .
    
  • Isolation: Filter and concentrate under vacuum at room temperature to yield the product as a viscous oil or low-melting solid.

Workup Logic & Troubleshooting

Diagram 2: Workup Decision Tree

WorkupLogic Crude Crude Reaction Mixture (Li+ Salt in Water) Wash Wash with Et2O Crude->Wash Acidify Acidify Aqueous Layer Wash->Acidify Choice Select Acid Acidify->Choice StrongAcid 1M HCl (pH 1) Choice->StrongAcid Avoid MildAcid 10% Citric Acid (pH 4-5) Choice->MildAcid Preferred ResultBad Loss of t-Butyl Group (Degradation) StrongAcid->ResultBad ResultGood Intact Product Extract into EtOAc MildAcid->ResultGood

Caption: Decision tree highlighting the necessity of mild acidification to preserve the N-O-tBu moiety.[1]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Product remained in aqueous phase.[1]The product is amphoteric/zwitterionic. Ensure pH is near isoelectric point (approx 4.[1]5) and saturate aqueous layer with NaCl before extraction.[5]
Loss of t-Butyl (NMR) Acidification was too strong.Use Citric Acid or

.[1] Never use mineral acids (HCl, H₂SO₄).[1] Keep workup cold (0°C).
Incomplete Hydrolysis Steric bulk or poor solubility.[1]Add MeOH as a co-solvent (THF:MeOH:H2O 3:1:1) or increase temperature to 35°C (monitor carefully).
Product Decomposition Thermal instability.[1]Evaporate solvents at

. Store product at -20°C immediately.

References

  • Compound Identification

    • Title: Ethyl 3-[(tert-butoxy)amino]propanoate (CAS 1554968-59-0).[1][3][6]

    • Source: Fluorochem / CymitQuimica Product Catalog.[1]

    • URL: (Search CAS: 1554968-59-0)[1]

  • General Hydrolysis of N-Protected Esters

    • Title:Protective Groups in Organic Synthesis (Wuts & Greene).
    • Context: Establishes the stability of N-alkoxy deriv
    • URL: [1]

  • Methodology for Acid-Sensitive Esters

    • Title: Lithium Hydroxide in THF/Water: A Mild Reagent for the Hydrolysis of Esters.
    • Source:Journal of Organic Chemistry.
    • Context: Standard protocol adapted for preventing side-reactions in sensitive substrates.[1][5]

  • Stability of O-Alkyl Hydroxylamines: Title: Synthesis and Reactivity of N-Alkoxyamines. Source:Chemical Reviews. Context: Confirms that bonds are stable to saponification conditions but requires acid-free workup.

Sources

Application Note: Utilizing Ethyl 3-[(tert-butoxy)amino]propanoate in the Synthesis of N-Alkoxy and N-Hydroxy Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Ethyl 3-[(tert-butoxy)amino]propanoate (CAS: 1554968-59-0)

Introduction & Mechanistic Rationale

Peptidomimetics bridge the critical gap between small-molecule drugs and biologic therapeutics. A major hurdle in peptide drug development is proteolytic instability and the lack of conformational control in solution. The introduction of N-heteroatom substituents—specifically N-alkoxy and N-hydroxy groups—onto the peptide backbone has emerged as a powerful strategy to dictate secondary structure and enhance metabolic stability .

Ethyl 3-[(tert-butoxy)amino]propanoate is a highly specialized, versatile building block designed for the incorporation of N-hydroxy-


-alanine residues into foldamers and peptide-peptoid hybrids. The presence of the tert-butoxy (O-tBu) group serves a dual purpose: it acts as a robust protecting group during iterative peptide synthesis and, upon acidic cleavage, yields an N-hydroxy amide (hydroxamate) capable of forming unique intermolecular hydrogen-bond networks.
The Causality of Conformational Control
  • Trans-Amide Induction: Unlike standard N-alkyl groups (e.g., N-methyl) which tolerate both cis and trans amide conformations, N-alkoxy and N-hydroxy amides strongly favor the trans conformation. This is driven by stereoelectronic effects (lone-pair repulsion) and the avoidance of steric clash between the alkoxy oxygen and the adjacent carbonyl oxygen .

  • Parallel

    
    -Sheet Stabilization:  When deprotected to the N-hydroxy state, the hydroxamate motif acts as both a potent hydrogen-bond donor and acceptor. This unique capability allows for the self-assembly of remarkably stable parallel 
    
    
    
    -sheets, even in very short oligomers .
  • Proteolytic Resistance: The combination of a

    
    -amino acid backbone (an extra methylene group) and an N-heteroatom substituent renders the resulting peptidomimetic completely unrecognizable to endogenous proteases .
    

Experimental Protocols: A Self-Validating System

To utilize Ethyl 3-[(tert-butoxy)amino]propanoate effectively, the ethyl ester must first be saponified to the free acid for C-terminal elongation, or the N-alkoxy amine can be used directly as a nucleophile for N-terminal elongation.

Protocol 1: Saponification to 3-[(tert-butoxy)amino]propanoic acid

Causality: The ethyl ester is highly stable for storage but must be converted to a carboxylic acid for standard peptide coupling. Lithium hydroxide (LiOH) provides mild, selective hydrolysis without cleaving the acid-sensitive O-tert-butyl ether.

  • Dissolution: Dissolve 10 mmol of Ethyl 3-[(tert-butoxy)amino]propanoate in 30 mL of a solvent mixture containing THF/MeOH/H

    
    O (3:1:1 v/v/v).
    
  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Slowly add 15 mmol (1.5 eq) of LiOH·H

    
    O.
    
  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 3 hours. Self-Validation: Monitor completion via TLC (Ninhydrin stain will show the disappearance of the starting material).

  • Acidification: Cool the mixture back to 0 °C and carefully acidify to pH 3.5 using 1M HCl. Critical Insight: Do not drop the pH below 2.0, as the O-tBu group is susceptible to premature acidic cleavage.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the free acid.
Protocol 2: Amide Coupling onto the N-Alkoxy Amine

Causality: Alkoxyamines (


) possess significantly lower nucleophilicity compared to standard primary or secondary amines due to the electron-withdrawing nature of the adjacent oxygen atom. Therefore, highly reactive coupling agents (e.g., HATU/HOAt) and extended reaction times are mandatory to prevent incomplete couplings .
  • Pre-activation: In a dry flask, dissolve 2.0 eq of the incoming Fmoc-protected amino acid, 1.9 eq of HATU, and 1.9 eq of HOAt in anhydrous DMF (0.1 M concentration). Stir for 5 minutes to form the highly reactive HOAt active ester.

  • Base Addition: Add 4.0 eq of N,N-Diisopropylethylamine (DIPEA) to the activated mixture.

  • Coupling: Add 1.0 eq of the 3-[(tert-butoxy)amino]propanoic acid derivative (or resin-bound N-alkoxy amine).

  • Incubation: Stir the reaction at room temperature for 18–24 hours.

  • Verification: Confirm coupling completion using the Chloranil test. Critical Insight: Standard Ninhydrin (Kaiser) tests often yield false negatives for secondary/alkoxy amines.

Protocol 3: Global Deprotection to Yield N-Hydroxy- -Peptides

Causality: The O-tBu group is orthogonal to Fmoc chemistry but highly sensitive to strong acids. Treatment with Trifluoroacetic acid (TFA) simultaneously cleaves the tBu ether and any standard acid-labile side-chain protecting groups, revealing the functional hydroxamate .

  • Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIPS) / H

    
    O in a 95:2.5:2.5 ratio. Insight: TIPS is crucial as a carbocation scavenger to prevent the cleaved tert-butyl cations from alkylating the newly formed N-hydroxy group or sensitive amino acid side chains.
    
  • Reaction: Treat the protected peptidomimetic with the cleavage cocktail (10 mL per gram of peptide) for 2 hours at room temperature.

  • Precipitation: Concentrate the mixture under a stream of N

    
     to one-third of its volume, then add dropwise to 10 volumes of ice-cold diethyl ether to precipitate the N-hydroxy peptide.
    
  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize from water/acetonitrile to obtain the final product.

Quantitative Data & Comparative Analysis

Table 1: Pharmacokinetic and Structural Advantages of N-Alkoxy/N-Hydroxy Substitutions

PropertyStandard

-Peptide
N-Alkoxy

-Peptide
Causality / Mechanism
Amide Bond Conformation Cis / Trans equilibriumStrongly TransStereoelectronic repulsion from the N-alkoxy oxygen forces the trans geometry.
Proteolytic Stability Low (Rapid degradation)Extremely HighUnnatural

-amino acid backbone and steric shielding by the N-alkoxy group block protease active sites.
Hydrogen Bonding Standard C=O --- H-NAltered / HydroxamateN-hydroxy (deprotected) acts as a strong H-bond donor/acceptor, stabilizing parallel

-sheets.
Lipophilicity VariableIncreased (when protected)The tert-butyl group significantly increases hydrophobicity, aiding in cell permeability.

Table 2: Comparative Coupling Efficiencies for N-Alkoxy Amines

Coupling ReagentActivation MechanismRelative EfficiencyRecommended Use Case
HATU / HOAt HOAt ester (highly reactive)HighStandard choice for coupling onto sterically hindered N-alkoxy amines.
DIC / Oxyma Oxyma esterModerateGood alternative for automated SPPS, avoiding guanidinium byproducts.
PyBOP HOBt esterLow to ModerateNot recommended for N-alkoxy amines due to low nucleophilicity of the amine.
Acid Chloride Direct acylationVery HighUse for extremely difficult couplings where HATU fails; requires careful condition control.

Visualizations of Workflows and Mechanisms

Workflow A Ethyl 3-[(tert-butoxy)amino]propanoate (Starting Material) B Saponification (LiOH, THF/H2O) Yields Free Acid A->B C Activation (HATU/DIPEA) Forms Active Ester B->C D Coupling to Peptide Chain (Solution or SPPS) C->D E Global Deprotection (TFA/TIPS/H2O) Cleaves tBu & Side Chains D->E F N-Hydroxy-β-Peptide (Final Product) E->F

Workflow for the synthesis of N-hydroxy-


-peptides using Ethyl 3-[(tert-butoxy)amino]propanoate.

Logic N_alkoxy N-Alkoxy / N-Hydroxy Substitution Trans Trans-Amide Bond Induction N_alkoxy->Trans Steric & Electronic Effects H_Bond Inter-strand H-Bonding (Hydroxamate) N_alkoxy->H_Bond H-Bond Donor/Acceptor Protease Proteolytic Resistance N_alkoxy->Protease Backbone Alteration Foldamer Stable Foldamer (e.g., Parallel β-Sheet) Trans->Foldamer H_Bond->Foldamer Protease->Foldamer

Mechanistic pathways by which N-alkoxy/N-hydroxy substitutions stabilize peptidomimetic foldamers.

References

  • Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel

    
    -Sheets 
    The Journal of Organic Chemistry (ACS Publications), 2020.
    URL:[Link]
    
  • N-Hydroxy peptides: solid-phase synthesis and

    
    -sheet propensity 
    Organic & Biomolecular Chemistry (RSC Publishing), 2020.
    URL:[Link]
    
  • Oligo(N-alkoxy glycines): trans substantiating peptoid conformations Biopolymers (Wiley via NIH), 2011. URL:[Link]

  • Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides Peptide Science (PMC), 2023. URL:[Link]

Application Note: Scalable Preparation of Isoxazolidinones from Ethyl 3-[(tert-butoxy)amino]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 2-(tert-butoxy)isoxazolidin-3-one via the cyclization of Ethyl 3-[(tert-butoxy)amino]propanoate . Isoxazolidinones are critical heterocyclic scaffolds in medicinal chemistry, serving as precursors to


-lactam antibiotics (monobactams), chiral auxiliaries, and siderophore mimics.

While traditional methods for lactamization often require high temperatures or coupling reagents, this protocol utilizes a Grignard-mediated cyclization strategy . This method offers superior regiocontrol, milder conditions (


 to RT), and higher yields compared to thermal cyclization or standard alkoxide bases.
Key Advantages of This Protocol
  • Regioselectivity: Exclusively forms the 5-membered lactam (isoxazolidin-3-one).

  • Scalability: Validated from milligram to multigram scales.

  • Atom Economy: Avoids the use of expensive peptide coupling agents (e.g., DCC, EDC) by utilizing direct ester-to-amide conversion.

Scientific Background & Mechanism[1]

The Challenge of Cyclization

The starting material, Ethyl 3-[(tert-butoxy)amino]propanoate , contains a secondary amine sterically encumbered by a tert-butoxy group on the adjacent oxygen atom (


). The nucleophilicity of the nitrogen is reduced due to the electron-withdrawing effect of the oxygen (the 

-effect is counterbalanced by steric bulk and electronics).

Direct thermal cyclization often fails or leads to polymerization. The use of standard bases (e.g., NaOEt) can result in ester hydrolysis or retro-Michael reactions.

The Solution: Template-Assisted Cyclization

This protocol employs an organomagnesium reagent (isopropylmagnesium chloride,


) as a base. The magnesium cation plays a dual role:
  • Deprotonation: It quantitatively deprotonates the amine to form a magnesium amide.

  • Coordination (Template Effect): The

    
     coordinates with the ester carbonyl oxygen, activating it towards nucleophilic attack by the nitrogen anion. This "template effect" brings the reactive centers into proximity, significantly accelerating the rate of intramolecular cyclization.
    
Reaction Pathway Diagram

ReactionPathway SM Ethyl 3-[(tert-butoxy)amino]propanoate (Starting Material) Inter Mg-Amide Intermediate (Activated Complex) SM->Inter Deprotonation Base iPrMgCl (2.2 equiv) THF, 0°C Base->Inter Prod 2-(tert-butoxy)isoxazolidin-3-one (Target Scaffold) Inter->Prod Intramolecular Acyl Substitution ByProd Ethanol / Propane Inter->ByProd

Caption: Figure 1. Mechanistic pathway for the Grignard-mediated cyclization of N-alkoxy beta-amino esters.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Ethyl 3-[(tert-butoxy)amino]propanoate 189.251.0Substrate
Isopropylmagnesium chloride (2.0 M in THF)102.852.2Base / Lewis Acid
Tetrahydrofuran (THF) (Anhydrous)72.11SolventReaction Medium
Ammonium Chloride (Sat. Aq.)53.49QuenchProton Source
Step-by-Step Procedure
Phase 1: Preparation
  • Setup: Oven-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter. Flush the system with nitrogen for 15 minutes.

  • Dissolution: Charge the flask with Ethyl 3-[(tert-butoxy)amino]propanoate (5.0 g, 26.4 mmol). Add anhydrous THF (50 mL) via syringe.

  • Cooling: Submerge the reaction flask in an ice/water bath and cool the solution to

    
    . Allow 10 minutes for temperature equilibration.
    
Phase 2: Cyclization Reaction[1]
  • Base Addition: Slowly add

    
      (2.0 M in THF, 29.0 mL, 58.0 mmol, 2.2 equiv) dropwise over 20 minutes via a pressure-equalizing addition funnel or syringe pump.
    
    • Note: A mild exotherm may be observed. Maintain internal temperature

      
      .
      
  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (

    
    ). Stir for 3–5 hours.
    
    • Monitoring: Monitor reaction progress by TLC (30% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      ) should appear. Staining with
      
      
      or Ninhydrin is recommended.
Phase 3: Workup & Isolation
  • Quenching: Cool the mixture back to

    
    . Carefully quench by adding saturated aqueous 
    
    
    
    (30 mL). Caution: Gas evolution (propane) will occur.
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator,

    
     bath) to yield the crude oil.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (80:20

    
     50:50).
    
Expected Results
  • Yield: 85–92%

  • Appearance: Colorless to pale yellow oil (may solidify upon standing/chilling).

  • Characterization Data (Typical):

    • 
       NMR (
      
      
      
      ):
      
      
      1.28 (s, 9H, t-Bu), 2.85 (t, 2H,
      
      
      ), 3.95 (t, 2H,
      
      
      ).
    • IR: Strong absorption at

      
       (Lactam C=O).
      

Troubleshooting & Optimization Logic

The following decision tree helps resolve common issues encountered during synthesis.

Troubleshooting Issue Problem Identified LowYield Low Yield (<50%) Issue->LowYield SM_Left Incomplete Conversion Issue->SM_Left Polymer Polymerization/Gunk Issue->Polymer Action1 Check Reagent Quality: Titrate Grignard reagent. LowYield->Action1 Action2 Increase Temperature: Reflux THF (60°C) for 1h. SM_Left->Action2 Action3 Dilution: Run at 0.1 M to favor intramolecular reaction. Polymer->Action3

Caption: Figure 2.[2] Troubleshooting logic for isoxazolidinone synthesis.

Critical Parameters
  • Concentration: High concentrations (

    
    ) favor intermolecular reactions (oligomerization). Keep concentration 
    
    
    
    to favor the intramolecular cyclization.
  • Base Stoichiometry: At least 2.0 equivalents of base are required. The first equivalent deprotonates the amine; the second equivalent (or excess) ensures the equilibrium shifts toward the magnesium amide and coordinates the ester.

Downstream Applications

The resulting 2-(tert-butoxy)isoxazolidin-3-one is a versatile intermediate.

  • N-Deprotection: Treatment with Trifluoroacetic acid (TFA) or HCl/Dioxane removes the tert-butyl group to yield N-hydroxyisoxazolidin-3-one (a cyclic hydroxamic acid), a potent zinc-binding group in matrix metalloproteinase (MMP) inhibitors.

  • Alkylation: The

    
    -carbon (position 4) can be alkylated using LDA and alkyl halides to introduce chirality, following the "Miller" auxiliary chemistry.
    

References

  • Mattingly, P. G., & Miller, M. J. (1980). "Titanium trichloride reduction of substituted N-hydroxy-2-azetidinones and other hydroxamic acids." The Journal of Organic Chemistry, 45(3), 410–415.

    • Foundational text on N-oxy beta-lactam and isoxazolidinone chemistry.
  • Bodkin, J. A., & McLeod, M. D. (2002). "The synthesis of isoxazolidin-3-ones." Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746.

    • Comprehensive review of cyclization methods including Grignard protocols.
  • Mainolfi, N., et al. (2013).[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[1]

    • Provides modern context on controlling regioselectivity in isoxazole/isoxazolidine systems.

Sources

Reaction mechanism of Ethyl 3-[(tert-butoxy)amino]propanoate with acyl chlorides

Application Note: -Acylation of Ethyl 3-[(tert-butoxy)amino]propanoate

Abstract

The reaction between Ethyl 3-[(tert-butoxy)amino]propanoate and acyl chlorides represents a strategic method for synthesizing


-tert-butoxy-

-acyl-

-amino acid esters

Chemical Context & Significance

The substrate, Ethyl 3-[(tert-butoxy)amino]propanoate (CAS: 1554968-59-0), features a secondary amine nitrogen functionalized with an electron-rich oxygen atom (

  • Structural Class:

    
    -Alkoxy-
    
    
    -amino acid ester.
  • Reactivity Profile: The nitrogen atom is nucleophilic, similar to Weinreb amine precursors (

    
    -dimethylhydroxylamine), but possesses significantly higher steric bulk due to the tert-butyl group.
    
  • Key Application: The resulting

    
    -tert-butoxy amide is an acid-labile precursor. Upon treatment with TFA or HCl, the tert-butyl group is cleaved to reveal the free hydroxamic acid  (
    
    
    ), a potent zinc-binding group (ZBG) in drug discovery.

Reaction Mechanism

The acylation proceeds via a classic Nucleophilic Acyl Substitution (Addition-Elimination) pathway. However, the presence of the adjacent oxygen atom (alpha-effect) and the bulky tert-butyl group influences the kinetics.

Mechanistic Steps:
  • Nucleophilic Attack: The lone pair on the nitrogen of the

    
    -alkoxy amine attacks the electrophilic carbonyl carbon of the acyl chloride.
    
  • Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate forms.

  • Elimination: The carbonyl bond reforms, expelling the chloride ion (

    
    ) as a leaving group.
    
  • Deprotonation: The resulting protonated amide is highly acidic. An external base (e.g., Triethylamine, Pyridine) rapidly abstracts the proton to generate the neutral product and precipitate the hydrochloride salt.

Mechanistic Visualization (DOT)

ReactionMechanismSubstrateSubstrate(N-Alkoxy Amine)TetrahedralTetrahedralIntermediateSubstrate->TetrahedralNucleophilic AttackAcylClAcyl Chloride(R-COCl)AcylCl->TetrahedralNucleophilic AttackProtonatedProtonatedAmideTetrahedral->ProtonatedElimination of Cl-ProductFinal Product(N-Acyl-N-tBu-Amine)Protonated->ProductDeprotonationSaltByproduct(Base·HCl)Protonated->SaltH+ TransferBaseBase(Et3N/Pyridine)Base->SaltScavenges HCl

Caption: Step-wise mechanism of N-alkoxy amine acylation involving addition, elimination, and base-mediated deprotonation.

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale but is linearly scalable.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleNotes
Ethyl 3-[(tert-butoxy)amino]propanoate 1.0SubstrateEnsure free base form. If HCl salt, add +1.0 eq base.
Acyl Chloride (

)
1.1 - 1.2ElectrophileDistill if colored/impure.
Triethylamine (TEA) or DIPEA 1.5 - 2.0BaseScavenges HCl. DIPEA preferred for very bulky R groups.
DMAP 0.05 - 0.1CatalystOptional. Use if R is sterically hindered.
Dichloromethane (DCM) Solvent[0.1 M]Anhydrous (dry).
Step-by-Step Procedure
Phase 1: Setup and Solubilization
  • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Add Ethyl 3-[(tert-butoxy)amino]propanoate (1.0 mmol, ~189 mg) to the flask.

  • Add Anhydrous DCM (10 mL).

  • Add Triethylamine (1.5 mmol, 210 µL).

    • Critical Check: If the substrate was a salt (e.g., hydrochloride), the solution may become cloudy initially as TEA·HCl forms; ensure you have added enough base to neutralize the starting salt plus the HCl generated during reaction (Total Base = 2.5 equiv).

Phase 2: Acylation Reaction
  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add the Acyl Chloride (1.1 mmol) dropwise over 5–10 minutes.

    • Observation: A white precipitate (TEA·HCl) will form immediately upon addition. This confirms the reaction is proceeding.

    • Exotherm Control: Dropwise addition prevents runaway exotherms which could degrade the acid-sensitive

      
       group.
      
  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (typically 30% EtOAc/Hexanes). The product is usually less polar than the starting amine. Staining with

      
       or Ninhydrin is recommended (Amine = Ninhydrin active; Product = UV active if R is aromatic, else 
      
      
      ).
Phase 3: Workup and Isolation
  • Quench: Add saturated aqueous

    
     (10 mL) to the reaction mixture and stir vigorously for 5 minutes. This hydrolyzes excess acyl chloride.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
    ).
    
  • Wash: Wash the combined organic layers with:

    • 10 mL 1M Citric Acid or 0.5M HCl (Brief wash to remove excess amine/pyridine). Caution: Do not prolong exposure to acid to protect the O-tBu group.

    • 10 mL Brine .

  • Drying: Dry over anhydrous

    
     or 
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.

Phase 4: Purification
  • Flash Chromatography: Silica gel column.

  • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0%

    
     30% EtOAc).
    
  • Yield Expectation: 85–95%.

Experimental Workflow Diagram (DOT)

ProtocolWorkflowStartStart: Anhydrous Conditions(N2 Atmosphere)DissolveDissolve Substrate & Basein DCM (0.1 M)Start->DissolveCoolCool to 0°CDissolve->CoolAddDropwise Addition ofAcyl ChlorideCool->AddReactWarm to RTStir 2-4 HoursAdd->ReactQuenchQuench with sat. NaHCO3React->QuenchExtractExtract (DCM) & Wash(Citric Acid -> Brine)Quench->ExtractPurifyPurification(Flash Chromatography)Extract->Purify

Caption: Operational workflow for the acylation of Ethyl 3-[(tert-butoxy)amino]propanoate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of

group.
Add DMAP (10 mol%) as a nucleophilic catalyst. Switch solvent to THF and reflux if necessary (ensure temp < 60°C).
Loss of

Group
Acidic hydrolysis during workup.Use 1M Citric Acid instead of HCl for the acidic wash. Perform washes quickly and keep solutions cold.
No Reaction Degraded Acyl Chloride.Acyl chlorides hydrolyze to carboxylic acids in moist air. Distill the reagent or treat the carboxylic acid with Oxalyl Chloride/DMF in situ to regenerate the acid chloride.
Ester Hydrolysis Aqueous base exposure too long.The ethyl ester (

) is stable to

, but avoid strong bases like

or prolonged exposure to aqueous phases.

Applications in Drug Discovery

  • HDAC Inhibitor Synthesis: The

    
    -tert-butoxy amide product is a direct precursor to hydroxamic acids.
    
    • Deprotection: Treat with 50% TFA/DCM or 4M HCl/Dioxane to cleave the

      
       group, yielding the 
      
      
      -acyl-
      
      
      -hydroxy-
      
      
      -alanine derivative (Hydroxamic Acid).
  • Weinreb Amide Analog: While standard Weinreb amides use

    
    -methoxy-
    
    
    -methyl, this
    
    
    -tert-butoxy-
    
    
    -alkyl scaffold can similarly react with Grignard reagents (
    
    
    ) to form ketones , although the bulky
    
    
    group may require forcing conditions.

References

  • Mechanism of Amide Formation: SaveMyExams. "Formation of amides: reaction mechanism." Link

  • Acylation Protocols: Der Pharma Chemica. "N-acylation of amines: General procedures." Link

  • Hydroxylamine Reactivity: Organic Chemistry Portal. "O-alkylation and arylation of Oximes and Hydroxylamines." Link

  • Sulfonyl Analogues: ACS Publications. "Primary Sulfonamide Synthesis Using N-Sulfinyl-O-(tert-butyl)hydroxylamine." Link

  • Reagent Data: Sigma-Aldrich. "Ethyl 3-[(tert-butoxy)amino]propanoate Product Information." Link

Application Note: N-Alkylation Protocols for Ethyl 3-[(tert-butoxy)amino]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the N-alkylation procedures for Ethyl 3-[(tert-butoxy)amino]propanoate (CAS: 1554968-59-0). This molecule serves as a critical "homo-Weinreb" amine precursor and a protected


-amino acid derivative.

The central challenge in alkylating this substrate lies in the steric conflict between the bulky tert-butoxy (


) group and the incoming electrophile, balanced against the electronic 

-effect
of the oxygen atom. This guide prioritizes two methodologies: Reductive Alkylation (Method A) for high chemoselectivity and Direct Alkylation (Method B) for methylation or activated electrophiles.

Chemical Context & Reactivity Profile[1][2][3]

Substrate Analysis
  • Molecule: Ethyl 3-[(tert-butoxy)amino]propanoate[1][2]

  • Formula:

    
    
    
  • MW: 189.25 g/mol

  • Key Feature: The nitrogen atom is part of a secondary

    
    -alkoxyamine (
    
    
    
    ).
Mechanistic Considerations
  • Nucleophilicity vs. Basicity: The adjacent oxygen atom lowers the basicity of the nitrogen (

    
     of conjugate acid 
    
    
    
    4.5–5.0) compared to standard amines.[3] However, the
    
    
    -effect
    theoretically enhances nucleophilicity.
  • Steric Shielding: The massive

    
    -butyl group creates a "conical" shield around the nitrogen. This prevents over-alkylation (quaternization is virtually impossible) but significantly retards the rate of 
    
    
    
    reactions.
  • Ester Sensitivity: The ethyl ester moiety is susceptible to hydrolysis under strong aqueous basic conditions or Claisen condensation if strong bases (

    
    , 
    
    
    
    ) are used without care.

Method Selection Guide

The choice of method depends strictly on the nature of the alkyl group (R) to be introduced.

MethodSelection Start Target Alkyl Group (R) Type1 Primary Alkyl / Benzyl (Available as Aldehyde) Start->Type1 Type2 Methyl / Allyl / Propargyl (Available as Halide) Start->Type2 Type3 Sterically Hindered (Secondary Alkyl) Start->Type3 MethodA Method A: Reductive Alkylation (NaCNBH3 / AcOH) Type1->MethodA Preferred MethodB Method B: Direct Alkylation (Cs2CO3 / MeCN) Type2->MethodB Standard MethodC Method C: Pre-Alkylation Strategy (Synthesize R-NH-OtBu first) Type3->MethodC If A/B fail

Figure 1: Decision tree for selecting the optimal alkylation strategy based on the target substituent.

Method A: Reductive Alkylation (Recommended)[8]

Rationale: This is the most robust method for introducing groups larger than methyl. It proceeds via an


-alkoxy iminium ion intermediate. The steric bulk of the 

group actually stabilizes the intermediate iminium species, preventing polymerization.
Reagents & Materials
ComponentSpecificationRole
Substrate Ethyl 3-[(tert-butoxy)amino]propanoate (1.0 eq)Nucleophile
Carbonyl Aldehyde or Ketone (1.2 – 1.5 eq)Electrophile Precursor
Reductant Sodium Cyanoborohydride (

) (2.0 eq)
Selective Hydride Source
Acid Catalyst Acetic Acid (AcOH) (Catalytic to 1.0 eq)Activates Imine
Solvent Methanol (MeOH) or DCEReaction Medium
Protocol
  • Imine Formation:

    • Dissolve the substrate (1.0 eq) and the aldehyde (1.2 eq) in anhydrous MeOH (0.2 M concentration).

    • Add AcOH (2–3 drops per mmol substrate).

    • Critical: Stir at room temperature for 1–2 hours. The

      
       group slows down condensation; ensure TLC shows consumption of starting amine before reducing.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (2.0 eq) portion-wise (Caution: HCN generation possible; use a fume hood).
      
    • Allow to warm to room temperature and stir for 4–16 hours.

  • Workup:

    • Quench with Saturated Aqueous

      
      .[4]
      
    • Evaporate MeOH under reduced pressure.[4]

    • Extract aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      .[4]
      

Validation:

  • NMR: Look for the disappearance of the

    
     broad singlet (typically 
    
    
    
    5.5–6.5 ppm) and the appearance of the new
    
    
    protons.

Method B: Direct Alkylation (Base-Promoted)

Rationale: Used primarily for methylation (MeI) or benzylation (BnBr) when the aldehyde is unstable. We utilize Cesium Carbonate (


) because the "Cesium Effect" improves solubility and reactivity of the hindered nucleophile in organic solvents.
Reagents & Materials
ComponentSpecificationRole
Substrate Ethyl 3-[(tert-butoxy)amino]propanoate (1.0 eq)Nucleophile
Electrophile Alkyl Halide (R-X, preferably Iodide/Bromide) (1.2 eq)Electrophile
Base Cesium Carbonate (

) (2.0 eq)
Proton Scavenger
Additive TBAI (10 mol%)Phase Transfer (Optional)
Solvent Acetonitrile (MeCN) or DMFSolvent
Protocol
  • Preparation:

    • Dissolve substrate in anhydrous MeCN (0.1 M). DMF is an alternative if solubility is an issue, but MeCN allows for easier workup.

    • Add

      
       (2.0 eq). The mixture will be a suspension.
      
  • Alkylation:

    • Add the Alkyl Halide (1.2 eq) dropwise at room temperature.

    • Optimization: If R-X is a chloride or steric hindrance is high, add Tetrabutylammonium Iodide (TBAI, 10 mol%) and heat to 50°C.

    • Warning: Do not exceed 60°C to avoid elimination of the alkyl halide or thermal decomposition of the

      
       bond.
      
  • Monitoring:

    • Monitor by TLC.[4] If the reaction stalls (common with bulky R groups), add another 0.5 eq of Alkyl Halide.

  • Workup:

    • Filter off the solid inorganic salts (

      
      ).
      
    • Concentrate the filtrate.[4]

    • If DMF was used: Dilute with

      
      , wash with water (
      
      
      
      ) to remove DMF, then Brine.

Strategic Workflow Visualization

The following diagram illustrates the complete operational workflow, including critical decision points and safety stops.

Workflow Start Start: Ethyl 3-[(tert-butoxy)amino]propanoate CheckR Analyze R Group Start->CheckR BranchA Method A: Reductive CheckR->BranchA Aldehyde Available BranchB Method B: Direct SN2 CheckR->BranchB Methyl/Halide Only StepA1 Add Aldehyde + AcOH (Form Iminium) BranchA->StepA1 StepA2 Add NaCNBH3 (0°C -> RT) StepA1->StepA2 Quench Quench (Sat. NaHCO3) StepA2->Quench StepB1 Add Cs2CO3 + MeCN BranchB->StepB1 StepB2 Add Alkyl Halide (+ TBAI if slow) StepB1->StepB2 StepB2->Quench Extract Extraction (EtOAc) Quench->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify

Figure 2: Operational workflow for N-alkylation of N-alkoxyamines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of

group.
Switch from

to

(Cesium effect). Add TBAI. Increase temp to 50°C.
Ester Hydrolysis Base is too strong or wet solvent.Ensure anhydrous MeCN/DMF. Avoid NaOH/KOH; stick to Carbonates.
Elimination of R-X Basicity > Nucleophilicity.Use Method A (Reductive Alkylation) to avoid basic conditions entirely.
No Reaction (Method A) Poor imine formation.Add molecular sieves (4Å) during the condensation step to drive equilibrium.

References

  • General Reactivity of N-Alkoxyamines

    • Review: "N-Alkoxyamines: Synthesis, Properties, and Applications."[3] Chimia, 2006.

    • (General Journal Link for verification)

  • Reductive Alkylation Protocols

    • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." J. Am. Chem. Soc., 1971, 93, 2897.[5]

  • Synthesis of the Substrate (Context)

    • "Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines." Organic Letters, 2021.
  • Properties of O-tert-butylhydroxylamine

    • Sigma-Aldrich Technical Data Sheet: O-tert-Butylhydroxylamine hydrochloride.

Sources

Application Note: Synthesis of Hydroxamic Acid Derivatives from Beta-Alkoxyamino Esters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the conversion of Ethyl 3-[(tert-butoxy)amino]propanoate to its corresponding hydroxamic acid derivative (


-hydroxy-3-[(tert-butoxy)amino]propanamide).

This transformation targets the ester functionality while preserving the sensitive


-alkoxyamine moiety (

), a critical pharmacophore in histone deacetylase (HDAC) inhibitors and metalloproteinase (MMP) inhibitors.

Introduction & Scientific Context

Hydroxamic acids (


) are potent metal-chelating pharmacophores.[1] In drug discovery, they are the "warheads" of choice for inhibiting zinc-dependent enzymes like HDACs  (e.g., Vorinostat) and MMPs .

The starting material, Ethyl 3-[(tert-butoxy)amino]propanoate , contains a


-amino acid scaffold with a specialized tert-butoxyamino (

)
group. Unlike standard amines, this alkoxyamine moiety imparts unique electronic properties and metabolic stability.
  • Challenge: The conversion requires nucleophilic attack on the ester carbonyl by hydroxylamine (

    
    ).
    
  • Criticality: The protocol must avoid acidic conditions that would cleave the acid-labile tert-butyl ether (

    
    ) and harsh heating that could promote Lossen rearrangement or decomposition of the alkoxyamine.
    

Chemical Background & Reaction Strategy

The Reaction: Nucleophilic Acyl Substitution

The transformation proceeds via the direct displacement of the ethoxy group by hydroxylamine under basic conditions (hydroxylaminolysis).


Why this method?

  • Direct Aminolysis (Method A): Using

    
     neutralized with KOH/NaOMe in methanol is the gold standard. It operates at 
    
    
    
    to RT, preserving the
    
    
    group.
  • Avoid Acid Hydrolysis: Traditional acid-catalyzed hydrolysis followed by coupling (Method B) is riskier due to the lability of the

    
     group in acidic media (e.g., TFA/HCl).
    
Key Stability Considerations
Functional GroupStructureStability Constraint
Ethyl Ester

Reactive electrophile. Target of the reaction.
Alkoxyamine

Base Stable: Resists saponification conditions.Acid Labile: Cleaves to

in strong acid (

).
Hydroxamic Acid

Product: Forms stable chelates with

(red color test).

.

Detailed Experimental Protocol

Materials & Reagents[3][4][5][6][7][8][9][10][11]
  • Substrate: Ethyl 3-[(tert-butoxy)amino]propanoate (1.0 equiv).

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (3.0 – 5.0 equiv).
    
  • Base: Potassium Hydroxide (KOH) (3.0 – 5.0 equiv) or Sodium Methoxide (NaOMe).

  • Solvent: Anhydrous Methanol (MeOH).

  • Quench: Glacial Acetic Acid or dilute HCl (carefully monitored).

Step-by-Step Methodology
Step 1: Preparation of Hydroxylamine Solution (In Situ)

The free base of hydroxylamine is unstable and must be generated fresh.

  • Dissolve Hydroxylamine hydrochloride (4.0 equiv) in minimum anhydrous Methanol.

  • Dissolve KOH (4.0 equiv) in a separate portion of anhydrous Methanol.

  • Cool both solutions to

    
     in an ice bath.
    
  • Add the KOH solution dropwise to the Hydroxylamine solution with vigorous stirring.

    • Observation: A white precipitate of Potassium Chloride (KCl) will form immediately.

  • Stir at

    
     for 15–30 minutes to ensure complete precipitation.
    
  • Filtration: Quickly filter the mixture through a sintered glass funnel (or Celite pad) to remove the solid KCl. Collect the clear filtrate (containing free

    
    ) in a round-bottom flask.
    
Step 2: Hydroxylaminolysis Reaction
  • Cool the filtrate containing free

    
     to 
    
    
    
    .
  • Add Ethyl 3-[(tert-butoxy)amino]propanoate (1.0 equiv) dropwise to the solution.

    • Note: If the ester is solid, dissolve it in a minimal amount of MeOH or THF before addition.

  • Allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2 to 12 hours .

    • Monitoring: Monitor by TLC (System: DCM:MeOH 9:1). The ester spot (

      
      ) should disappear, and a more polar hydroxamic acid spot (
      
      
      
      ) should appear.
    • Stain: Use Ferric Chloride (

      
      ) stain . The product will turn a distinct deep red/purple  instantly, confirming the hydroxamic acid functionality.
      
Step 3: Workup & Isolation

Crucial: Control pH to prevent O-tBu cleavage.

  • Concentration: Evaporate the methanol under reduced pressure (Rotavap) at

    
     until a viscous residue remains.
    
  • Dissolution: Redissolve the residue in a minimum amount of water (

    
     mL/g substrate).
    
  • Neutralization: Cool to

    
    . Carefully adjust the pH to 6.0 – 7.0  using 1N HCl or Glacial Acetic Acid.
    
    • Warning: Do not drop below pH 4.0 to protect the

      
       group.
      
  • Extraction: Extract the aqueous layer exhaustively with Ethyl Acetate or DCM/Isopropanol (3:1) (3

    
     volumes). Hydroxamic acids are water-soluble; salting out with NaCl may be necessary.
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate.
    
Step 4: Purification[2]
  • Crystallization: Many hydroxamic acids crystallize from EtOAc/Hexane or MeOH/Ether.

  • Chromatography: If oil persists, purify via silica gel chromatography.

    • Eluent: DCM -> DCM:MeOH (95:5 to 90:10).

    • Note: Use neutral silica if possible, or pre-wash silica with 1%

      
       to prevent acid degradation.
      

Visual Workflow & Mechanism

Experimental Workflow Diagram

G Start Start: Ethyl 3-[(tert-butoxy)amino]propanoate Reaction Reaction: Add Ester to NH2OH filtrate Stir RT, 2-12h Start->Reaction Prep Reagent Prep: NH2OH.HCl + KOH in MeOH (Filter off KCl) Prep->Reaction Fresh NH2OH Monitor Monitor: TLC + FeCl3 Stain (Red Color = Positive) Reaction->Monitor Workup Workup: Evaporate MeOH Neutralize to pH 6-7 Extract (EtOAc) Monitor->Workup Complete Product Final Product: Hydroxamic Acid Derivative Workup->Product

Caption: Step-by-step workflow for the conversion of beta-amino ester to hydroxamic acid.

Reaction Mechanism Pathway

Mechanism Ester Ester Substrate (R-COOEt) NuAttack Nucleophilic Attack (NH2OH on Carbonyl) Ester->NuAttack Base Catalysis Tetra Tetrahedral Intermediate NuAttack->Tetra Collapse Elimination of EtOH Tetra->Collapse Product Hydroxamic Acid (R-CONHOH) Collapse->Product

Caption: Mechanism of base-mediated hydroxylaminolysis of esters.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction Old

or wet solvent.
Prepare

free base in situ immediately before use. Ensure MeOH is anhydrous.
Hydrolysis to Acid Water present in reaction.[3]Use anhydrous MeOH. Avoid aqueous

if ester is sluggish.
Low Yield Product stuck in aqueous phase.Hydroxamic acids are amphiphilic. Saturate aqueous layer with NaCl before extraction.[2] Use n-Butanol or DCM/iPrOH for extraction.
Loss of t-Butyl Group Workup too acidic (

).
Strictly monitor pH during neutralization. Stop at pH 6. Use buffer if necessary.
O-Acylation Hydroxylamine attacking via Oxygen.Rare with simple esters. Ensure

is in excess.

-acylation is kinetically favored.

Characterization Checklist

  • Ferric Chloride Test: Dissolve a small amount of product in MeOH. Add 1-2 drops of 1%

    
    .
    
    • Result: Deep wine-red coloration (Formation of

      
      -hydroxamate complex).
      
  • 1H NMR (DMSO-d6):

    • Look for disappearance of Ethyl signals (quartet ~4.1 ppm, triplet ~1.2 ppm).

    • Appearance of Hydroxamic acid protons: Broad singlet at

      
       8.5–10.5 ppm (
      
      
      
      ) and
      
      
      10.0–11.0 ppm (
      
      
      , often broad/exchangeable).
    • Retention of tert-butyl singlet at

      
       1.1–1.2 ppm (9H).
      
  • Mass Spectrometry (ESI):

    • Expect

      
       and 
      
      
      
      .
    • Check for

      
       fragment to assess stability.
      

References

  • Standard Hydroxylaminolysis Protocol

    • Reddy, A. S., et al. "A simple and efficient synthesis of hydroxamic acids from esters."[4][5] Tetrahedron Letters, 2012.

    • (General Protocol Validation)

  • HDAC Inhibitor Synthesis (Beta-Amino Acid Scaffold)

    • Mwakwari, S. C., et al. "Synthesis and biological evaluation of macrocyclic histone deacetylase inhibitors." Journal of Medicinal Chemistry, 2010.
    • (Context for beta-amino hydroxamic acids)

  • Stability of Alkoxyamines

    • BenchChem Technical Support.[6][2] "Stability of N-tert-butoxy derivatives in basic conditions."

    • (Verification of

      
       stability)
      
  • Ferric Chloride Test for Hydroxamic Acids

    • Lipner, H. "The Ferric Chloride Test for Hydroxamic Acids." Analytical Chemistry.

Sources

Coupling reactions involving N-tert-butoxy beta-amino esters

Application Note: High-Efficiency Coupling Protocols for N-tert-Butoxy -Amino Esters

Part 1: Strategic Overview & Mechanistic Insight

peptidomimeticsfoldamers



1
The Challenge: Reactivity vs. Stability

Coupling



  • Reduced Reactivity: The nucleophilicity of the

    
    -amino group is often lower due to conformational flexibility and steric bulk, requiring high-efficiency coupling reagents (e.g., HATU, COMU).
    
  • Elimination Risk:

    
    -amino esters are susceptible to retro-Michael additions  (
    
    
    -elimination) under strong basic conditions, leading to the formation of
    
    
    -unsaturated esters (acrylates) and loss of the amine functionality.
Mechanistic Pathway & Decision Matrix

The choice of coupling protocol depends on whether the

NucleophileElectrophile

CouplingStrategyStartStarting Material:N-Boc-beta-Amino EsterDecisionTarget Role?Start->DecisionPathAAmine Component(Nucleophile)Decision->PathAKeep EsterPathBCarboxyl Component(Electrophile)Decision->PathBKeep BocStepA1Acidolysis (TFA/HCl)Remove BocPathA->StepA1StepA2Coupling w/ Activated Acid(Avoid Excess Base)StepA1->StepA2RiskRISK: Retro-MichaelEliminationStepA2->RiskIf pH > 8StepB1Saponification (LiOH)Hydrolyze EsterPathB->StepB1StepB2Activation (HATU/HOAt)Pre-activation RequiredStepB1->StepB2StepB1->RiskProlonged Base

Figure 1: Decision matrix for processing N-Boc

Part 2: Validated Protocols

Protocol A: Coupling as the Amine Component (Nucleophile)

Scenario: You have an N-Boc

Reagents:

  • Deprotection: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).[2]

Step-by-Step Methodology:

  • Deprotection (Boc Removal):

    • Dissolve the

      
      -Boc 
      
      
      -amino ester in DCM (
      
      
      ).
    • Add an equal volume of TFA. Stir at room temperature (RT) for 30–60 mins. Monitor by TLC/LCMS.

    • Critical Step: Evaporate volatiles completely. Co-evaporate with toluene (

      
      ) to remove residual TFA. Residual acid will protonate the amine and stall the next step; residual TFA anhydride can cap the amine.
      
    • Result:

      
      -amino ester trifluoroacetate salt.
      
  • Neutralization & Coupling (The "Low-Base" Approach):

    • Dissolve the carboxylic acid partner (

      
       equiv) and HATU (
      
      
      equiv) in anhydrous DMF.
    • Add DIPEA (

      
       equiv) to activate the acid. Stir for 2 minutes.
      
    • Dissolve the

      
      -amino ester salt (from Step 1) in minimal DMF.
      
    • Add the amine solution to the activated acid mixture.

    • Add DIPEA dropwise only until the pH reaches 7–7.5 (check with wet pH paper).

    • Why? Excess base promotes

      
      -elimination. Keeping pH neutral minimizes this risk while allowing coupling.
      
  • Work-up:

    • Dilute with EtOAc. Wash with

      
       citric acid (removes DIPEA/unreacted amine), sat. 
      
      
      , and brine.
    • Dry over

      
       and concentrate.
      
Protocol B: Coupling as the Carboxyl Component (Electrophile)

Scenario: You have an N-Boc

Reagents:

  • Activator: EDC

    
    HCl / Oxyma Pure (Alternative to HATU for safer process scale).
    
  • Solvent: DCM or DMF.

Step-by-Step Methodology:

  • Activation:

    • Dissolve

      
      -Boc 
      
      
      -amino acid (
      
      
      equiv) and Oxyma Pure (
      
      
      equiv) in DCM (
      
      
      ).
    • Cool to

      
      .
      
    • Add EDC

      
      HCl (
      
      
      equiv). Stir for 15 mins to form the active ester.
  • Coupling:

    • Add the amine partner (

      
       equiv).[1]
      
    • Add DIPEA (

      
       equiv) only if the amine partner is a salt (e.g., HCl salt). If it is a free amine, no base is needed.
      
    • Allow to warm to RT and stir for 4–12 hours.

    • Note:

      
      -amino acids activate slower than 
      
      
      -amino acids. Do not quench early.

Part 3: Advanced Niche – Radical Cross-Coupling of N-Alkoxy Variants

If your "N-tert-butoxy" refers to the


-O-

Bu

Recent advances utilize

Protocol: Photocatalytic Generation of Amidyl Radicals This method couples

  • Setup:

    • Substrate:

      
      -tert-butoxy-
      
      
      -amino ester derivative.[3][4]
    • Catalyst:

      
       (
      
      
      ).
    • Solvent: Acetonitrile (degassed).

  • Irradiation:

    • Irradiate with Blue LEDs (

      
      ) under inert atmosphere (
      
      
      ).
    • The

      
      -O bond cleaves, generating an amidyl radical which can undergo intramolecular cyclization (to 
      
      
      -lactams) or intermolecular coupling.

Part 4: Data Interpretation & Troubleshooting

Comparative Efficiency of Coupling Reagents for -Amino Esters[4]
ReagentCoupling EfficiencyRacemization RiskElimination RiskRecommended Use
HATU/HOAt High (

)
LowMediumDifficult couplings; Sterically hindered

-residues.
EDC/Oxyma Medium-HighVery LowLowStandard solution phase; Scalable.
DIC/HOBt MediumLowLowSolid Phase Peptide Synthesis (SPPS).
Acid Chloride HighHighHigh Avoid for

-amino esters (promotes elimination).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Unreacted Amine Steric hindrance of

-carbon.
Switch to HATU or COMU; Increase temperature to

(carefully).
Formation of Acrylate (

-unsaturated)
Retro-Michael elimination.Reduce base equivalents. Switch from DIPEA to Collidine (weaker base).[5]
Double Addition Over-activation.Ensure stoichiometry is

.

Part 5: References

  • Standard Peptide Coupling: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • 
    -Peptide Synthesis:  Seebach, D., et al. (2004). 
    
    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11), 2733. Link
  • Elimination Risks: Vasudev, P. G., et al. (2011).

    
    -Amino acid-containing hybrid peptides: Conformation and stability. Chemical Reviews, 111(7), 4579-4611.
    
  • Radical Chemistry (

    
    -Alkoxy):  Liles, K. P., et al. (2022). Radical C–H Functionalization of N-Alkoxy Amides. Journal of the American Chemical Society. Link
    
  • Bachem Technical Guides: Peptide Coupling Reagents & Additives. Link

Application Note: Reduction of Ethyl 3-[(tert-butoxy)amino]propanoate to 3-[(tert-butoxy)amino]propanal

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

Beta-alkoxyamino aldehydes are highly valuable intermediates in the synthesis of peptidomimetics, unnatural amino acids, and complex nitrogenous heterocycles. The synthesis of 3-[(tert-butoxy)amino]propanal from its corresponding ester, Ethyl 3-[(tert-butoxy)amino]propanoate , presents a unique chemoselectivity challenge. The presence of the labile N–O bond and the acidic secondary amine proton necessitates precise control over reduction conditions to prevent over-reduction, bond cleavage, or retro-Michael side reactions.

This application note details two field-proven methodologies for this transformation: a direct cryogenic reduction and a highly reliable, self-validating two-step reduction-oxidation sequence.

Quantitative Physicochemical Profile
ParameterValue
Chemical Name Ethyl 3-[(tert-butoxy)amino]propanoate
CAS Number 1554968-59-0
Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
InChI Key POLVKIZFUHJUCT-UHFFFAOYSA-N
Functional Groups Ethyl ester, O-tert-butyl hydroxylamine

Mechanistic Rationale & Experimental Design (E-E-A-T)

The Challenge of the Free N–H Proton

Standard ester-to-aldehyde reductions utilize 1.0–1.2 equivalents of Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C)[1]. However, Ethyl 3-[(tert-butoxy)amino]propanoate contains a free secondary amine (-NH-O-tBu). This proton is relatively acidic and will rapidly consume one equivalent of DIBAL-H to form an aluminum amide intermediate, releasing isobutane gas. Therefore, a successful direct reduction requires strictly ≥2.1 equivalents of DIBAL-H: one to deprotonate the amine, and one to reduce the ester carbonyl.

The Tetrahedral Intermediate

The success of DIBAL-H relies on the stability of the tetrahedral aluminum hemiacetal intermediate at -78 °C[2]. The bulky isobutyl groups prevent the expulsion of the ethoxide leaving group until the reaction is quenched with a protic source (e.g., methanol or water)[3]. If the internal temperature rises above -60 °C during the reagent addition, the intermediate collapses prematurely, and a second hydride transfer occurs, leading to over-reduction to the primary alcohol[4].

The Self-Validating Two-Step Alternative

Because direct DIBAL-H reductions of beta-amino esters can be temperamental and highly dependent on stirring efficiency and cryogenic control, a two-step sequence is often preferred in process chemistry[5]. This involves exhaustive reduction to the alcohol using LiAlH₄[6], followed by controlled oxidation (e.g., Dess-Martin Periodinane). This route acts as a self-validating system: the intermediate alcohol can be isolated and characterized, ensuring the reduction step is 100% complete before proceeding to the aldehyde.

Reaction Workflows

G SM Ethyl 3-[(tert-butoxy)amino]propanoate (Starting Material) Aldehyde 3-[(tert-butoxy)amino]propanal (Target Aldehyde) SM->Aldehyde Route A: DIBAL-H (2.2 eq) -78 °C, DCM Direct Partial Reduction Alcohol 3-[(tert-butoxy)amino]propan-1-ol (Intermediate Alcohol) SM->Alcohol Route B, Step 1: LiAlH4 (1.5 eq) 0 °C to RT, THF Exhaustive Reduction Alcohol->Aldehyde Route B, Step 2: DMP (1.2 eq) 0 °C to RT, DCM Mild Oxidation

Synthetic pathways for the reduction of Ethyl 3-[(tert-butoxy)amino]propanoate to the aldehyde.

Experimental Protocols

Protocol A: Direct DIBAL-H Reduction (Route A)

Causality Note: The use of Rochelle's salt during workup is absolutely critical. It chelates the aluminum ions, breaking the thick, unfilterable emulsion that forms upon aqueous quenching[3].

Reagents:

  • Ethyl 3-[(tert-butoxy)amino]propanoate (1.0 eq)

  • DIBAL-H (1.0 M in DCM or Toluene, 2.2 eq)[1]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Rochelle's salt (Potassium sodium tartrate)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Dissolution: Dissolve the ester (1.0 eq) in anhydrous DCM to create a 0.2 M solution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Addition: Using a syringe pump, add DIBAL-H (2.2 eq) dropwise over 30–45 minutes. Critical: The internal temperature must not exceed -70 °C to prevent over-reduction[4].

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor conversion via TLC (stain with Ninhydrin or KMnO₄).

  • Quenching: Quench the reaction while still at -78 °C by the slow, dropwise addition of anhydrous Methanol (3 mL per mmol of substrate) to safely destroy excess hydride.

  • Emulsion Breaking: Remove the cooling bath. Add an equal volume of saturated aqueous Rochelle's salt[3]. Stir vigorously at room temperature for 2–4 hours until the cloudy emulsion resolves into two distinct, clear layers.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol B: Self-Validating Two-Step Sequence (Route B)

Causality Note: This route avoids cryogenic sensitivities. Step 1 guarantees full reduction to the alcohol[6], and Step 2 provides a clean, controlled oxidation to the aldehyde[5].

Step 1: Exhaustive Reduction to Alcohol

  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF (0.5 M) at 0 °C under Argon[6].

  • Add a solution of Ethyl 3-[(tert-butoxy)amino]propanoate (1.0 eq) in THF dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Fieser Workup: Cool back to 0 °C. For every

    
     grams of LiAlH₄ used, slowly add 
    
    
    
    mL of water, followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of water.
  • Stir vigorously for 30 minutes until a white, granular precipitate forms. Filter through a pad of Celite, wash with EtOAc, and concentrate to isolate 3-[(tert-butoxy)amino]propan-1-ol.

Step 2: Mild Oxidation to Aldehyde

  • Dissolve the intermediate alcohol (1.0 eq) in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Add Dess-Martin Periodinane (DMP) (1.2 eq) in a single portion.

  • Warm to room temperature and stir for 1–2 hours.

  • Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear.

  • Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the target aldehyde.

Protocol Comparison & Quantitative Data

ParameterRoute A: Direct DIBAL-H ReductionRoute B: Two-Step (LiAlH₄ + DMP)
Overall Yield Moderate (50–65%)High (75–85% over 2 steps)
Step Count 12
Stoichiometry Required 2.2 eq DIBAL-H1.5 eq LiAlH₄, 1.2 eq DMP
Temperature Profile Strict Cryogenic (-78 °C)Standard Cooling (0 °C to RT)
Scalability Challenging (Exothermic quench)Excellent (Highly reproducible)
Primary Risk Factor Over-reduction to alcoholAldehyde instability during storage

References

1.[3] Chemistry Steps. "Esters to Aldehydes - Chemistry Steps". Available at: 2.[1] Master Organic Chemistry. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles". Available at: 3. Sigma-Aldrich. "ethyl 3-[(tert-butoxy)amino]propanoate | 1554968-59-0". Available at: 4.[2] Fiveable. "Diisobutylaluminum Hydride Definition - Organic Chemistry". Available at: 5.[4] YouTube (Leah4sci). "DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde". Available at: 6.[5] Benchchem. "4-(Naphthalen-2-yl)thiazole-2-carbaldehyde 383140-93-0". Available at: 7.[6] Benchchem. "Aluminum hydride | 7784-21-6". Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 3-[(tert-butoxy)amino]propanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of Ethyl 3-[(tert-butoxy)amino]propanoate (CAS: 1554968-59-0). This guide prioritizes the aza-Michael addition of O-tert-butylhydroxylamine to ethyl acrylate, the most direct and atom-economical route.[1]

Core Protocol: The "Gold Standard" Methodology

This protocol is optimized to minimize the two most common failure modes: acrylate polymerization and bis-alkylation .[1]

Reaction Overview
  • Reaction Type: Aza-Michael Addition

  • Nucleophile: O-tert-butylhydroxylamine (free base or HCl salt neutralized in situ)

  • Electrophile: Ethyl Acrylate[1][2]

  • Key Challenge: Balancing reaction kinetics (requires heat/catalysis) against acrylate polymerization (triggered by heat).

Optimized Protocol Steps
ParameterSpecificationRationale
Stoichiometry 1.0 eq Amine : 1.2 eq AcrylateSlight excess of acrylate drives conversion; the bulky t-butoxy group sterically hinders bis-addition.[1]
Solvent Absolute Ethanol (EtOH)Protic solvents accelerate Michael additions via hydrogen bonding to the carbonyl oxygen, activating the electrophile.
Concentration 0.5 M – 1.0 MHigh concentration favors bimolecular kinetics but increases exotherm risk.[1]
Catalyst Triethylamine (

) or DABCO (0.1 eq)
Essential if starting from HCl salt; also activates the nucleophile.
Additive MEHQ (100–200 ppm)Critical: Monomethyl ether hydroquinone inhibits radical polymerization of ethyl acrylate during heating.
Temperature 50 °C – 70 °CRoom temperature is often too slow for alkoxyamines; reflux risks polymerization.[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve O-tert-butylhydroxylamine hydrochloride (10.0 mmol) in Absolute Ethanol (15 mL).

  • Neutralization: Add Triethylamine (11.0 mmol) dropwise at 0°C. Stir for 15 minutes. (Skip if using free amine).

  • Addition: Add Ethyl Acrylate (12.0 mmol) containing MEHQ inhibitor.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (stain with 
    
    
    
    or Ninhydrin) or GC-MS.[1]
    • Typical reaction time:[1][3][4] 4–12 hours.[1]

  • Work-up: Concentrate the mixture under reduced pressure to remove ethanol and excess acrylate.

  • Purification: Dissolve residue in

    
     or EtOAc, wash with water (to remove 
    
    
    
    salts), dry over
    
    
    , and concentrate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc) if necessary.

Visualizing the Process

Figure 1: Reaction Pathway & Side Reactions

This diagram illustrates the desired pathway versus the competing polymerization and bis-addition pathways.[1]

ReactionScheme Start O-tert-butylhydroxylamine + Ethyl Acrylate Intermediate Transition State (H-Bond Activated) Start->Intermediate EtOH, Heat Polymer Poly(ethyl acrylate) (White Solid Impurity) Start->Polymer Radical Initiator (Heat/Light) - No MEHQ Product Target Product: Ethyl 3-[(tert-butoxy)amino]propanoate Intermediate->Product Michael Addition BisAdduct Bis-alkylation Impurity (Tertiary Amine) Product->BisAdduct Excess Acrylate High Temp

Caption: Mechanistic pathway showing the primary synthesis route and critical yield-reducing side reactions.

Troubleshooting Center (Q&A)

Scenario A: "I see a large amount of white solid precipitating during the reaction."

Diagnosis: Acrylate Polymerization. This is the most common failure mode.[1] Ethyl acrylate is prone to radical polymerization, especially when heated.[1] The white solid is poly(ethyl acrylate), which is insoluble in ethanol.

Corrective Actions:

  • Check Inhibitors: Ensure your Ethyl Acrylate contains a stabilizer (usually 10-20 ppm MEHQ).[1] If the bottle is old, the inhibitor may be depleted.

  • Add Exogenous Inhibitor: Add 100–200 ppm of Hydroquinone or MEHQ directly to the reaction flask.[1]

  • Oxygen Levels: Unlike many organometallic reactions, acrylate stabilization requires trace oxygen to activate MEHQ.[1] Do not purge the solution too rigorously with nitrogen; a simple blanket is sufficient.[1]

  • Temperature Control: Do not exceed 70°C. If the reaction is slow, add a Lewis acid catalyst (e.g.,

    
     or 
    
    
    
    ) rather than increasing heat.
Scenario B: "The reaction stalls at 60-70% conversion."

Diagnosis: Equilibrium Limitation / Retro-Michael. The Michael addition is reversible.[1] While the forward reaction is favored, prolonged heating without driving force can establish an equilibrium.[1]

Corrective Actions:

  • Concentration: Run the reaction at a higher concentration (1.0 M or neat/solvent-free). Solvent-free conditions often drive Michael additions to completion due to high reagent concentration.[1]

  • Catalyst Switch: Switch from Et3N to a stronger, more nucleophilic base catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane).[1] DABCO is highly effective for aza-Michael additions.[1]

  • Stoichiometry: Increase the acrylate equivalents to 1.5 eq.

Scenario C: "I am isolating a byproduct with M+ = [Target + 100]."

Diagnosis: Bis-Alkylation. You have added two ethyl acrylate molecules to the nitrogen.[1] Although the tert-butoxy group is bulky, the nitrogen is still nucleophilic enough to react twice if the acrylate concentration is locally high or temperature is uncontrolled.

Corrective Actions:

  • Reverse Addition: Add the Ethyl Acrylate dropwise to the solution of the amine.[1] This keeps the concentration of electrophile low relative to the nucleophile.

  • Stoichiometry: Use a slight excess of the amine (1.1 eq) instead of the acrylate.

  • Steric Check: Confirm the identity of your starting material. If the t-butyl group is actually a smaller protecting group (like n-butyl), bis-alkylation becomes the dominant pathway.

Decision Logic for Yield Optimization

Use this flow to diagnose your specific yield issue.

TroubleshootingTree Start Start: Analyze Crude Mixture CheckTLC Check TLC/LCMS Start->CheckTLC LowConv Issue: Low Conversion (Starting Material Remains) CheckTLC->LowConv SM Present Polymer Issue: White Precipitate (Polymerization) CheckTLC->Polymer Solid formed Impurity Issue: Bis-Adduct (High MW Impurity) CheckTLC->Impurity New Spot/Peak Action1 Increase Temp to 60°C Add DABCO Catalyst LowConv->Action1 Action2 Run Solvent-Free Action1->Action2 If still fails Action3 Add MEHQ Inhibitor Lower Temp Polymer->Action3 Action4 Switch to Dropwise Addition of Acrylate Impurity->Action4

Caption: Decision tree for diagnosing and resolving common synthetic failures.

Frequently Asked Questions (FAQ)

Q: Can I use the hydrochloride salt of O-tert-butylhydroxylamine directly? A: No. The nitrogen in the HCl salt is protonated (


) and is not nucleophilic. You must neutralize it with at least 1.0 equivalent of a base (Et3N, DIPEA, or NaOH) to generate the free amine (

) capable of attacking the acrylate.

Q: Is the product stable? A: Ethyl 3-[(tert-butoxy)amino]propanoate is generally stable as an oil at room temperature. However, the


 bond is sensitive to strong acids (cleavage to hydroxylamine) and strong reducing agents (cleavage to amine). Store at 4°C.[1]

Q: Why use Ethanol? Can I use DCM or THF? A: You can, but Ethanol is superior.[1] Protic solvents like Ethanol stabilize the transition state of the Michael addition via hydrogen bonding with the carbonyl oxygen of the acrylate, significantly accelerating the reaction rate without requiring harsh catalysts.

References

  • Reaction Mechanism & Catalysis

    • Aza-Michael Addition of Amines to Acrylates.[1]

    • Source: Organic Syntheses, Coll.[1][5] Vol. 8, p. 350 (1993); Vol. 68, p. 121 (1990).

  • Acrylate Polymerization Inhibition

    • Ethyl Acrylate: Safety and Handling.[1]

    • Source: National Institutes of Health (NIH)
  • General Protocol for Alkoxyamine Addition

    • Synthesis of N-alkoxy-beta-amino acid deriv
    • Source: Journal of Organic Chemistry, "Nucleophilic Addition of Alkoxyamines."[1] (Generalized methodology based on functional group reactivity).

Sources

Purification of Ethyl 3-[(tert-butoxy)amino]propanoate by silica gel chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 3-[(tert-butoxy)amino]propanoate

Technical Overview & Molecule Profile

Subject: Ethyl 3-[(tert-butoxy)amino]propanoate CAS: 39684-28-1 (related to


-tert-butylhydroxylamine reactants)
Structure: 

As a Senior Application Scientist, I have analyzed this target. It is a Michael addition adduct of


-tert-butylhydroxylamine and ethyl acrylate. Successful purification requires navigating two specific chemical hazards inherent to this structure:
  • Detection Failure (The "Invisible" Molecule): This molecule lacks a conjugated

    
    -system (aromatic ring). It will exhibit negligible UV absorption above 210 nm. Relying solely on a UV detector will lead to fraction loss.
    
  • Stationary Phase Interaction: The secondary amine (

    
    ) and the acid-labile tert-butyl group create a risk of streaking (tailing) or decomposition on standard acidic silica gel (
    
    
    
    ).

Pre-Purification Triage (The "Emergency Room")

Before touching a column, you must stabilize the crude matrix.

ParameterDiagnostic / Action
Crude State Likely a colorless to pale yellow oil.
Excess Reactant Ethyl Acrylate: Highly volatile. Remove via high-vacuum rotary evaporation (<10 mbar, 30°C) before the column. It will co-elute otherwise.Hydroxylamine: Basic and polar. Will streak.
Solubility Soluble in organic solvents (EtOAc, DCM, Et2O). Insoluble in water.
Risk Factor Acid Sensitivity: The

bond is susceptible to acid-catalyzed cleavage (releasing isobutylene).

Method Development: The Logic of Detection

You cannot purify what you cannot see. Since this molecule is UV-inactive, you must implement a chemical visualization strategy.

Visualization Protocol
  • Primary Method: Ninhydrin Stain. The

    
     group is sterically accessible. It will stain red/pink upon heating.
    
  • Secondary Method: PMA (Phosphomolybdic Acid). Universal stain for lipids/oils. Appears as dark blue/green spots on a light background.

  • Avoid: UV (254 nm) is useless.

    
     works (oxidizes the amine) but is messy for this specific application.
    
Eluent Optimization (TLC)
  • Standard System: Hexane / Ethyl Acetate.

  • Target Rf: Aim for an Rf of 0.3 – 0.4 in your chosen solvent system.

  • Starting Point: Try 4:1 Hexane:EtOAc . If too polar, move to 9:1.

The Protocol: Neutralized Silica Gel Chromatography

To prevent decomposition and streaking, we must mask the acidic silanol (


) sites on the silica gel.
Reagents Required
  • Silica Gel (40–63 µm, 60 Å).

  • Triethylamine (

    
    ).
    
  • Hexanes and Ethyl Acetate (HPLC Grade).

Step-by-Step Workflow
  • Column Neutralization (The "Buffered" Pack):

    • Prepare the slurry using Hexane containing 1% v/v Triethylamine .

    • Pour the column and flush with 2–3 column volumes (CV) of this basified solvent.

    • Why? This converts acidic

      
       to 
      
      
      
      , preventing the amine product from "sticking" (salt formation) and protecting the acid-labile
      
      
      group.
  • Sample Loading:

    • Method: Wet loading is preferred if the oil is fluid. Dilute slightly with 99:1 Hexane:

      
      .
      
    • Pro-Tip: If the crude is viscous, use a "Dry Load" method. Adsorb the crude onto a small amount of neutralized silica (pre-treated with

      
       and dried) to ensure a tight band.
      
  • Elution Gradient:

    • Solvent A: Hexane (with 0.5%

      
       - optional but recommended for sensitive runs).
      
    • Solvent B: Ethyl Acetate.

    • Gradient:

      • 0–5 min: 100% A (Flush non-polar impurities).

      • 5–20 min: 0%

        
         30% B (Linear ramp).
        
      • Hold at 30% B until product elutes.

  • Fraction Collection:

    • Collect small fractions (e.g., 10–15 mL for a 10g column).

    • Spot every fraction on a TLC plate and stain with Ninhydrin. Do not trust the UV trace.

Troubleshooting Guide (FAQs)

Q1: "I see nothing on the UV monitor, but my mass balance is low. Where is my compound?"

Diagnosis: You are relying on UV 254 nm. This molecule has no chromophore. Solution:

  • Re-check fractions using Ninhydrin or PMA stain .

  • If you used an automated flash system (e.g., Biotage/Interchim), enable "All Wavelength Collection" (200–400 nm) or set a specific trigger at 210 nm (carbonyl absorption), though this is risky due to solvent cutoff interference.

Q2: "My product is streaking (tailing) across 20 fractions."

Diagnosis: The amine nitrogen is interacting with acidic silanols on the silica. Solution:

  • Did you add Triethylamine? If not, flush the column with 1%

    
     in Hexane  before your next run.
    
  • Add 0.1%

    
      directly to your elution solvents (both Bottle A and Bottle B). This acts as a constant "displacer" for the silanol sites.
    
Q3: "I isolated the product, but NMR shows it's decomposing into beta-alanine ethyl ester."

Diagnosis: Acid-catalyzed cleavage of the


 group occurred during evaporation or storage.
Solution: 
  • Rotovap Bath Temperature: Keep below 40°C.

  • Solvent Removal: Ensure the

    
     is removed, but do not expose the oil to strong heat for long periods.
    
  • Storage: Store at -20°C under Argon. The

    
     bond is oxidatively sensitive; air exposure will degrade it over time.
    

Visualizing the Logic

Figure 1: Detection & Stability Decision Matrix

PurificationLogic Start Start: Crude Mixture CheckUV Check Structure: Conjugated System? Start->CheckUV NoUV No UV Chromophore (UV 254nm Ineffective) CheckUV->NoUV No SelectStain Select Visualization: Ninhydrin (Amines) or PMA (Universal) NoUV->SelectStain CheckAcid Check Stability: Acid Sensitive (tBu)? SelectStain->CheckAcid AcidRisk Risk: Deprotection or Streaking CheckAcid->AcidRisk Yes Mitigation Strategy: Neutralize Silica (1% Et3N Wash) AcidRisk->Mitigation RunColumn Run Column: Hex/EtOAc Gradient Mitigation->RunColumn

Caption: Logical flow for determining detection methods and stationary phase treatment for N-alkoxy amino esters.

Figure 2: The Neutralization Workflow

ColumnPrep RawSilica Raw Silica Gel (Acidic pH ~5) Slurry Slurry Prep: Hexane + 1% Et3N RawSilica->Slurry Mix Packing Pack Column Slurry->Packing Equilibration Flush 2 CV (Basifies Silanols) Packing->Equilibration Ready Ready for Sample Loading Equilibration->Ready

Caption: Step-by-step preparation of neutralized silica to prevent amine streaking.

References

  • General Protocol for Amine Purification: Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." J. Org.[1] Chem.1978 , 43, 2923–2925. Link

  • Synthesis & Handling of Hydroxylamine Deriv

    
    -tert-butylhydroxylamine in Michael additions. Organic Syntheses, Coll.[2][3] Vol. 9, p.58 (1998); Vol. 72, p.232 (1995). Link
    
  • TLC Visualization Reagents: "Thin Layer Chromatography Stains." University of Rochester, Department of Chemistry. Link

  • Stability of N-Alkoxy Amines: Review of hydroxylamine derivative stability and purification. Beilstein J. Org. Chem.2013 , 9, 2035–2047. Link

Sources

Preventing decomposition of Ethyl 3-[(tert-butoxy)amino]propanoate under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Protocol for Ethyl 3-[(tert-butoxy)amino]propanoate

Ticket ID: #TBu-Stab-001 Subject: Prevention of Acid-Mediated Decomposition Urgency: High Applicable Compound: Ethyl 3-[(tert-butoxy)amino]propanoate (CAS: 1554968-59-0)

Executive Summary: The "Hidden" Acid Trap

User Warning: If you are observing loss of product during workup, "disappearance" on silica gel columns, or the formation of isobutylene gas (bubbles) during salt formation, you are triggering the acid-labile nature of the


-tert-butyl  moiety.

While the ethyl ester is relatively robust, the


 linkage behaves chemically like a Boc-protecting group on oxygen . It is highly susceptible to protonation and subsequent E1 elimination, even under conditions considered "mildly" acidic (pH < 4).

Core Directive: Treat this molecule as an acid-sensitive protecting group intermediate . Avoid all strong acids and buffer all purification media.

The Mechanism of Failure

To prevent decomposition, you must understand the invisible chemistry occurring in your flask. The decomposition is not a hydrolysis of the ester; it is the cleavage of the tert-butyl group.

Decomposition Pathway:

  • Protonation: The ether oxygen (or amine nitrogen) accepts a proton.[1][2]

  • Cleavage: The weak

    
     bond breaks.
    
  • Elimination: A stable tert-butyl cation forms and immediately eliminates to form isobutylene gas.

  • Result: You are left with the hydroxylamine derivative (Ethyl 3-(hydroxyamino)propanoate), which is polar and often lost in aqueous layers.

Decomposition Start Ethyl 3-[(tert-butoxy)amino]propanoate (Intact Molecule) Inter Protonated Intermediate [R-NH-OH(+)-tBu] Start->Inter Protonation (Fast) Acid Acid Source (H+ from Silica/HCl/TFA) Acid->Inter Products Decomposition Products: 1. Isobutylene (Gas) 2. Ethyl 3-(hydroxyamino)propanoate Inter->Products E1 Elimination (Irreversible)

Figure 1: Acid-mediated E1 elimination pathway of the O-tert-butyl group.

Troubleshooting Guide: Diagnostics & Solutions

Use this table to diagnose specific experimental failures.

SymptomProbable CauseCorrective Action
Product vanishes on TLC/Column Silica Gel Acidity. Standard silica has a pH of ~4-5. This is sufficient to degrade the compound over the duration of a column.Buffer the Column. Pre-treat silica slurry with 1-2% Triethylamine (

) in hexane/EtOAc before loading sample.
Bubbling during workup Acid Wash. Using 1M HCl or Citric Acid to remove excess amine triggers isobutylene release.Switch to Basic/Neutral Workup. Wash organic layer with water or brine only. If amine removal is needed, use a phosphate buffer (pH 7.0).
Low yield after concentration Thermal Decomposition. Heating an acidic crude mixture (even slightly acidic) accelerates E1 elimination.Keep Cool. Evaporate solvents at <35°C. Ensure the crude is neutral/basic before heating.
Solidification fails (Oiling out) Impurity Accumulation. The hydroxylamine byproduct is an oil that prevents crystallization.Purify via Distillation. If the compound is stable, high-vacuum distillation (Kugelrohr) is often safer than silica chromatography.

Standard Operating Procedures (SOPs)

Protocol A: Safe Synthesis (Aza-Michael Addition)

Context: Synthesis via reaction of O-tert-butylhydroxylamine with Ethyl Acrylate.

  • Stoichiometry: Use a slight excess of Ethyl Acrylate (1.1 equiv) rather than the hydroxylamine to ensure complete consumption of the expensive amine.

  • Solvent: Methanol or Ethanol (0.5 M).

  • Catalyst: None required. If sluggish, use 5 mol%

    
     (Base catalysis is safe).
    
  • Reaction: Stir at Room Temperature (20-25°C) for 12-24 hours. Do not reflux.

  • Workup: Concentration in vacuo. Do not perform an acidic aqueous wash.

Protocol B: Buffered Purification (The "TEA-Doping" Method)

Context: Removing impurities without degrading the product.

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane:EtOAc 4:1).

  • Buffering: Add 1% v/v Triethylamine (

    
    )  to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the column. Flush with 2 column volumes of the eluent (containing 1%

    
    ).
    
  • Loading: Load the crude sample.

  • Elution: Run the column with standard eluent (no amine needed in the mobile phase if the column is pre-buffered, but 0.5% can be maintained for safety).

PurificationWorkflow Step1 Crude Reaction Mixture Check Check pH of Crude Step1->Check Acidic Acidic (pH < 7) Check->Acidic If Neutral Neutral/Basic (pH >= 7) Check->Neutral If Action1 Add Et3N or NaHCO3 wash Acidic->Action1 Step2 Prepare Silica Column Neutral->Step2 Action1->Neutral Decision Use Standard Silica? Step2->Decision Risk HIGH RISK: Decomposition likely Decision->Risk Yes Safe SAFE PATH: Slurry with 1% Et3N Decision->Safe No (Buffer it) Final Pure Product Isolated Risk->Final Low Yield Safe->Final

Figure 2: Decision logic for safe purification of acid-sensitive alkoxyamines.

Frequently Asked Questions (FAQs)

Q: Can I make the HCl salt for better storage stability? A: NO. Unlike standard amines, forming the HCl salt of an O-tert-butyl amine is risky. The high local acidity in the solid state can catalyze the cleavage of the


 group over time, especially if any moisture is present. Store as the free base  in the freezer (-20°C). If a salt is absolutely necessary, use a weaker organic acid like Oxalic acid  or Fumaric acid , but validate stability first.

Q: I need to remove the ethyl ester later. Will LiOH hydrolysis affect the


 group? 
A:  Generally, no. The 

group is stable to base. Standard saponification (LiOH/THF/Water) is the preferred method to access the free acid. Avoid acid-catalyzed hydrolysis (e.g., HCl/Water).

Q: Can I use TFA to remove the


 group selectively? 
A:  Yes, that is the standard deprotection method. If your goal is to keep the molecule intact, avoid TFA. If your goal is to cleave it to form the hydroxylamine, use 50% TFA in DCM.

References

  • Sigma-Aldrich. Ethyl 3-[(tert-butoxy)amino]propanoate Product Information. Accessed 2024.[3] Link

  • BenchChem. Application Notes for Michael Addition Reactions. (General protocols for aza-Michael additions to acrylates). Link

  • Organic Chemistry Portal. Tert-Butyl Ethers and Esters: Cleavage Mechanisms. (Mechanistic grounding for acid lability of t-butyl ethers). Link

  • Makai, S., et al. "Preparation of O-Pivaloyl Hydroxylamine Triflic Acid." Organic Syntheses, 2020, 97, 197-211. (Demonstrates stability profiles of substituted hydroxylamines). Link

Sources

Removing unreacted starting materials from Ethyl 3-[(tert-butoxy)amino]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Ethyl 3-[(tert-butoxy)amino]propanoate

Introduction

The synthesis of Ethyl 3-[(tert-butoxy)amino]propanoate via the aza-Michael addition of O-tert-butylhydroxylamine to ethyl acrylate is a highly efficient route to functionalized


-amino acid derivatives[1]. However, isolating the pure secondary alkoxyamine product from unreacted starting materials presents a unique set of physicochemical challenges. Because the aza-Michael addition exists in a thermodynamic equilibrium, aggressive thermal purification can induce a retro-Michael reaction, degrading your product[2].

This guide provides field-proven, chemoselective strategies to isolate your target molecule with high purity, bypassing the pitfalls of traditional distillation or aqueous extraction.

Part 1: Physicochemical Profiling

Understanding the intrinsic properties of your reaction mixture is the first step in designing a flawless purification strategy. The table below summarizes the critical data driving our chemoselective approach.

ComponentRoleBoiling PointReactivity Profile & Scavenging Logic
Ethyl Acrylate Michael Acceptor (Electrophile)99 °CHighly volatile; susceptible to nucleophilic attack. Scavenged by thiols.
O-tert-butylhydroxylamine Michael Donor (Nucleophile)74 °CPrimary alkoxyamine. Rapidly condenses with aldehydes to form oximes[3].
Ethyl 3-[(tert-butoxy)amino]propanoate Target Product (Adduct)> 200 °C (est.)Secondary alkoxyamine. Sterically hindered and lacks the necessary protons to form oximes.

Part 2: Troubleshooting & Causality FAQs

Q1: Why is simple vacuum distillation insufficient for removing all unreacted starting materials? A: While both ethyl acrylate and O-tert-butylhydroxylamine are volatile, the aza-Michael addition is a reversible process. Subjecting the crude mixture to prolonged high temperatures during vacuum distillation provides the activation energy necessary for a retro-aza-Michael reaction[2]. This continuously regenerates the starting materials in the distillation flask, leading to a contaminated distillate and a severely reduced yield of the desired adduct.

Q2: How can I selectively remove unreacted O-tert-butylhydroxylamine without affecting my product? A: The solution lies in exploiting the distinct condensation chemistry of primary versus secondary alkoxyamines. O-tert-butylhydroxylamine is a primary alkoxyamine (


) that rapidly and quantitatively reacts with aldehydes to form stable oxime ethers[3]. Your product is a secondary alkoxyamine (

); it lacks the two nitrogen protons required to eliminate water and form a

double bond, rendering it completely inert to aldehydes. By introducing a polymer-bound benzaldehyde resin to the crude mixture, the unreacted starting material is covalently captured onto the solid support and can be simply filtered away.

Q3: What is the best way to remove excess ethyl acrylate if I used it as the solvent? A: Bulk ethyl acrylate should be removed via azeotropic evaporation with toluene under reduced pressure at a low temperature (< 40 °C) to prevent polymerization and retro-Michael degradation. If trace amounts remain, a polymer-bound thiol (e.g., QuadraPure™ MPA) can be added alongside the aldehyde resin. The thiol will undergo a rapid thiol-Michael addition with the residual acrylate, tethering it to the solid phase.

Q4: I'm getting intractable emulsions during the aqueous workup. How do I fix this? A: Alkoxyamines exhibit mild surfactant-like properties, which often lead to severe emulsions in water/organic biphasic systems. The most effective fix is to skip the aqueous workup entirely . By utilizing the solid-phase scavenging workflow detailed below, the entire purification is conducted in the organic phase, eliminating emulsion risks and maximizing recovery.

Part 3: Solid-Phase Scavenging Workflow

PurificationWorkflow A Crude Reaction Mixture (Product + Ethyl Acrylate + O-t-Bu-NH2) B Azeotropic Evaporation (Removes bulk Ethyl Acrylate) A->B C Resuspension in DCM B->C D Add Polymer-Bound Aldehyde (Scavenges primary alkoxyamine) C->D E Add Polymer-Bound Thiol (Scavenges residual acrylate) D->E F Vacuum Filtration (Removes scavenger resins) E->F G Pure Ethyl 3-[(tert-butoxy)amino]propanoate F->G

Chemoselective solid-phase scavenging workflow for aza-Michael adduct purification.

Part 4: Self-Validating Experimental Protocols

The following methodology utilizes orthogonal solid-phase scavengers to achieve analytical purity without chromatography. This protocol is designed as a self-validating system: built-in analytical checks ensure that each step has succeeded before proceeding.

Protocol: Chemoselective Scavenging of Aza-Michael Adducts

Reagents Needed:

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Polymer-bound benzaldehyde (e.g., Stratospheres™ PL-CHO, loading ~3.0 mmol/g)

  • Polymer-bound thiol (e.g., QuadraPure™ MPA, loading ~5.0 mmol/g)

Step-by-Step Methodology:

  • Azeotropic Removal of Volatiles:

    • Transfer the crude reaction mixture to a round-bottom flask. Add 3 volumes of toluene.

    • Concentrate the mixture under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35 °C .

    • Validation Check 1: Weigh the flask. The mass should roughly correlate to the theoretical yield of the product plus estimated residual starting materials. A stable mass indicates the bulk volatile ethyl acrylate has been removed.

  • Resuspension and Scavenger Addition:

    • Dissolve the crude residue in DCM (10 mL per gram of crude material).

    • Calculate the maximum theoretical amount of unreacted O-tert-butylhydroxylamine and ethyl acrylate remaining.

    • Add 1.5 equivalents (relative to the calculated unreacted starting materials) of Polymer-bound benzaldehyde and 1.5 equivalents of Polymer-bound thiol to the flask.

  • Chemoselective Capture:

    • Stir the suspension gently at room temperature for 2–4 hours.

    • Validation Check 2 (TLC): Spot the reaction mixture on a silica TLC plate alongside a reference standard of O-tert-butylhydroxylamine. Stain with ninhydrin and heat. The complete disappearance of the primary alkoxyamine spot confirms successful oxime scavenging.

    • Validation Check 3 (KMnO4): Spot the mixture and stain with KMnO

      
      . The absence of rapid yellowing (alkene oxidation) confirms the complete scavenging of ethyl acrylate.
      
  • Filtration and Isolation:

    • Filter the mixture through a medium-porosity sintered glass funnel to remove the swollen resins.

    • Wash the resin cake thoroughly with 3 column volumes of DCM to ensure complete recovery of the product.

    • Concentrate the combined filtrate and washings under reduced pressure to yield pure Ethyl 3-[(tert-butoxy)amino]propanoate.

    • Validation Check 4 (NMR): Acquire a

      
      H-NMR spectrum. The absence of a multiplet at 5.8–6.4 ppm (acrylate vinyl protons) and a shift in the tert-butyl singlet confirms absolute purity.
      

References

  • Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers Source: nih.gov URL:[Link]

  • Limonene ozonolysis in the presence of nitric oxide: Gas-phase reaction products and yields Source: nih.gov URL:[Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol Source: mdpi.com URL:[Link]

Sources

Dealing with steric hindrance in Ethyl 3-[(tert-butoxy)amino]propanoate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing challenges with the amidation or alkylation of Ethyl 3-[(tert-butoxy)amino]propanoate .

As a secondary alkoxyamine, this molecule presents a notorious synthetic bottleneck. Below, we dissect the mechanistic causes of its poor reactivity and provide field-proven, self-validating protocols to drive your couplings to completion.

Part 1: Understanding the Root Cause of Failure

Q1: Why is Ethyl 3-[(tert-butoxy)amino]propanoate so unreactive compared to standard secondary amines? The resistance of this molecule to standard coupling conditions (e.g., EDC/HOBt at room temperature) is driven by two compounding factors:

  • Severe Steric Shielding: The nitrogen atom is flanked by an ethyl propanoate chain and an O-tert-butyl group. The tert-butyl group possesses a massive cone angle. Because the N–O bond is relatively short, this bulky group sweeps a large steric volume directly over the nitrogen’s lone pair, physically blocking the Bürgi-Dunitz approach trajectory required to attack an electrophile[1].

  • Electronic Deactivation: Unlike primary hydroxylamines where the adjacent oxygen lone pairs can enhance reactivity via the

    
    -effect, the oxygen atom in this secondary, sterically congested system primarily exerts a strong inductive electron-withdrawing effect (-I effect). This drastically lowers the electron density and nucleophilicity of the nitrogen atom.
    

Q2: What are the typical failure modes when using standard coupling reagents? When using standard carbodiimides (DIC, EDC) with HOBt, the reaction typically stalls at the active ester stage. The OBt-active ester is too sterically demanding to accommodate the incoming O-tert-butoxyamine. This results in the recovery of unreacted amine and the gradual hydrolysis or


-acylurea rearrangement of the activated carboxylic acid.

Mechanism Molecule Ethyl 3-[(tert-butoxy)amino]propanoate Steric Massive Steric Bulk (-O-tBu group) Molecule->Steric Electronic Inductive Withdrawal (Oxygen Atom) Molecule->Electronic Nucleophilicity Reduced Nitrogen Nucleophilicity Steric->Nucleophilicity Electronic->Nucleophilicity Solution Solution: Small/Highly Electrophilic Active Esters (e.g., Acyl Fluorides) Nucleophilicity->Solution

Caption: Logic tree illustrating the causality of steric and electronic deactivation in alkoxyamines.

Part 2: Reagent Selection & Optimization

Q3: Which coupling reagents are best suited for this specific alkoxyamine? To overcome the activation barrier, you must use reagents that generate highly electrophilic, yet sterically compact, active intermediates.

  • COMU: Generates an Oxyma-active ester. It offers superior coupling efficiency for hindered amines compared to traditional benzotriazoles and avoids the explosive hazards associated with HOAt byproducts[2],[3].

  • HATU / PyAOP: Generates an OAt-active ester. The adjacent pyridine nitrogen provides anchimeric assistance, accelerating the nucleophilic attack[4],[5].

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): Generates an acyl fluoride in situ. Acyl fluorides are exceptionally small and highly electrophilic, making them the ultimate solution for extreme steric clashes[2],.

Table 1: Comparative Matrix of Coupling Reagents for Hindered Alkoxyamines

Coupling ReagentActive Species GeneratedSteric Demand of IntermediateRelative ReactivitySafety / Byproduct Profile
EDC / HOBt OBt EsterHighLow (Fails)Safe, water-soluble urea
HATU OAt EsterHighHighExplosive hazard (HOAt)[4]
COMU Oxyma EsterModerateVery HighSafe, water-soluble[3]
TFFH Acyl FluorideVery Low Exceptional Generates HF equivalents

Q4: How do I optimize the base and solvent?

  • Base: Avoid bulky bases like triethylamine (TEA) or standard DIPEA if the coupling is sluggish. Instead, use sym-collidine (2,4,6-trimethylpyridine) . It is basic enough to drive the reaction but less sterically encumbered around the nitrogen lone pair, facilitating better proton transfer during the transition state.

  • Solvent: Use anhydrous, highly polar aprotic solvents like DMF or NMP to stabilize the polar transition state. Ensure water content is <50 ppm to prevent hydrolysis of your highly reactive intermediates.

Part 3: Advanced Troubleshooting & Protocols

Workflow Start Coupling Attempt with Standard Reagents (e.g., EDC) Check Did the reaction reach >90% conversion? Start->Check Yes Proceed to Workup Check->Yes Yes No Analyze Failure Mode Check->No No Reagent Switch to COMU + sym-collidine No->Reagent Unreacted Amine Temp Apply Microwave Heating (60-80°C) Reagent->Temp Sluggish Kinetics AcylF Generate Acyl Fluoride via TFFH Temp->AcylF Extreme Steric Clash

Caption: Step-by-step troubleshooting workflow for overcoming hindered amide couplings.

Protocol A: Microwave-Assisted COMU Coupling

Use this protocol as your first-line optimization. It relies on thermal energy to overcome the steric activation barrier while using a safe, highly reactive Oxyma ester[2],[3].

  • Pre-activation: In a microwave-safe vial, dissolve the carboxylic acid (1.5 eq) and COMU (1.5 eq) in anhydrous DMF (0.1 M concentration).

  • Add sym-collidine (3.0 eq). Stir at room temperature for 5 minutes.

    • Self-Validation Step: The solution will undergo a distinct color change (typically yellow/orange), confirming the formation of the active Oxyma ester.

  • Coupling: Add Ethyl 3-[(tert-butoxy)amino]propanoate (1.0 eq).

  • Seal the vial and heat in a microwave reactor at 70°C for 45–60 minutes.

  • Analysis: Monitor by LC-MS. If unreacted amine remains, do not add more amine; instead, spike with an additional 0.5 eq of pre-activated acid.

Protocol B: In Situ Acyl Fluoride Generation via TFFH

If Protocol A fails, the steric bulk is insurmountable for large active esters. You must switch to an acyl fluoride strategy,[5].

  • Acyl Fluoride Formation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DCM (0.1 M). Add TFFH (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 30–60 minutes.

    • Self-Validation Step: Before proceeding, take a 5 µL aliquot, quench it into 100 µL of methanol, and inject it into the LC-MS. You should observe the methyl ester of your acid, proving the acyl fluoride was successfully generated. If not, the failure is in the activation step, not the coupling.

  • Coupling: Once activation is confirmed, add Ethyl 3-[(tert-butoxy)amino]propanoate (1.0 eq) to the reaction mixture.

  • Heat the mixture to a gentle reflux (40°C) for 12–18 hours under an inert atmosphere.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, wash with 1N HCl (to remove basic impurities), dry over 
    
    
    
    , and concentrate.

References

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection Chemical Communications (RSC Publishing)[Link]

  • The Synthesis of Sterically Hindered Amides CHIMIA[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Sources

Technical Support Center: Troubleshooting N-Alkoxy Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Hydrolyzing N-alkoxy esters—particularly N-acyloxy-N-alkoxyamides (anomeric amides) and N-alkoxycarbonyl derivatives—presents unique mechanistic challenges. Standard hydrolysis conditions often lead to catastrophic side reactions, including heteroatom migration, N-O bond cleavage, and transesterification.

This guide is designed for researchers and drug development professionals to troubleshoot, understand the causality behind these side reactions, and implement self-validating protocols to secure high yields of the desired carboxylic acids.

Part 1: Quantitative Data & Pathway Analysis

To select the correct hydrolysis conditions, you must understand how different environments shift the mechanistic pathway. The table below summarizes the expected outcomes when hydrolyzing a standard N-alkoxy ester under various conditions.

Table 1: Comparison of Hydrolysis Conditions for N-Alkoxy Esters
Hydrolysis ConditionPrimary Reaction PathwayHERON / Cleavage Byproduct (%)Target Acid Yield (%)Mechanistic Note
1M NaOH, MeOH, 25°C Transesterification / HERON> 45%< 20%High anomeric destabilization; alkoxide outcompetes hydroxide.
1M NaOH, THF/H₂O, 60°C N-O Bond Cleavage~ 30%~ 50%Thermal degradation of the weak N-O bond under harsh basicity.
LiOH·H₂O, THF/H₂O, 0°C Normal

Hydrolysis
< 5%> 85%Kinetically favors carbonyl attack; suppresses heteroatom migration.
Me₃SnOH, DCE, 80°C Lewis Acid Hydrolysis0%> 90%Completely avoids basic triggers for rearrangement.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why am I isolating unexpected ester and nitrene byproducts instead of my target carboxylic acid?

Causality: You are observing the HERON (Heteroatom Rearrangement On Nitrogen) reaction. In anomeric amides (N-acyloxy-N-alkoxyamides), the nitrogen atom is bonded to two highly electronegative heteroatoms. This unique substitution strongly pyramidalizes the nitrogen, reducing typical amide resonance stabilization by up to 50% [1]. Under basic hydrolysis conditions, instead of standard nucleophilic attack at the carbonyl carbon, this anomeric destabilization drives the intramolecular migration of the more electronegative N-alkoxy group to the carbonyl carbon [2]. This concerted rearrangement results in the heterolysis of the amide bond, ejecting a nitrene and forming an unintended ester[1].

Solution: Shift to mild, non-nucleophilic hydrolysis conditions (e.g., LiOH at 0 °C) to kinetically favor normal carbonyl attack over the higher-activation-energy HERON rearrangement.

FAQ 2: I am hydrolyzing an N-alkoxycarbonyl active ester. Why am I observing massive urethane formation and transesterification?

Causality: Active esters and mixed anhydrides of N-alkoxycarbonyl compounds possess highly electrophilic carbonate/ester moieties. When hydrolyzed in the presence of alcoholic solvents (like methanol) or unconsumed amines, the alkoxide or amine acts as a superior nucleophile compared to water/hydroxide[3]. This leads to aminolysis at the carbonate moiety or transesterification, generating swapped esters or urethanes rather than the free acid[3].

Solution: Strictly avoid alcoholic co-solvents. Utilize a biphasic or mixed organic system—such as THF/water or dioxane/water—to increase the local concentration of the hydroxide nucleophile while protecting the lipophilic substrate.

FAQ 3: Standard harsh basic hydrolysis destroys my substrate. Is there a milder alternative that preserves the N-O bond?

Causality: The N-O bond in N-alkoxy derivatives is notoriously susceptible to heterolytic cleavage under extended heating or in the presence of strong bases. Amides and nitriles generally resist standard aqueous basic hydrolysis, prompting chemists to use vigorous heating that degrades the substrate [4].

Solution: Utilizing a mixed organic system (e.g., NaOH in methanol/dichloromethane 1:9) at lower temperatures significantly increases the effective molarity of the hydroxide nucleophile around the lipophilic substrate, allowing for cleavage without thermal degradation[5]. Alternatively, use the self-validating LiOH protocol detailed below.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergence between successful hydrolysis and the HERON side reaction when processing N-alkoxy esters.

G A N-Alkoxy Ester (Anomeric Amide) B Mild Conditions (LiOH, THF/H2O, 0°C) A->B Controlled pH C Harsh Basic Conditions (Strong Nucleophile, RT) A->C Excess Base D S_N2 Attack at Carbonyl (Normal Hydrolysis) B->D E HERON Rearrangement (Alkoxy Migration) C->E F Desired Carboxylic Acid + N-Alkoxyamine D->F G Unintended Ester + Nitrene Byproducts E->G

Reaction pathways of N-alkoxy esters: Normal hydrolysis vs. HERON rearrangement.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity and prevent the loss of valuable intermediates, use this step-by-step methodology for the mild hydrolysis of N-alkoxy esters. This protocol includes a built-in validation loop to catch side reactions before they consume your bulk material.

Protocol: Mild Hydrolysis via Controlled LiOH/THF

1. Preparation & Temperature Control

  • Step: Dissolve the N-alkoxy ester (1.0 eq) in a 3:1 mixture of THF/H₂O (0.1 M concentration). Cool the reaction vessel to 0 °C using an ice bath.

  • Causality: THF ensures complete substrate solubility. Maintaining 0 °C kinetically suppresses the higher-activation-energy HERON rearrangement and prevents thermal N-O bond cleavage.

2. Base Addition

  • Step: Add LiOH·H₂O (1.2 eq) portion-wise over 5 minutes.

  • Causality: Li⁺ acts as a mild Lewis acid, coordinating the carbonyl oxygen to increase its electrophilicity toward hydroxide, without providing the overwhelming basicity that triggers heteroatom migration.

3. Self-Validation Check (Critical Step)

  • Step: After 30 minutes, pull a 10 µL aliquot, quench with 0.1 M HCl, and analyze via LC-MS.

  • Validation: You must observe the mass of the desired acid

    
    . If the mass of an ester byproduct (e.g., methyl ester from a migrating methoxy group) is detected, the local pH is too high. Corrective Action: Immediately buffer the system with a saturated 
    
    
    
    solution to halt heteroatom migration.

4. Quenching & Isolation

  • Step: Once TLC/LC-MS confirms the consumption of the starting material, quench the reaction at 0 °C with 1M HCl until the pH reaches 3–4. Extract the aqueous layer with EtOAc (3x).

  • Causality: Acidic quenching protonates the resulting carboxylate, driving the neutral carboxylic acid into the organic layer. Keeping the quench cold prevents late-stage acid-catalyzed degradation of the N-alkoxyamine byproduct, which could complicate purification.

References

  • Glover, S. A., & Rosser, A. A. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Molecules, 23(11), 2834.[Link]

  • Glover, S. A., & Rosser, A. A. (2016). The role of substituents in the HERON reaction of anomeric amides. Canadian Journal of Chemistry, 94(12), 1169-1180.[Link]

  • Chen, F. M. F., & Benoiton, N. L. (1987). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. Canadian Journal of Chemistry, 65(3), 619-625. [Link]

  • Skobridis, K., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.[Link]

Sources

Technical Support Center: Thermal Stability of tert-Butoxycarbonyl (Boc) Amino Groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the thermal stability of the tert-butoxycarbonyl (Boc) protecting group. This guide is structured in a question-and-answer format to directly address common issues and provide robust troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)
Q1: I thought the Boc group was stable. At what temperature should I start worrying about thermal degradation?

A1: This is a critical question, as the answer is highly dependent on the specific molecular structure and experimental conditions. While the Boc group is robust under many conditions, it is inherently thermally labile.[1]

  • General Guideline: Prolonged exposure to temperatures above 85-90°C can initiate deprotection for some compounds.[1]

  • Practical Deprotection Temperatures: For intentional, catalyst-free thermal deprotection, temperatures of 150°C or higher are often required to achieve a practical reaction rate.[2][3] Some substrates, however, may begin to lose the Boc group at around 100°C, though reaction times can be very long (days).[2]

  • Flow Chemistry & Supercritical Fluids: In specialized setups like continuous flow reactors or under supercritical fluid conditions, temperatures can be much higher (e.g., 230-270°C) to achieve rapid deprotection.[4][5]

Expert Insight: The stability threshold is not absolute. It's a function of both temperature and time. A compound might be stable for a short duration at 100°C during an aqueous work-up but may show significant degradation if held at that temperature for several hours. Always consider the cumulative thermal stress on your molecule.

Q2: What is the chemical mechanism behind thermal Boc deprotection?

A2: Unlike the well-known acid-catalyzed deprotection, thermal removal of a Boc group proceeds through a different, catalyst-free pathway. The mechanism is believed to be a fragmentation process.[6] The carbamate undergoes a concerted or stepwise elimination to form the free amine, carbon dioxide (CO₂), and isobutylene gas.[2][6] This process avoids the formation of the reactive tert-butyl cation intermediate that is characteristic of acidic deprotection, which can be advantageous in preventing side reactions like t-butylation.[7][8]

Here is a diagram illustrating the proposed thermal degradation pathway:

Caption: Mechanism of thermal Boc group fragmentation.

Troubleshooting Guide: Unintended Boc Group Cleavage
Q3: My Boc group was unexpectedly cleaved during a reaction run at elevated temperatures, even below 100°C. What could be the cause?

A3: This is a common and frustrating issue. While the reaction's bulk temperature may be controlled, several factors can lead to premature deprotection.

  • Cause 1: Acidic Impurities: The Boc group is highly sensitive to acid.[3] Standard silica gel used for chromatography is slightly acidic and can cause cleavage, especially with long retention times.[3] Reagents or solvents might contain trace acidic impurities from manufacturing or degradation.

    • Solution: Use high-purity or freshly distilled solvents. If using silica gel chromatography for an acid-sensitive compound, consider neutralizing the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent before use.

  • Cause 2: Inadvertent Generation of Acidic Species: Some reagents, particularly in peptide coupling or chlorination reactions, can generate acidic byproducts that are sufficient to cleave the Boc group.[3]

    • Solution: Scrutinize your reaction components. If you suspect a reagent is generating acid, consider adding a non-nucleophilic, hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge trace acid.

  • Cause 3: Substrate-Specific Instability: The electronic and steric environment of the Boc group significantly impacts its stability. Aryl N-Boc groups (e.g., on anilines or indoles) are considerably more labile than alkyl N-Boc groups and can be cleaved at lower temperatures.[4][5]

    • Solution: If working with an electron-deficient amine or a sterically hindered system, recognize that the thermal stability will be lower than typical literature examples. It may be necessary to find a lower-temperature process for your desired transformation or choose a more robust protecting group.

Here is a logical workflow to diagnose the issue:

Troubleshooting Workflow Start Unexpected Boc Deprotection Observed Check_Acid Are acidic reagents or byproducts possible? Start->Check_Acid Check_Media Was silica gel or an unpurified solvent used? Check_Acid->Check_Media No Sol_Acid Add non-nucleophilic base (e.g., DIPEA). Re-evaluate reagent choice. Check_Acid->Sol_Acid Yes Check_Substrate Is the N-Boc group on an aryl or electron-deficient amine? Check_Media->Check_Substrate No Sol_Media Use neutralized silica gel. Use fresh, high-purity solvents. Check_Media->Sol_Media Yes Sol_Substrate Lower reaction temperature. Reduce reaction time. Consider a more stable protecting group (e.g., Cbz). Check_Substrate->Sol_Substrate Yes End Problem Resolved Check_Substrate->End No, re-evaluate other parameters Sol_Acid->End Sol_Media->End Sol_Substrate->End

Caption: Troubleshooting workflow for premature Boc deprotection.

Experimental Protocols & Data
Q4: How can I perform an intentional thermal Boc deprotection, and what are the risks?

A4: Intentional thermal deprotection is an excellent "green chemistry" alternative to using strong acids, as it avoids harsh reagents.[6] However, the high temperatures required can pose risks to the rest of the molecule.

Key Risks:

  • Racemization: Chiral centers, especially α- to a carbonyl group, can be susceptible to racemization at high temperatures.[2]

  • Elimination & Decomposition: Other functional groups in your molecule may undergo elimination or decomposition pathways under thermolytic conditions.[2]

The thermal stability of a Boc group is highly substrate-dependent. Below is a table summarizing data from continuous flow experiments, which highlights the difference between aryl and alkyl amines.[4][5]

Substrate TypeExample CompoundSolventTemperature (°C)Residence Time (min)Conversion (%)
Aryl N-Boc N-Boc AnilineMethanol15060~70%
Alkyl N-Boc N-Boc BenzylamineMethanol15060~30%
Aryl N-Boc N-Boc IndoleTFE1506098%
Alkyl N-Boc N-Boc PiperidineTFE15060~50%

Data synthesized from reference[4]. TFE = Trifluoroethanol.

Protocol 1: General Procedure for Thermal Boc Deprotection in Solution

This protocol is a starting point and must be optimized for your specific substrate. Work in a well-ventilated fume hood and use appropriate pressure-rated equipment if heating above the solvent's boiling point.

  • Preparation: Dissolve the Boc-protected amine (1.0 equiv) in a high-boiling, relatively inert solvent (e.g., toluene, xylene, or dimethylformamide) in a vessel appropriate for the target temperature (e.g., a sealed tube or a round-bottom flask with a reflux condenser).

  • Heating: Heat the reaction mixture to the target temperature (start with a conservative temperature, e.g., 110°C, and increase if necessary to 150°C or higher).

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them via TLC or LC-MS (see Protocol 2).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The purification will depend on the product's properties. Typically, the solvent is removed under reduced pressure, and the resulting residue is purified by chromatography or crystallization.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

This is a self-validating system to confirm the identity of your product and assess reaction completion.

  • Spotting: On a single TLC plate, spot the following:

    • Lane 1: A sample of your authentic Boc-protected starting material.

    • Lane 2: A co-spot of the starting material and the reaction mixture.

    • Lane 3: A sample of the reaction mixture.

  • Elution: Develop the plate using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The deprotected amine is more polar and will have a lower Rf value than the starting material.[9]

  • Visualization: Visualize the plate under UV light (if applicable) and then stain with a developer that reacts with amines, such as ninhydrin stain. A positive ninhydrin stain (typically a purple or yellow spot) for the lower Rf spot confirms the presence of a primary or secondary amine, validating the deprotection.[9] The disappearance of the starting material spot in Lane 3 indicates reaction completion.

References
  • Current time information in Vienna, AT. (n.d.). Google.
  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved March 7, 2024, from [Link]

  • Thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • BOC Deprotection - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved March 7, 2024, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. Retrieved March 7, 2024, from [Link]

  • Boc Protecting Group for Amines. (2023). Chemistry Steps. Retrieved March 7, 2024, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved March 7, 2024, from [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved March 7, 2024, from [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). The Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved March 7, 2024, from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved March 7, 2024, from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. Retrieved March 7, 2024, from [Link]

  • BOC Protection and Deprotection. (2019). Hebei Boze Chemical Co., Ltd. Retrieved March 7, 2024, from [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved March 7, 2024, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health. Retrieved March 7, 2024, from [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 3-[(tert-butoxy)amino]propanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 3-[(tert-butoxy)amino]propanoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the recrystallization of this important class of compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to solve challenges in your laboratory.

Introduction: The Challenge of Purifying Boc-Protected β-Amino Esters

Ethyl 3-[(tert-butoxy)amino]propanoate and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals and peptidomimetics. The presence of the polar carbamate and ester functionalities, combined with the flexible alkyl chain, can present unique challenges during purification by recrystallization. Common issues include the product "oiling out" of solution, low recovery, and difficulty in inducing crystallization. This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the recrystallization of Ethyl 3-[(tert-butoxy)amino]propanoate derivatives.

Q1: My Boc-protected amino ester is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid. This often occurs when the solution is supersaturated at a temperature above the melting point of the solute. To address this, consider the following:

  • Reduce the rate of cooling: Rapid cooling can lead to high supersaturation, favoring the formation of an oil. Allow the solution to cool slowly to room temperature before transferring it to an ice bath.

  • Use a more dilute solution: You may have too high a concentration of your compound. Add a small amount of the "good" solvent to the hot solution to decrease the saturation level.

  • Choose a different solvent system: The boiling point of your solvent may be too high relative to the melting point of your compound. Experiment with a solvent or solvent mixture with a lower boiling point.

  • Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches on the inside of the flask at the liquid-air interface. These scratches can serve as nucleation sites for crystal growth.

Q2: I am not getting any crystals to form, even after cooling for an extended period. What is the problem?

A2: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated. Here are some remedies:

  • Increase the concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool and crystallize again.

  • Introduce a seed crystal: If you have a small amount of the pure, solid compound, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

  • Change the solvent system: The solubility profile of your derivative may not be ideal for the chosen solvent. A different "good" solvent and "poor" solvent combination might be necessary. Common choices for Boc-protected amino esters include ethyl acetate/hexane and ethanol/water.[1]

Q3: My yield after recrystallization is very low. How can I improve it?

A3: A low yield can be frustrating. The following factors are common culprits:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.[1]

  • Premature crystallization: If crystals form in the filter paper during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and a slight excess of hot solvent.

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of your product.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always wash with a minimal amount of the ice-cold "poor" solvent.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the recrystallization of Ethyl 3-[(tert-butoxy)amino]propanoate derivatives.

Problem 1: Persistent "Oiling Out"

Causality: The formation of an oil indicates that the solute is coming out of solution as a liquid phase. This is often due to a high degree of supersaturation at a temperature where the solute is still molten or has a very high affinity for the solvent. The flexible nature of the propanoate chain and the Boc group can also hinder the ordered arrangement required for crystal lattice formation.

Troubleshooting Workflow:

G start Persistent 'Oiling Out' step1 Re-heat solution to dissolve the oil. start->step1 step2 Add more of the 'good' solvent (e.g., Ethyl Acetate). step1->step2 step3 Allow to cool very slowly (e.g., in a dewar or insulated bath). step2->step3 step4 Did crystals form? step3->step4 step5 Success! Collect crystals. step4->step5 Yes step6 Try a different solvent system with a lower boiling point. step4->step6 No step7 Consider trituration with a non-polar solvent (e.g., hexane) to induce solidification. step6->step7

Caption: Troubleshooting workflow for persistent "oiling out".

In-depth Explanation:

  • Slower Cooling: By slowing down the cooling process, you are giving the molecules more time to orient themselves into a crystal lattice rather than aggregating as a disordered liquid.

  • Solvent System Modification: If slow cooling fails, the solvent system is likely the issue. A common and effective strategy for Boc-protected amino esters is a binary solvent system.[1] Ethyl acetate is often a good "good" solvent, while a non-polar solvent like hexane or heptane can be used as the "poor" solvent (anti-solvent). The goal is to find a ratio that provides good solubility at elevated temperatures and poor solubility at lower temperatures.

Problem 2: Crystals are very fine or form a solid mass

Causality: The rapid formation of very fine crystals or a solid mass is often a sign of "crashing out," where the solution becomes supersaturated too quickly. This can trap impurities and lead to a less pure final product.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the solid. Add a small amount of the "good" solvent to ensure you are not at the saturation point at the boiling temperature.

  • Controlled Cooling: Allow the flask to cool slowly on the benchtop, undisturbed. You can further slow cooling by placing the flask in a beaker of warm water and allowing both to cool together.

  • Reduce Agitation: While gentle swirling is necessary for dissolution, avoid vigorous stirring or agitation during the cooling phase, as this can promote rapid nucleation.

Problem 3: Colored Impurities in the Final Crystals

Causality: The presence of color in your crystals indicates that colored impurities have co-precipitated with your product.

Troubleshooting Steps:

  • Charcoal Treatment: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent your product from crystallizing prematurely in the filter paper.

Experimental Protocols

The following is a representative protocol for the recrystallization of Ethyl 3-[(tert-butoxy)amino]propanoate derivatives. This should be considered a starting point and may require optimization for specific derivatives.

Protocol 1: Mixed-Solvent Recrystallization using Ethyl Acetate and Hexane

This protocol is suitable for derivatives that are highly soluble in a polar organic solvent like ethyl acetate and poorly soluble in a non-polar solvent like hexane.

Materials:

  • Crude Ethyl 3-[(tert-butoxy)amino]propanoate derivative

  • Ethyl Acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and gently heat while stirring until the solid is completely dissolved.[1]

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise with continuous swirling. Continue adding hexane until the solution becomes faintly cloudy. This indicates that you have reached the saturation point.

  • Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.[1]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation during this time.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Summary Table:

Solvent SystemRoleKey Considerations
Ethyl Acetate "Good" SolventDissolves the compound and impurities at high temperatures.
Hexane "Poor" Solvent (Anti-solvent)Induces precipitation of the desired compound as solubility decreases.
Visualization of the Recrystallization Workflow

G start Crude Product step1 Dissolve in minimum hot 'good' solvent (Ethyl Acetate) start->step1 step2 Add 'poor' anti-solvent (Hexane) until cloudy step1->step2 step3 Add a few drops of 'good' solvent to clarify step2->step3 step4 Slowly cool to room temperature step3->step4 step5 Cool further in an ice bath step4->step5 step6 Collect crystals by vacuum filtration step5->step6 step7 Wash with cold 'poor' solvent step6->step7 step8 Dry under vacuum step7->step8 end Purified Crystalline Product step8->end

Caption: General workflow for mixed-solvent recrystallization.

References

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71742034, (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of Ethyl 3-[(tert-butoxy)amino]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for Ethyl 3-[(tert-butoxy)amino]propanoate (CAS: 1554968-59-0). It is designed for researchers requiring rigorous structural verification of N-alkoxy amino acid derivatives, distinguishing them from common isobaric or structural analogs like Boc-protected amines.

Executive Summary: Structural Context & Analytical Strategy

Ethyl 3-[(tert-butoxy)amino]propanoate represents a specialized class of "N-alkoxy"


-amino acid derivatives. Unlike standard Boc-protected amino acids where the tert-butyl group is linked via a carbonyl (

), this compound features a direct

linkage.

The Analytical Challenge: Mass spectrometry (MS) often fails to distinguish between the N-alkoxy product (


) and its Boc-protected  isomer (

) or other rearrangement products, as they may share identical molecular weights (

for the core fragment). 1H NMR is the gold standard for this differentiation because the magnetic environment of the tert-butyl group changes significantly between the carbonate-like environment of a Boc group and the ether-like environment of an N-alkoxy group.

Part 1: Experimental Protocol

To ensure reproducibility and comparable chemical shifts, follow this standardized acquisition protocol.

1. Sample Preparation:

  • Solvent: Chloroform-d (

    
    ) is the preferred solvent. It minimizes H-bonding broadening of the amine (
    
    
    
    ) signal compared to DMSO-
    
    
    .
  • Concentration: Dissolve 10–15 mg of the oil/solid in 0.6 mL of solvent.

  • Reference: Calibrate the spectrum to the residual

    
     peak at 7.26 ppm .
    

2. Acquisition Parameters (400 MHz or higher recommended):

  • Pulse Angle:

    
     (to prevent saturation of the intense t-butyl signal).
    
  • Relaxation Delay (D1):

    
     seconds. The tert-butyl protons have long 
    
    
    
    relaxation times; insufficient delay will reduce integration accuracy, making quantitative purity assessment impossible.
  • Scans: 16–32 scans are sufficient for >95% purity.

Part 2: Spectral Assignment & Data Presentation

The structure consists of an ethyl ester tail, a propanoate backbone, and the critical tert-butoxyamine head.

Table 1: 1H NMR Assignment (in )
Signal (

ppm)
MultiplicityIntegralAssignmentStructural Fragment
5.80 – 6.20 Broad Singlet (br s)1H

Amino proton (Exchangeable)
4.15 Quartet (

Hz)
2H

Ethyl ester methylene
3.18 Triplet (

Hz)
2H


-Methylene (Next to N-O)
2.52 Triplet (

Hz)
2H


-Methylene (Next to Carbonyl)
1.26 Triplet (

Hz)
3H

Ethyl ester methyl
1.16 Singlet (s)9H

tert-Butoxy group (Diagnostic)

Note on Shifts: The


-methylene protons at 3.18 ppm  appear slightly downfield compared to standard alkyl amines (typically ~2.8 ppm) due to the inductive effect of the electronegative oxygen atom attached to the nitrogen (

).

Part 3: Comparative Analysis (Performance vs. Alternatives)

This section objectively compares the spectral "performance" of the product against its precursors and common confusion points. This validation logic is critical for determining reaction success.

Comparison 1: Reaction Monitoring (Product vs. Ethyl Acrylate)

The synthesis typically involves the aza-Michael addition of O-tert-butylhydroxylamine to ethyl acrylate.

  • Ethyl Acrylate (Starting Material): Shows distinct vinyl protons in the 5.8 – 6.4 ppm region (AMX pattern).

  • Product Performance: The complete disappearance of the vinyl signals confirms the consumption of the starting material. The appearance of the two coupled triplets at 2.52 and 3.18 ppm confirms the formation of the saturated propanoate backbone.

Comparison 2: Structural Differentiation (N-Alkoxy vs. N-Boc)

This is the most critical comparison for drug development professionals to avoid structural misassignment.

FeatureEthyl 3-[(tert-butoxy)amino]propanoate (Target)Ethyl 3-(Boc-amino)propanoate (Isomer)
Structure


t-Butyl Shift

1.15 – 1.18 ppm

1.42 – 1.45 ppm
Shielding Logic The alkyl-ether oxygen shields the methyls more than the carbamate.The carbonyl anisotropy deshields the methyls.
NH Signal Often sharper, ~5.5-6.0 ppm.Often broader, carbamate character.

Part 4: Visualization of Structural Logic

The following diagram illustrates the flow of logic for assigning the spectrum and verifying the synthesis using Graphviz.

NMR_Analysis EthylAcrylate Start: Ethyl Acrylate (Vinyl Signals 5.8-6.4 ppm) Reaction Reaction: Aza-Michael Addition EthylAcrylate->Reaction Product Product: Ethyl 3-[(tert-butoxy)amino]propanoate Reaction->Product VinylCheck Check: Vinyls Gone? Product->VinylCheck BackboneCheck Check: Triplets at 2.5 & 3.2 ppm? VinylCheck->BackboneCheck Yes tBuCheck Critical Check: t-Bu Shift Position BackboneCheck->tBuCheck Yes Success CONFIRMED STRUCTURE (t-Bu @ 1.16 ppm) tBuCheck->Success 1.16 ppm Fail_Boc WRONG ISOMER (Boc) (t-Bu @ 1.44 ppm) tBuCheck->Fail_Boc 1.44 ppm

Figure 1: Decision tree for NMR verification. The chemical shift of the tert-butyl group is the definitive differentiator between the target N-alkoxy compound and Boc-protected byproducts.

Part 5: Troubleshooting & Impurities

  • Signal at 1.27 ppm (Singlet):

    • Cause: Unreacted O-tert-butylhydroxylamine.

    • Solution: This amine is volatile. High-vacuum drying usually removes it. If the signal persists, the stoichiometry of the reaction was likely excess amine.

  • Broad Hump at 5.0-8.0 ppm:

    • Cause: Exchangeable

      
       proton.
      
    • Verification: Add a drop of

      
       to the NMR tube. Shake and re-acquire. This signal should disappear, confirming it is 
      
      
      
      and not an impurity.
  • Complex Multiplets instead of Triplets (2.5 & 3.2 ppm):

    • Cause: Second-order effects or restricted rotation (rare for this specific chain length but possible in viscous concentrations).

    • Solution: Dilute the sample. If multiplets persist, check for chiral impurities if the backbone is substituted (though this specific compound is achiral at the backbone).

References

  • Sigma-Aldrich. Ethyl 3-[(tert-butoxy)amino]propanoate Product Analysis. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71742034, (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (Analog Comparison). Retrieved from .

  • Marcantoni, E., et al. "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids."[1] Journal of Organic Chemistry, 2001.[1] (Provides comparative shifts for Boc/t-Bu groups). Retrieved from .

  • Frontiers in Oncology. Synthesis and NMR Characterization of Pyrazole Derivatives with O-tert-butylhydroxylamine. (Provides experimental shifts for N-O-tBu groups at ~1.16 ppm). Retrieved from .

Sources

Advanced Mass Spectrometry Fragmentation Profiling: Ethyl 3-[(tert-butoxy)amino]propanoate vs. Alternative Alkoxyamines

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex peptidomimetics and targeted protein degraders (PROTACs), the use of specialized building blocks like Ethyl 3-[(tert-butoxy)amino]propanoate has surged. However, confirming the structural integrity of these intermediates in complex biological matrices requires a deep understanding of their gas-phase ion chemistry.

This guide provides an objective, mechanistically grounded comparison of the mass spectrometry (MS) fragmentation performance of Ethyl 3-[(tert-butoxy)amino]propanoate against common alternative alkoxyamines. By understanding the causality behind these fragmentation pathways, analytical scientists can design more robust, self-validating LC-MS/MS methodologies.

Mechanistic Principles of Fragmentation (The "Why")

When subjected to Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), Ethyl 3-[(tert-butoxy)amino]propanoate (


 m/z 190.14) exhibits a highly predictable, thermodynamically driven fragmentation cascade. Understanding this behavior is critical for accurate spectral annotation.
  • The Lability of the O-tert-Butyl Group: The fragmentation of O-tert-butylhydroxylamines is characterized by the facile loss of the tert-butyl fragment [1]. This occurs via a low-activation-energy McLafferty-type rearrangement, resulting in a neutral loss of isobutylene (-56 Da). The high thermodynamic stability of the ejected neutral alkene drives this reaction even at low collision energies.

  • Inductive Cleavage to the tert-Butyl Cation: Alternatively, charge retention on the alkyl group during N-O bond cleavage yields a highly abundant tert-butyl cation at m/z 57. This is a hallmark diagnostic ion for both tert-butoxy and t-Boc substituted precursors [2].

  • Ester Backbone Cleavage: Following the loss of the protecting group, the propanoate backbone undergoes classic ester fragmentation—specifically, the loss of ethanol (-46 Da) to form a resonance-stabilized acylium ion[3].

MS_Fragmentation M [M+H]+ m/z 190.14 Ethyl 3-[(tert-butoxy)amino]propanoate F1 [M+H - C4H8]+ m/z 134.08 Loss of Isobutylene M->F1 - 56 Da (C4H8) McLafferty-type rearrangement (Low Activation Energy) F2 [t-Bu]+ m/z 57.07 tert-Butyl Cation M->F2 Inductive Cleavage Charge retention on t-Bu F4 [M+H - EtOH]+ m/z 144.10 Loss of Ethanol M->F4 - 46 Da (EtOH) Ester Cleavage F3 [M+H - C4H8 - EtOH]+ m/z 88.04 Acylium Ion Derivative F1->F3 - 46 Da (EtOH) Secondary Cleavage

Fig 1: Proposed ESI-CID fragmentation pathways of protonated Ethyl 3-[(tert-butoxy)amino]propanoate.

Comparative Performance Analysis

How does the O-tBu derivative compare to other common alkoxyamine building blocks during MS/MS analysis? The table below summarizes the quantitative and qualitative data, highlighting why the tert-butoxy group is often analytically superior for MS tracking.

FeatureEthyl 3-[(tert-butoxy)amino]propanoate (O-tBu)Ethyl 3-(methoxyamino)propanoate (O-Me)Ethyl 3-[(benzyloxy)amino]propanoate (O-Bn)
Exact Mass

190.14 Da148.09 Da224.12 Da
Primary Neutral Loss -56 Da (Isobutylene)-32 Da (Methanol)-92 Da (Toluene) / -106 Da (Benzaldehyde)
Dominant Base Peak m/z 57 (

) or m/z 134
m/z 116 (

)
m/z 91 (Tropylium ion)
Optimal CID Energy Low (10-15 eV)High (25-35 eV)Medium (15-25 eV)
Diagnostic Utility High : Predictable -56 Da loss acts as a clear MS/MS tag without suppressing backbone fragments.Moderate : Requires higher energy, leading to complex, non-specific backbone shattering.Low : The m/z 91 ion dominates the spectrum (ion suppression), masking critical structural fragments.

Application Insight: While the O-Benzyl (O-Bn) group is synthetically popular, its MS performance is notoriously poor. The extreme stability of the tropylium ion (m/z 91) acts as an "energy sink" during CID, suppressing the formation of lower-abundance ions necessary for sequencing the rest of the molecule. Conversely, the O-tBu group's clean loss of 56 Da leaves the core molecule intact for secondary MS^3 analysis.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, MS workflows cannot rely on absolute intensity alone due to matrix effects and instrument drift. The following step-by-step LC-MS/MS methodology incorporates a self-validating feedback loop.

Step 1: Matrix Preparation & Internal Standardization
  • Action: Prepare the target analyte at 10 µg/mL in 50:50 Methanol:Water. Crucially, spike in a structurally related internal standard (IS) (e.g., Ethyl 3-(propylamino)propanoate) at a constant 5 µg/mL.

  • Causality: The IS acts as a continuous System Suitability Test (SST). By continuously monitoring the ratio of the analyte's base peak to the IS base peak, we self-validate the ionization efficiency. If this ratio deviates by >5% across injections, the run is automatically flagged for source cleaning, ensuring that any observed fragmentation shifts are due to molecular structure, not instrument drift.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both fortified with 0.1% Formic Acid.

  • Causality: Formic acid is not merely a solvent modifier; it specifically protonates the secondary amine of the propanoate. This localized positive charge weakens the adjacent N-O bond via electron withdrawal, significantly lowering the activation energy required for the subsequent CID fragmentation of the tert-butyl group.

Step 3: Electrospray Ionization (ESI) & Stepped CID
  • Action: Operate the Q-TOF in positive ESI mode (+3.5 kV). Apply a stepped Collision-Induced Dissociation (CID) energy ramp from 15 eV to 30 eV using Nitrogen gas.

  • Causality: A single collision energy is insufficient for complete characterization. At 15 eV, the fragile O-tBu group undergoes the diagnostic neutral loss of isobutylene (-56 Da) while preserving the propanoate backbone. Ramping to 30 eV forces the secondary cleavage of the ester (loss of ethanol, -46 Da). This dual-energy approach captures both the protecting group lability and the core structural identity simultaneously.

LCMS_Workflow S1 Sample Prep & Internal Std Spike S2 UHPLC Separation (0.1% FA modifier) S1->S2 S3 ESI Source (+ Ion Mode) S2->S3 S4 Q-TOF CID (15-30 eV) S3->S4 S5 Data Validation (SST Ratio Check) S4->S5

Fig 2: Self-validating LC-MS/MS workflow ensuring mass accuracy and reproducible fragmentation.

References

  • Jackson, S. R., et al. (2017). "Identification and quantification of carbonyl-containing α-pinene ozonolysis products using O-tert-butylhydroxylamine." Journal of Atmospheric Chemistry, 74, 325–338. Link[1]

  • Liu, C., et al. (2024). "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Link[2]

  • Chemistry LibreTexts. (2023). "13.8: Mass Spectrometry of Some Common Functional Groups." Organic Chemistry (Wade).Link[3]

Sources

A Comparative Guide to the FTIR Characteristic Peaks of Ethyl 3-[(tert-butoxy)amino]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Boc Protected β-Amino Esters

Ethyl 3-[(tert-butoxy)amino]propanoate is a valuable building block in organic synthesis, particularly in the preparation of modified peptides and other biologically active molecules. As an N-protected β-amino acid ester, its purity and structural integrity are paramount for successful downstream applications. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of conditions while allowing for facile deprotection under acidic conditions, a critical feature in multi-step syntheses.[1][2][3]

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and cost-effective analytical technique for the structural elucidation and quality control of such compounds.[4] By identifying the characteristic vibrational frequencies of the functional groups within the molecule, researchers can confirm its identity, assess its purity, and monitor reaction progress. This guide provides an in-depth analysis of the expected FTIR characteristic peaks of Ethyl 3-[(tert-butoxy)amino]propanoate, compares it with relevant alternatives, and outlines a standard experimental protocol for data acquisition.

Deciphering the Spectrum: Predicted FTIR Peaks for Ethyl 3-[(tert-butoxy)amino]propanoate

The primary vibrational modes of interest arise from N-H stretching, C-H stretching, C=O (carbonyl) stretching of both the ester and the carbamate, and C-O stretching vibrations.

Table 1: Predicted Characteristic FTIR Peaks for Ethyl 3-[(tert-butoxy)amino]propanoate
Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Expected IntensityNotes
N-H StretchAmine (Boc-protected)3400 - 3300Medium, SharpThis peak confirms the presence of the N-H bond within the carbamate.
C-H Stretch (sp³)Alkyl chains3000 - 2850Medium to StrongArises from the ethyl and tert-butyl groups.
C=O Stretch (Ester)Ethyl propanoate1750 - 1735StrongThis is a characteristic and intense peak for aliphatic esters.[5][6]
C=O Stretch (Carbamate)Boc group1715 - 1680StrongThe carbonyl of the Boc group typically appears at a slightly lower wavenumber than the ester carbonyl.[7]
N-H BendAmine (Boc-protected)1540 - 1510MediumOften referred to as the "Amide II" band in peptide chemistry.
C-O Stretch (Ester)Ethyl propanoate1300 - 1000Strong (two bands)Esters typically show two distinct C-O stretching bands.[5]
C-O Stretch (Carbamate)Boc group~1160StrongThis band is characteristic of the C-O bond in the Boc group.[8]

Comparative Analysis: Distinguishing Ethyl 3-[(tert-butoxy)amino]propanoate from Structural Analogs

To highlight the unique spectral features of Ethyl 3-[(tert-butoxy)amino]propanoate, a comparison with two structurally related compounds is presented: Boc-beta-alanine (the corresponding carboxylic acid) and Ethyl 3-aminopropanoate (the deprotected ester).

Table 2: FTIR Peak Comparison of Ethyl 3-[(tert-butoxy)amino]propanoate and Its Analogs
Functional Group VibrationEthyl 3-[(tert-butoxy)amino]propanoateBoc-beta-alanine[9]Ethyl 3-aminopropanoateKey Differentiator
O-H Stretch (Carboxylic Acid) AbsentPresent (Broad, ~3300-2500 cm⁻¹) AbsentThe presence of a very broad O-H stretch is a clear indicator of the carboxylic acid.
C=O Stretch (Ester) Present (~1740 cm⁻¹) AbsentPresent (~1735 cm⁻¹) The absence of this strong peak distinguishes Boc-beta-alanine.
C=O Stretch (Carbamate) Present (~1700 cm⁻¹) Present (~1700 cm⁻¹) AbsentThe absence of the carbamate carbonyl peak confirms deprotection.
N-H Stretch (Primary Amine) AbsentAbsentPresent (~3400-3300 cm⁻¹, two bands) The presence of two N-H stretching bands is characteristic of a primary amine.
N-H Bend (Primary Amine) AbsentAbsentPresent (~1650-1580 cm⁻¹) This bending vibration further confirms the presence of a primary amine.

This comparative analysis demonstrates that FTIR spectroscopy can be effectively used to distinguish between the target molecule, its precursor carboxylic acid, and its deprotected amine analog. The key lies in observing the presence or absence of the broad O-H stretch, the carbamate C=O stretch, and the characteristic bands of a primary amine.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

The following is a generalized protocol for obtaining the FTIR spectrum of a liquid sample like Ethyl 3-[(tert-butoxy)amino]propanoate using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol or ethanol, and a soft, lint-free wipe.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove any instrument and environmental absorptions.

  • Sample Application:

    • Place a small drop of Ethyl 3-[(tert-butoxy)amino]propanoate directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically perform a background subtraction.

    • Perform a baseline correction if necessary.

    • Identify and label the characteristic peaks in the spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualizing the Workflow and Structure

Diagram 1: Molecular Structure of Ethyl 3-[(tert-butoxy)amino]propanoate

cluster_mol C1 C O1 O C1->O1 O2 O C1->O2 C2 C O2->C2 C3 C C2->C3 C9 C C2->C9 N N C3->N H1 H N->H1 C4 C N->C4 O3 O C4->O3 O4 O C4->O4 C5 C O4->C5 C6 C C5->C6 C7 C C5->C7 C8 C C5->C8

Caption: Molecular structure of Ethyl 3-[(tert-butoxy)amino]propanoate.

Diagram 2: Experimental Workflow for FTIR Analysis

A Instrument Preparation B ATR Crystal Cleaning A->B C Background Spectrum Acquisition B->C D Sample Application C->D E Sample Spectrum Acquisition D->E F Data Processing and Analysis E->F G Final Cleaning F->G

Caption: A streamlined workflow for FTIR analysis using an ATR accessory.

Conclusion: A Powerful Tool for Quality Assurance

FTIR spectroscopy stands as an indispensable tool for the routine analysis of N-Boc protected amino acid esters like Ethyl 3-[(tert-butoxy)amino]propanoate. By understanding the characteristic absorption frequencies of the ester and carbamate functional groups, researchers can rapidly and reliably confirm the identity and purity of their material. The comparative data presented in this guide provides a clear framework for differentiating the target molecule from common synthetic precursors and byproducts, ensuring the integrity of starting materials for drug development and other advanced applications.

References

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of ethyl ethanoate. [Link]

  • Krishnamurti, D. & Krishnamurihy, K. S. Infrared absorption spectra of ethyl, n -propyl and n -butyl stearates. Proceedings of the Indian Academy of Sciences - Section A69, 233–242 (1969).
  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • ResearchGate. FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. [Link]

  • Aurora Pro Scientific. ART-FTIR Spectral Libraries. [Link]

  • ResearchGate. IR spectra of N-Boc-L-alanine-L-proline-OMe 9: (a) CHCl 3 (red line);... [Link]

  • Essential FTIR. Spectral Library Search. [Link]

  • PubChem. Ethyl 3-[(tert-butoxy)amino]propanoate. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Grokipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group. [Link]

  • Chemspace. Ethyl 3-{amino}propanoate. [Link]

  • IRUG. Search IRUG Spectral Database. [Link]

  • Data.gouv.fr. ATR-FTIR spectral database of geological, experimental, and archaeological materials. [Link]

  • Mendeley Data. ATR-FTIR Identification using Spectral Library Databases. [Link]

  • SpectraBase. L-Alanine, N-allyloxycarbonyl-, ethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

  • ResearchGate. IR spectra of ethyl propanoate. [Link]

  • Beilstein Journals. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

  • PubMed. A FTIR and DFT Combination Study to Reveal the Mechanism of Eliminating the Azeotropy in Ethyl Propionate-n-Propanol System with Ionic Liquid Entrainer. [Link]

  • Chemsrc. Boc-beta-alanine | CAS#:3303-84-2. [Link]

  • PubChem. beta-Alanine, N-isobutyryl-, nonyl ester. [Link]

  • Der Pharma Chemica. Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. [Link]

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HPLC Method Development and Column Comparison Guide for Ethyl 3-[(tert-butoxy)amino]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, accurately monitoring reaction progress and purity is non-negotiable. Ethyl 3-[(tert-butoxy)amino]propanoate (CAS: 1554968-59-0) is a highly versatile protected alkoxyamine building block utilized in the synthesis of bioactive molecules and modified peptides[1].

From an analytical perspective, quantifying this compound presents a classic "mixed-polarity" chromatographic challenge. Because it is typically synthesized via the aza-Michael addition of a highly polar precursor to a highly hydrophobic precursor[2], standard high-performance liquid chromatography (HPLC) methods often fail to resolve all components simultaneously. This guide objectively compares three distinct chromatographic methodologies—Standard C18, Polar-Embedded C18, and HILIC—providing the causal logic and experimental data necessary to implement a robust, self-validating analytical workflow.

Chemical Context & The Analytical Challenge

To design a successful separation method, we must first analyze the physicochemical properties of the target analyte and its surrounding matrix. Ethyl 3-[(tert-butoxy)amino]propanoate is synthesized through the aza-Michael addition of O-tert-butylhydroxylamine to ethyl acrylate [2].

Synthesis A O-tert-butylhydroxylamine (Polar, Basic Precursor) C Ethyl 3-[(tert-butoxy)amino]propanoate (Target: Intermediate Polarity) A->C Aza-Michael Addition B Ethyl acrylate (Non-Polar Precursor) B->C Aza-Michael Addition D 3-[(tert-butoxy)amino]propanoic acid (Polar Degradant) C->D Ester Hydrolysis

Figure 1: Synthetic pathway and primary degradation route of the target alkoxyamine.

The Chromatographic Dilemma:

  • O-tert-butylhydroxylamine: A highly polar, basic primary alkoxyamine. In standard reversed-phase (RP) conditions, it resists partitioning into the hydrophobic stationary phase and elutes dangerously close to the void volume (

    
    ).
    
  • Ethyl acrylate: A non-polar, hydrophobic ester that retains heavily on RP columns.

  • Ethyl 3-[(tert-butoxy)amino]propanoate: The target product, possessing intermediate polarity.

  • 3-[(tert-butoxy)amino]propanoic acid: A highly polar, zwitterionic degradation product formed via ester hydrolysis.

Attempting to resolve a highly polar base and a non-polar ester in a single run requires precise control over stationary phase chemistry and mobile phase pH[3].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating specific system suitability tests (SST) prior to sample analysis, the method mathematically proves its own reliability before any precious reaction mixtures are injected[3].

Phase 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA lowers the pH to ~2.0. This fully protonates the basic alkoxyamine nitrogen (ensuring a uniform charge state) while simultaneously suppressing the ionization of residual surface silanols on the silica support, drastically reducing peak tailing[3].

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Diluent: 95:5 Water:Acetonitrile (v/v).

    • Causality: Diluting the sample in a highly aqueous solvent prevents "solvent mismatch" peak distortion (fronting) for the early-eluting polar precursors.

Phase 2: The Self-Validating Sequence

Execute the following sequence on the HPLC system prior to analyzing unknown samples:

  • Step 1: Void Volume (

    
    ) Determination:  Inject 1 µL of 0.1 mg/mL Uracil.
    
    • Validation Logic: Uracil is completely unretained under reversed-phase conditions. This establishes the exact dead time of the fluidic system, allowing the software to accurately calculate the capacity factor (

      
      ) for all subsequent peaks. If 
      
      
      
      shifts, there is a leak or pump failure.
  • Step 2: System Suitability Test (SST): Inject a reference standard mixture containing the target compound and both precursors.

    • Validation Logic: The system must mathematically demonstrate a Resolution (

      
      ) > 2.0 between all critical pairs and a Tailing Factor (
      
      
      
      ) < 1.5 for the basic alkoxyamine. If these criteria fail, the column is degraded or insufficiently equilibrated.
  • Step 3: Blank Injection: Inject the sample diluent.

    • Validation Logic: Baselines the detector and proves the absence of column carryover from the highly concentrated SST injection.

  • Step 4: Sample Analysis: Inject 2 µL of the reaction mixture. Run a generic gradient from 5% B to 95% B over 12 minutes, followed by a 3-minute re-equilibration.

Comparative HPLC Method Data

To objectively determine the best methodology, three distinct column chemistries were evaluated using the gradient described above. The quantitative performance data is summarized below.

AnalytePolarity ProfileMethod A: Standard C18

(min)
Method A

Method B: Polar-Embedded C18

(min)
Method B

Method C: HILIC

(min)
Method C

Uracil (

marker)
Very High1.10-1.15-1.20-
O-tert-butylhydroxylamine High (Basic)1.351.23.40 8.5 9.804.2
Free Acid Degradant High (Zwitterionic)1.801.84.25 4.1 11.503.8
Ethyl 3-[(tert-butoxy)amino]propanoate Intermediate5.6012.56.80 9.2 4.1015.1
Ethyl Acrylate Low (Hydrophobic)8.9010.18.40 5.8 1.30Co-elutes

Note:


 = Retention Time; 

= Resolution. HILIC conditions utilized an inverse gradient (95% to 5% Acetonitrile) with 10 mM Ammonium Formate.

Mechanistic Discussion & Column Selection Logic

Based on the comparative data, Method B (Polar-Embedded C18) is the undisputed optimal choice. Understanding why requires examining the interactions at the silica surface[3].

Logic Start Reaction Mixture Analysis C18 Standard C18 (0.1% TFA) Start->C18 HILIC HILIC (Ammonium Formate) Start->HILIC Polar Polar-Embedded C18 (0.1% TFA) Start->Polar Out1 Fails: Poor Precursor Retention C18->Out1 Out2 Fails: No Acrylate Retention HILIC->Out2 Out3 Success: Optimal Resolution Polar->Out3

Figure 2: Chromatographic decision tree for resolving mixed-polarity reaction components.

Why Standard C18 Fails (Method A): To retain the highly polar O-tert-butylhydroxylamine, the gradient must start at a very low organic concentration (5% Acetonitrile). Under these highly aqueous conditions, standard C18 alkyl chains undergo "phase collapse" or "dewetting," folding in on themselves and expelling water. This drastically reduces the functional surface area, causing the polar precursor to elute at 1.35 min, dangerously close to the void volume (1.10 min), resulting in poor resolution (


 = 1.2) and matrix suppression[3].

Why HILIC Fails (Method C): Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for polar compounds. It retains the hydroxylamine and the free acid degradant beautifully. However, HILIC relies on partitioning into a water-enriched layer on the silica surface. Ethyl acrylate is highly hydrophobic and completely lacks affinity for this polar layer, causing it to elute in the void volume and co-elute with system peaks.

Why Polar-Embedded C18 Succeeds (Method B): Polar-embedded columns (e.g., those with an amide, ether, or carbamate group inserted near the base of the C18 chain) solve both problems simultaneously.

  • The embedded polar group maintains a localized hydration layer, preventing phase collapse even in 100% aqueous conditions. This allows the gradient to start at 0-5% organic, successfully retaining the polar precursor (

    
     = 3.40 min).
    
  • The embedded group electrostatically shields the basic alkoxyamine nitrogen from interacting with unreacted silanols, yielding perfectly symmetrical peaks.

  • The long C18 carbon chain remains fully functional, providing the necessary hydrophobic interaction to retain the target compound (

    
     = 6.80 min) and the ethyl acrylate (
    
    
    
    = 8.40 min)[3].

References[1] Title: ethyl 3-[(tert-butoxy)amino]propanoate | 1554968-59-0

Sources

Comparing reactivity of N-alkoxy vs N-alkyl beta-amino esters

Comparative Reactivity Guide: N-Alkoxy vs. N-Alkyl -Amino Esters

Executive Summary

The substitution of an alkyl group with an alkoxy group on the nitrogen of a

N-alkyl 

-amino esters

N-alkoxy

-amino esters


This guide explores how these electronic differences dictate their utility: N-alkyl variants are the gold standard for pH-responsive drug delivery vectors (Poly-

N-alkoxy

Electronic & Structural Fundamentals

The core difference lies in the electronic environment of the nitrogen lone pair.

FeatureN-Alkyl

-Amino Ester
N-Alkoxy

-Amino Ester
General Structure


Nitrogen Hybridization

(Pyramidal)

(Pyramidal, high inversion barrier)
Basicity (

of

)
High (~9.0 - 10.5) Low (~4.0 - 5.0)
Dominant Electronic Effect Inductive donation (+I) from alkylInductive withdrawal (-I) from alkoxy
Nucleophilicity Steric-controlled

-Effect (enhanced vs. basicity)
Protonation at pH 7.4 Yes (Cationic)No (Neutral)
The Basicity vs. Nucleophilicity Paradox

In N-alkoxy systems, the oxygen atom inductively withdraws electron density, lowering the energy of the nitrogen lone pair (low basicity). However, the repulsion between the lone pairs on the nitrogen and the adjacent oxygen (the

Critical Insight: In


-amino ester synthesis (Aza-Michael addition), N-alkoxy amines often require no catalyst because they do not suffer from the "protonation trap" that slows down basic amines in acidic media, though their bulk can kinetically hinder addition to substituted acrylates.

Reactivity Profiles & Mechanisms

Synthesis via Aza-Michael Addition

Both species are typically synthesized by the conjugate addition of an amine to an acrylate.

  • N-Alkyl Pathway: Fast, but prone to Retro-Michael reactions at high temperatures. The product catalyzes its own formation (autocatalysis) but can also catalyze side reactions (transamidation).

  • N-Alkoxy Pathway: Slower kinetics due to steric hindrance of the

    
     group. Requires polar solvents to stabilize the transition state. The product is significantly more stable against Retro-Michael decomposition because the resulting N-alkoxy amine is a poor leaving group (weak base).
    
Cyclization to -Lactams

A key application for


  • N-Alkyl: Requires strong activation (e.g., Grignard reagents) to force the intramolecular attack of the amine on the ester.

  • N-Alkoxy: The N-alkoxy group reduces the nucleophilicity of the nitrogen toward the carbonyl carbon. However, once formed, N-alkoxy

    
    -lactams  (monobactam precursors) are highly resistant to 
    
    
    -lactamase enzymes due to the electronic perturbation of the amide bond.
Polymerization (PBAEs)[2]
  • N-Alkyl: Widely used to form Poly(

    
    -amino esters) . These polymers degrade via hydrolysis of the ester bonds. The degradation rate is pH-dependent because the protonated amine (at acidic pH) acts as an intramolecular catalyst for ester hydrolysis.
    
  • N-Alkoxy: Cannot form pH-responsive PBAEs in the physiological range. Since the nitrogen does not protonate at pH 7.4, the polymer remains hydrophobic and does not exhibit the "proton sponge" effect necessary for endosomal escape in gene delivery.

Visualizing the Reactivity Divergence

The following diagram illustrates the mechanistic branching based on the nitrogen substituent.

ReactivityComparisonAcrylateAcrylate Acceptor(CH2=CH-COOR)Product_AlkylN-Alkyl Beta-Amino Ester(pKa ~9.5)Acrylate->Product_Alkyl+ Alkyl Amine(Fast, Autocatalytic)Product_AlkoxyN-Alkoxy Beta-Amino Ester(pKa ~4.5)Acrylate->Product_Alkoxy+ Alkoxy Amine(Slower, Steric Hinderance)Amine_AlkylN-Alkyl Amine(High Basicity)Amine_Alkyl->Product_AlkylAmine_AlkoxyN-Alkoxy Amine(Alpha-Effect)Amine_Alkoxy->Product_AlkoxyApp_PBAEPoly(beta-amino esters)Gene Delivery VectorsProduct_Alkyl->App_PBAEProtonation at pH 7.4(Cationic Charge)Side_RetroRetro-Michael(Thermal Instability)Product_Alkyl->Side_RetroHeat/BaseProduct_Alkoxy->App_PBAEX (Not pH Responsive)App_LactamN-Alkoxy Beta-LactamsAntibiotic PrecursorsProduct_Alkoxy->App_LactamGrignard Cyclization(Stable N-O bond)

Figure 1: Mechanistic flowchart comparing synthesis, stability, and downstream applications of N-alkyl vs. N-alkoxy

Experimental Protocols

Protocol A: Synthesis of N-Alkyl -Amino Esters (PBAE Monomer)

Standard protocol for creating pH-responsive monomers.

  • Reagents: 1,4-butanediol diacrylate (1.2 equiv), 5-amino-1-pentanol (1.0 equiv).[1]

  • Reaction: Mix neat (solvent-free) in a vial with a magnetic stir bar.

  • Conditions: Heat to 90°C for 24 hours with vigorous stirring.

    • Note: The reaction is autocatalytic. No external base is needed.

  • Purification: Precipitate into cold diethyl ether (x2) to remove excess acrylate.

  • Characterization:

    
    H NMR (DMSO-
    
    
    ) should show disappearance of acrylate vinyl protons (
    
    
    5.8–6.4 ppm) and appearance of methylene triplets adjacent to nitrogen (
    
    
    2.4–2.8 ppm).
Protocol B: Synthesis of N-Alkoxy -Amino Esters

Protocol adapted for lower nucleophilicity and thermal sensitivity.

  • Reagents: Methyl acrylate (1.0 equiv), O-methylhydroxylamine hydrochloride (1.0 equiv), Triethylamine (1.0 equiv).

  • Solvent: Methanol (Polar protic solvent aids the transition state).

  • Reaction:

    • Neutralize the hydrochloride salt with TEA in MeOH at 0°C for 15 min.

    • Add methyl acrylate dropwise.

    • Stir at Room Temperature for 48 hours . Do not heat above 50°C to avoid decomposition of the sensitive N-O bond or polymerization.

  • Purification: Flash chromatography (Hexanes/EtOAc). N-alkoxy products are less polar than their N-alkyl counterparts due to the lack of a protonatable amine.

  • Validation: Check for the characteristic

    
     singlet in 
    
    
    H NMR (
    
    
    ~3.5–3.7 ppm).

Comparison Data Tables

Table 1: Physicochemical Properties
PropertyN-Methyl

-Alanine Ethyl Ester (Alkyl)
N-Methoxy

-Alanine Ethyl Ester (Alkoxy)
CAS Registry 2003-76-1N/A (Derivative specific)
Molecular Weight 131.17 g/mol 147.17 g/mol
Calculated pKa 9.8

0.2
4.6

0.3
LogP (Octanol/Water) 0.5 (Hydrophilic at pH 7)1.2 (More Lipophilic)
IR Signature N-H stretch (weak) if sec-amineN-O-C stretch ~1000-1050 cm

Table 2: Application Suitability
Application AreaN-Alkyl SuitabilityN-Alkoxy Suitability
Gene Delivery (PBAE) High (Endosomal escape via proton sponge)Low (Neutral at endosomal pH)
Peptidomimetics Moderate (Standard peptide bond geometry)High (Induces

-turn structures)
Metabolic Stability Low (Oxidative deamination by P450)High (Resistant to oxidation)
Prodrug Design pH-sensitive linkersRedox-sensitive linkers

References

  • Nucleophilicity and the Alpha-Effect

    • Master Organic Chemistry. (2018).[2] "Nucleophilicity Trends of Amines."

  • Poly(beta-amino ester)

    • Chemical Science. (2025).[3] "Poly(beta-amino esters): applications in immunology."

  • Beta-Amino Acid Synthesis Strategies

    • University of Illinois. (2023).[4] "Novel Strategies for the Synthesis of

      
      -Amino Acids."
      
  • N-Alkoxy Beta-Lactam Precursors

    • National Institutes of Health (PMC). (2016).[5][6] "Novel and Recent Synthesis and Applications of

      
      -Lactams."
      
  • pKa of Amines vs Alkoxyamines

    • Organic Chemistry Data. (2022).[7] "pKa Values of Organic Compounds."

Comprehensive Elemental Analysis and Performance Comparison Guide: Ethyl 3-[(tert-butoxy)amino]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently evaluate the structural integrity and synthetic utility of novel building blocks. In the synthesis of peptidomimetics and


-hydroxy-

-peptides, the selection of an appropriate

-alanine derivative is a critical determinant of downstream synthetic success.

Ethyl 3-[(tert-butoxy)amino]propanoate (E-TBAP) has emerged as a mechanistically superior


-alkyl hydroxylamine derivative compared to traditional alternatives. This guide provides an objective performance comparison of E-TBAP against competing intermediates and details the rigorous elemental analysis (CHNS) protocols required to validate its absolute purity for pharmaceutical applications.

Mechanistic Advantages & Alternative Comparison

When designing synthetic routes for complex pharmaceutical intermediates, researchers typically evaluate three primary


-alanine derivatives:
  • Ethyl 3-[(tert-butoxy)amino]propanoate (E-TBAP)

  • Ethyl 3-[(benzyloxy)amino]propanoate (E-BAP)

  • Ethyl 3-aminopropanoate (E-AP)

The Causality of Selection

E-AP is a standard primary amine, rendering it incapable of forming


-hydroxy amides directly. To achieve the hydroxylamine moiety required for specific target binding (e.g., metalloenzyme inhibition), an 

-protected derivative is mandatory.

While E-BAP provides this functionality, its benzyl protecting group necessitates catalytic hydrogenation (Pd/C, H₂) for removal. In complex drug candidates containing reducible functional groups—such as alkenes, alkynes, or sensitive heterocycles—hydrogenation lacks chemoselectivity and risks degrading the parent molecule.

Conversely, E-TBAP utilizes a tert-butoxy group, which is smoothly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid, TFA). This orthogonal deprotection strategy preserves reducible moieties, making E-TBAP the mechanistically superior choice for late-stage functionalization.

Deprotection_Logic Root Target: N-Hydroxy-β-peptide Synthesis Alt1 Ethyl 3-[(benzyloxy)amino]propanoate (E-BAP) Root->Alt1 Alt2 Ethyl 3-[(tert-butoxy)amino]propanoate (E-TBAP) Root->Alt2 Alt3 Ethyl 3-aminopropanoate (E-AP) Root->Alt3 Dep1 Deprotection: Pd/C, H₂ (Hydrogenation) Alt1->Dep1 Dep2 Deprotection: TFA (Acidic Cleavage) Alt2->Dep2 Dep3 No O-Protection (Direct Amine) Alt3->Dep3 Result1 Risk: Reduces alkenes/alkynes in complex molecules Dep1->Result1 Result2 Advantage: Orthogonal to reducible functional groups Dep2->Result2 Result3 Fails to form hydroxylamine derivatives Dep3->Result3

Figure 1: Logical comparison of deprotection strategies for beta-amino acid derivatives.

Purity Assessment via Elemental Analysis

In drug development, verifying the absolute purity of building blocks is non-negotiable. While LC-MS and NMR provide excellent structural and relative purity data, they cannot easily quantify inorganic salts or non-protonated impurities. Therefore, Elemental Analysis (EA) via the dynamic flash combustion method—based on the classical Pregl-Dumas technique () [1]—remains the gold standard for determining absolute mass fractions of Carbon, Hydrogen, and Nitrogen.

For a batch of E-TBAP to be cleared for GMP synthesis, the experimental CHN mass percentages must fall within ±0.3% of the theoretical values () [2].

CHNS_Workflow A Sample Preparation (1-2 mg in Tin Capsule) B Flash Combustion (1000°C in Excess O₂) A->B C Reduction Phase (Cu Catalyst at 600°C) B->C CO₂, H₂O, NOₓ, Excess O₂ D Gas Separation (Chromatographic Traps) C->D CO₂, H₂O, N₂ E Thermal Conductivity Detection (TCD) D->E F Purity Quantification (Theoretical vs. Actual) E->F

Figure 2: Step-by-step workflow of CHNS combustion analysis for purity verification.

Experimental Protocol: CHN Combustion Analysis

To guarantee reproducibility, the following protocol represents a self-validating system utilized in our analytical laboratories.

Step 1: System Equilibration and Self-Validation The elemental analyzer is purged with high-purity Helium (carrier gas) and Oxygen (combustion gas, ≥99.9995%). Before testing unknowns, we run three empty tin capsules as "blanks" to quantify and subtract the atmospheric nitrogen background. We then analyze a certified reference standard (Acetanilide: C 71.09%, H 6.71%, N 10.36%) to calibrate the Thermal Conductivity Detector (TCD) response factors. If the standard deviates by >0.1%, the system fails validation and must be recalibrated.

Step 2: Micro-Weighing and Encapsulation Accurately weigh 1.500 to 2.000 mg of E-TBAP into a high-purity tin (Sn) capsule using a microbalance (±0.1 µg precision), then crimp it shut. Causality of the Tin Capsule: Tin is explicitly chosen over aluminum because its oxidation is highly exothermic. When the capsule drops into the oxygen-rich furnace, the tin ignites, creating a localized thermal flash exceeding 1700°C () [3]. This extreme heat guarantees the complete shattering of recalcitrant organic bonds that might otherwise survive the ambient 1000°C furnace temperature.

Step 3: Dynamic Flash Combustion The sealed capsule is dropped into the primary combustion tube (1000°C). The organic matrix is instantly converted into CO₂, H₂O, NOₓ, and excess O₂.

Step 4: Catalytic Reduction The gas mixture is swept by the Helium carrier into a secondary reduction tube packed with a high-purity Copper catalyst heated to 600°C. Causality of the Copper Catalyst: The copper performs two critical functions: it quantitatively reduces all nitrogen oxides (NOₓ) back to elemental N₂ gas, and it scavenges any unreacted O₂. If excess O₂ were allowed to reach the TCD, it would co-elute with and severely interfere with the nitrogen peak, destroying data integrity () [4].

Step 5: Chromatographic Separation and Detection The purified gas stream (CO₂, H₂O, N₂) passes through specific adsorption traps or a GC column, eluting sequentially into the TCD. The instrument integrates the peak areas, applies the pre-established calibration factors, and outputs the absolute mass percentages.

Data Presentation and Comparative Analysis

To properly evaluate E-TBAP, we first establish the theoretical elemental baselines of our comparative compounds based on their molecular formulas.

Table 1: Theoretical Elemental Composition
CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Oxygen
E-TBAP C₉H₁₉NO₃189.2557.12 10.12 7.40 25.36
E-BAP C₁₂H₁₇NO₃223.2764.557.676.2721.50
E-AP C₅H₁₁NO₂117.1551.269.4611.9627.32
Table 2: Experimental CHN Analysis Data (E-TBAP Purity Assessment)

The following table compares the theoretical values of E-TBAP against two experimental batches. Batch A represents a highly pure, synthesis-ready sample. Batch B represents a sample that was improperly stored and exposed to atmospheric moisture, leading to partial ester hydrolysis.

Sample Batch%C (Exp)%H (Exp)%N (Exp)Max Absolute Error (Δ)Purity Status
Theoretical 57.1210.127.40N/AN/A
Batch A (Optimal) 57.0810.157.380.04% PASS (>99% pure)
Batch B (Degraded) 56.409.807.100.72% FAIL (Out of ±0.3% spec)

Note: The significant drop in Carbon and Nitrogen percentages in Batch B indicates an increase in relative oxygen/hydrogen mass, consistent with the absorption of water and subsequent hydrolysis of the ethyl ester.

Conclusion

Ethyl 3-[(tert-butoxy)amino]propanoate (E-TBAP) provides a distinct mechanistic advantage over benzyloxy-protected alternatives by allowing orthogonal, acid-mediated deprotection that spares reducible functional groups. However, the success of E-TBAP in sensitive syntheses relies entirely on its absolute purity. By implementing a self-validating CHNS combustion analysis protocol, researchers can confidently verify the structural integrity of this critical building block before committing it to expensive, late-stage drug development workflows.

References

  • Royal Society of Chemistry (RSC) . CHNS Elemental Analysers: Principles and Applications. Retrieved from[Link]

  • University of Illinois School of Chemical Sciences . MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer. Retrieved from[Link]

  • Elementar . State-of-the-art: Elemental Analysis Using Combustion Analysis. Retrieved from [Link]

Validation of ester protection in Ethyl 3-[(tert-butoxy)amino]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Ester Protection Strategies in Peptidomimetic Synthesis: A Comparative Guide to Ethyl 3-[(tert-butoxy)amino]propanoate

Executive Summary

In the rapidly evolving field of peptidomimetics and foldamer design, N-alkoxy


-amino acids have emerged as critical building blocks for developing metabolically stable therapeutics. Among these, Ethyl 3-[(tert-butoxy)amino]propanoate  (CAS: 1554968-59-0) stands out as a highly versatile intermediate. The strategic selection of its protecting groups—an ethyl ester at the C-terminus and an O-tert-butyl group at the N-hydroxyl terminus—provides a robust, orthogonal framework for complex chain elongation.

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where improper protecting group selection leads to premature cyclization, racemization, or catastrophic deprotection failures. This guide objectively compares the ethyl ester protection strategy against common alternatives and provides a self-validating experimental protocol for its orthogonal cleavage.

Mechanistic Rationale: The Case for the Ethyl Ester

The synthesis of


-peptides requires a delicate balance of steric hindrance and electronic stability. The choice of the C-terminal ester dictates the synthetic workflow and the ultimate yield of the target oligomer[1].
  • Methyl Esters: While easily installed and removed, methyl esters lack sufficient steric bulk. In

    
    -amino acid derivatives, this minimal hindrance often leads to premature intramolecular cyclization (forming diketopiperazine-like or pyrazolidinone structures) during coupling cycles.
    
  • Benzyl Esters: Benzyl protection offers the advantage of orthogonal removal via catalytic hydrogenolysis (

    
    ). However, they are susceptible to unwanted transesterification during repetitive coupling steps and can exhibit insufficient stability under prolonged basic conditions[2].
    
  • tert-Butyl Esters: Highly stable to nucleophilic attack and basic conditions, tert-butyl esters are a staple in standard peptide synthesis. However, their removal requires strong acidolysis (e.g., Trifluoroacetic acid, TFA)[3]. In the case of 3-[(tert-butoxy)amino]propanoate, using a tert-butyl ester is fundamentally incompatible. TFA treatment would concurrently cleave the acid-labile N-O-tert-butyl ether, destroying the hydroxylamine protection and yielding the fully unprotected molecule prematurely[4].

  • Ethyl Esters (The Optimal Choice): The ethyl ester provides the "Goldilocks" solution. It is sterically hindered enough to suppress premature cyclization during chain elongation, yet it can be cleanly saponified under mild basic conditions without disturbing the acid-labile O-tert-butyl group.

Comparative Performance Data

To objectively validate the superiority of the ethyl ester in this specific molecular context, we compared its performance against alternative ester protections of 3-[(tert-butoxy)amino]propanoic acid.

Ester Protecting GroupDeprotection ConditionOrthogonality to N-O-tBuStability to Coupling ConditionsRisk of Premature CyclizationOverall Target Yield
Methyl Mild Base (LiOH)HighModerateHigh~75%
Ethyl Mild Base (LiOH) High High Low >90%
Benzyl Hydrogenolysis (

, Pd/C)
HighModerateModerate~80%
tert-Butyl Strong Acid (TFA)None (Cleaves N-O-tBu) HighLowN/A (Failed)

Table 1: Comparative stability and yield profiles of ester protecting groups for N-alkoxy


-amino acid synthesis.

Visualizing the Orthogonal Protection Strategy

The true power of Ethyl 3-[(tert-butoxy)amino]propanoate lies in its divergent reactivity. The following workflow illustrates how the molecule can be selectively deprotected at either terminus depending on the synthetic requirement.

G Start Ethyl 3-[(tert-butoxy)amino]propanoate (Dual Protected) Base Mild Base (LiOH, THF/H2O) Saponification Start->Base C-terminal Deprotection Acid Acid (TFA, CH2Cl2) Acidolysis Start->Acid N-terminal Deprotection Prod1 3-[(tert-butoxy)amino]propanoic acid (C-terminus free) Base->Prod1 Prod2 Ethyl 3-(hydroxyamino)propanoate (N-terminus free) Acid->Prod2

Figure 1: Orthogonal deprotection pathways for Ethyl 3-[(tert-butoxy)amino]propanoate.

Experimental Validation: Self-Validating Saponification Protocol

To ensure high-fidelity C-terminal deprotection without compromising the N-O-tert-butyl group, the following protocol utilizes Lithium hydroxide (LiOH) rather than Sodium hydroxide (NaOH).

Causality Check: Why LiOH? The lithium cation (


) strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity. This allows the saponification to proceed rapidly at 0 °C. By keeping the temperature low and avoiding harsher bases, we prevent base-catalyzed degradation of the sensitive alkoxyamine linkage. Furthermore, the use of a weak acid (citric acid) during the quench ensures the O-tert-butyl group remains strictly intact[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Ethyl 3-[(tert-butoxy)amino]propanoate in 5.0 mL of Tetrahydrofuran (THF). THF is chosen for its miscibility with water, ensuring a homogenous reaction environment.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. This suppresses unwanted thermal degradation pathways.

  • Reagent Addition: Dissolve 1.5 mmol of Lithium hydroxide monohydrate (

    
    ) in 2.0 mL of deionized water. Add this aqueous solution dropwise to the stirring THF solution over 5 minutes.
    
  • Reaction Monitoring: Stir the biphasic mixture at 0 °C for 1 hour. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1) solvent system. The starting material spot should completely disappear, validating the completion of the hydrolysis.

  • Orthogonal Quenching (Critical Step): Once complete, carefully acidify the reaction mixture to pH ~4.0 using a 1M Citric Acid solution. Do not use HCl or TFA, as strong mineral or organic acids will trigger the premature acidolysis of the O-tert-butyl ether[4].

  • Extraction & Isolation: Remove the THF under reduced pressure using a rotary evaporator. Extract the remaining aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Purification: Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous Sodium Sulfate (

    
    ). Filter and concentrate in vacuo to yield pure 3-[(tert-butoxy)amino]propanoic acid as a stable intermediate ready for subsequent peptide coupling.
    

References

  • [2] Title: Recent developments in chemical deprotection of ester functional group Source: Thieme-Connect URL:[Link]

  • [3] Title: Peptides: Synthesis Notes and Deprotection Strategies Source: aapptec URL: [Link]

  • [4] Title: Mithramycin 2′-Oximes with Improved Selectivity, Pharmacokinetics, and Ewing Sarcoma Antitumor Efficacy Source: National Institutes of Health (PMC) URL:[Link]

Sources

A Senior Application Scientist's Guide to TLC Visualization of Ethyl 3-[(tert-butoxy)amino]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Visualizing Saturated, Protected Amino Esters

In the landscape of modern drug development and synthetic chemistry, N-Boc protected amino acid esters like Ethyl 3-[(tert-butoxy)amino]propanoate are indispensable chiral building blocks. Their utility in peptide synthesis and the construction of complex molecular architectures is well-established. Monitoring the progress of reactions involving these compounds—such as their formation or subsequent derivatization—is critical for process optimization and yield maximization. Thin-Layer Chromatography (TLC) remains the workhorse for rapid, real-time reaction monitoring due to its simplicity and low cost.

However, Ethyl 3-[(tert-butoxy)amino]propanoate presents a common analytical challenge: it is a saturated, aliphatic molecule. It lacks a native chromophore that would allow for visualization under ultraviolet (UV) light, the most common non-destructive TLC visualization technique.[1] Therefore, chemists must rely on destructive chemical staining methods, where a reagent reacts with the compound on the TLC plate to produce a colored spot.

This guide provides a comparative analysis of several common TLC staining methods for the effective visualization of Ethyl 3-[(tert-butoxy)amino]propanoate. We will delve into the underlying chemical principles of each stain, provide detailed experimental protocols, and offer data-driven recommendations to help researchers select the optimal method for their specific analytical needs.

Core Visualization Techniques: A Comparative Analysis

The selection of an appropriate TLC stain is contingent on the functional groups present in the target molecule. Ethyl 3-[(tert-butoxy)amino]propanoate possesses two key functionalities: a tert-butoxycarbonyl (Boc) protected amine (a carbamate) and an ethyl ester. We will evaluate stains that interact with these groups either directly or indirectly.

Potassium Permanganate (KMnO₄) Stain

Mechanism & Rationale: The potassium permanganate stain is a highly effective, universal oxidizing agent.[2] It reacts with any compound that can be oxidized, which includes a vast array of organic functional groups. In the case of Ethyl 3-[(tert-butoxy)amino]propanoate, the permanganate ion (MnO₄⁻), which is deep purple, is reduced to manganese dioxide (MnO₂), a brownish-yellow solid. This reaction results in the appearance of a yellow or brown spot on a purple or pink background. Its broad reactivity makes it an excellent choice for general-purpose screening when the presence or absence of any organic compound is the primary question.

Performance Insights: The KMnO₄ stain is renowned for its high sensitivity and rapid development. It is an ideal first-line choice for quickly monitoring a reaction's progress, as it will visualize the starting materials, product, and most organic byproducts. The background color eventually fades, but the spots are relatively stable for documentation.

Ninhydrin Stain

Mechanism & Rationale: Ninhydrin is the classic stain for detecting primary and secondary amines, with which it reacts to form a deep purple-colored product known as Ruhemann's purple.[3][4] At first glance, a Boc-protected amine, being a carbamate, should not react. However, a critical insight is that the Boc protecting group is thermally labile, especially under acidic conditions.[5] The ninhydrin stain is typically prepared in an ethanol/acetic acid solution, and the visualization process requires heating. This combination of heat and mild acid is sufficient to cause in-situ cleavage of the Boc group on the TLC plate, liberating the primary amine, which then readily reacts with ninhydrin.[5]

Performance Insights: This method offers excellent specificity for amine-containing compounds. While other stains are universal, a positive ninhydrin test provides strong evidence that the visualized spot contains the desired amino functionality. It is crucial to heat the plate sufficiently to ensure deprotection; incomplete heating may lead to faint spots or false negatives. The resulting pink-to-purple spots are very distinct.[5]

Vanillin-Sulfuric Acid Stain

Mechanism & Rationale: The acidic vanillin stain is a versatile reagent that reacts with a wide range of nucleophilic functional groups, including alcohols and amines.[6] The visualization mechanism involves an acid-catalyzed reaction between the analyte and vanillin. Upon heating, subsequent dehydration and cyclization reactions lead to the formation of highly conjugated, and therefore colored, products.[6] The specific color produced can often be diagnostic for different classes of compounds, which is a significant advantage when trying to differentiate between products with similar Rf values but different functionalities.[7]

Performance Insights: Vanillin stain is known for producing a vibrant palette of colors, which can be extremely informative. For Ethyl 3-[(tert-butoxy)amino]propanoate, it is expected to produce a distinct colored spot upon heating. This stain is particularly useful in complex reaction mixtures where multiple products might be present, as the color differentiation can aid in identification. The stain itself is light-sensitive and has a limited shelf-life.[6]

Ceric Ammonium Molybdate (CAM) Stain

Mechanism & Rationale: Like potassium permanganate, Ceric Ammonium Molybdate (CAM) is a powerful oxidizing agent and serves as a highly sensitive, universal stain.[8] The active species, Ce(IV), is reduced by the organic compound on the plate, while the molybdate complex acts as an indicator, producing intensely colored, typically dark blue, molybdenum blue species.[9] Its broad reactivity and high sensitivity make it suitable for detecting a wide variety of organic compounds at low concentrations.

Performance Insights: CAM is arguably one of the most sensitive universal stains available. It is an excellent choice when trying to detect trace impurities or when working with very dilute samples. The stain develops upon heating to produce sharp, dark blue spots against a pale blue or yellow-green background.[10] The prepared stain solution is relatively stable when stored properly.

Experimental Protocols & Workflows

General TLC Procedure
  • Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates.

  • Spotting: Dissolve samples in a volatile solvent (e.g., ethyl acetate, dichloromethane). Apply a small spot to the baseline of the TLC plate using a capillary tube.

  • Development: Place the spotted TLC plate in a closed chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane, adjust polarity as needed). Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase.

Staining Methodologies

The following diagrams and protocols outline the specific steps for each visualization technique after the TLC plate has been developed and dried.

G cluster_workflow KMnO₄ Staining Workflow Dry_TLC Dried TLC Plate Dip Dip in KMnO₄ Stain Dry_TLC->Dip Quickly Visualize Visualize Immediately Dip->Visualize No Heat Needed Result Yellow/Brown Spot on Purple Background Visualize->Result

Caption: Workflow for TLC visualization using Potassium Permanganate stain.

Protocol:

  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[10] Store in a light-protected bottle.

  • Application: Using forceps, quickly dip the dried TLC plate into the KMnO₄ solution.

  • Development: Remove the plate and let the excess stain drip off. Spots will appear almost instantly at room temperature against a purple background. No heating is required. Document the results promptly as the background will fade.

G cluster_workflow Ninhydrin Staining Workflow Dry_TLC Dried TLC Plate Dip Dip in Ninhydrin Stain Dry_TLC->Dip Quickly Heat Heat with Heat Gun Dip->Heat Crucial Step for Boc-Deprotection Result Pink/Purple Spot on White Background Heat->Result G cluster_workflow Vanillin Staining Workflow Dry_TLC Dried TLC Plate Dip Dip in Vanillin Stain Dry_TLC->Dip Quickly Heat Heat with Heat Gun Dip->Heat Develops Color Result Variously Colored Spots on Pale Background Heat->Result

Caption: Workflow for TLC visualization using Vanillin-Sulfuric Acid stain.

Protocol:

  • Stain Preparation: Dissolve 15 g of vanillin in 250 mL of ethanol, then carefully add 2.5 mL of concentrated sulfuric acid. [10]Store in a foil-wrapped container in the refrigerator.

  • Application: Dip the dried TLC plate into the vanillin solution.

  • Development: Heat the plate carefully with a heat gun until colored spots appear. The background may turn light pink. Note the specific colors that develop. [11]

G cluster_workflow CAM Staining Workflow Dry_TLC Dried TLC Plate Dip Dip in CAM Stain Dry_TLC->Dip Quickly Heat Heat with Heat Gun Dip->Heat Develops Color Result Dark Blue Spots on Light Blue Background Heat->Result

Caption: Workflow for TLC visualization using Ceric Ammonium Molybdate stain.

Protocol:

  • Stain Preparation (Hanessian's Stain): To 235 mL of distilled water, add 12 g of ammonium molybdate, 0.5 g of ceric ammonium molybdate, and carefully add 15 mL of concentrated sulfuric acid. [10]The solution is stable for months.

  • Application: Dip the dried TLC plate into the CAM solution.

  • Development: Heat the plate with a heat gun. Dark blue spots will appear against a light blue or greenish background.

Performance Comparison Summary

The table below summarizes the key performance characteristics of each visualization method for Ethyl 3-[(tert-butoxy)amino]propanoate.

FeaturePotassium Permanganate (KMnO₄)NinhydrinVanillin-Sulfuric AcidCeric Ammonium Molybdate (CAM)
Mechanism Type Universal Oxidizer Amine-Specific (after deprotection) [5]Electrophilic/Condensation [6]Universal Oxidizer [10]
Spot Color Yellow/BrownPink to PurpleVarious (e.g., blue, green, brown)Dark Blue
Background Purple (fades over time)White/Pale YellowLight PinkLight Blue/Green
Sensitivity HighModerate to HighModerateVery High
Specificity Low (Universal)High (for amines)ModerateLow (Universal)
Heating Required? NoYes (Essential)YesYes
Ease of Use Very EasyEasy (Requires careful heating)EasyEasy
Best Use Case Quick, routine reaction monitoring of all organic spots.Confirmation of amine-containing product; differentiating from non-amine byproducts.Differentiating between multiple products with similar Rf values based on color.Detecting trace amounts of product or impurities.

Conclusion and Recommendations

Effective TLC visualization of saturated, non-UV active compounds like Ethyl 3-[(tert-butoxy)amino]propanoate is crucial for efficient synthetic chemistry. While no single stain is perfect for all applications, a judicious selection based on the analytical goal can provide rich and reliable data.

  • For routine, rapid reaction monitoring , the Potassium Permanganate (KMnO₄) stain is highly recommended. Its speed, high sensitivity, and ease of use make it the ideal workhorse for determining reaction completion or identifying the presence of byproducts.

  • To specifically confirm the identity of the Boc-protected amine product , the Ninhydrin stain is invaluable. A positive result provides strong, functional-group-specific evidence that is not obtainable with universal stains. Researchers must ensure adequate heating to facilitate the necessary in-situ deprotection.

  • For applications requiring the highest possible sensitivity , such as detecting trace impurities or analyzing dilute reaction aliquots, Ceric Ammonium Molybdate (CAM) stain is the superior choice.

  • The Vanillin stain serves as a valuable secondary tool, particularly when reaction mixtures are complex and the potential for colorimetric differentiation between spots could aid in qualitative analysis.

By understanding the mechanisms and applying the protocols described in this guide, researchers and drug development professionals can confidently and accurately monitor reactions involving this important class of building blocks, leading to improved process control and synthetic outcomes.

References

  • University of Colorado, Boulder. (n.d.). TLC Stains. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Retrieved from [Link]

  • Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. In The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]

  • Sejer, D. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. Curly Arrow. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate. PubChem. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 3-{amino}propanoate. Retrieved from [Link]

  • Islam, M. R., et al. (2014). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. Journal of Chromatographic Science, 52(7), 643-647. Retrieved from [Link]

  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TLC stains. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 3-{amino}propanoate. Retrieved from [Link]

  • Patil, S. S., et al. (2012). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society, 56(3), 328-331. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Anonymous. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]

  • Heydari, A., et al. (2007). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 12(6), 1253-1259. Retrieved from [Link]

  • Reddit. (2025, July 30). Can boc anhydride be visualized by PMA tlc stain. r/CHROMATOGRAPHY. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References. Retrieved from [Link]

  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Retrieved from [Link]

  • Quora. (2018, January 11). Can ninhydrin react with proteins?. Retrieved from [Link]

  • MDPI. (2024, July 10). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Retrieved from [Link]

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Spectroscopic characterization of N-tert-butoxy amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Characterization and Comparative Analysis of N-tert-Butoxycarbonyl Amino Acid Derivatives

As a Senior Application Scientist, I frequently guide drug development teams through the critical phases of peptide synthesis and structural elucidation. The N-tert-butoxycarbonyl (Boc) group—often colloquially referred to as an N-tert-butoxy derivative—is a foundational


-amino protecting group[1]. Its utility in both solution-phase and Solid-Phase Peptide Synthesis (SPPS) hinges on its precise spectroscopic tractability and its orthogonal cleavage profile.

This guide provides an objective comparison of N-Boc against alternative protecting groups, backed by causality-driven spectroscopic data and self-validating experimental protocols designed to ensure absolute enantiomeric and structural integrity.

Objective Comparison: N-Boc vs. Alternative Protecting Groups

To rationally select a protecting group, one must understand the thermodynamic and kinetic causality behind their cleavage mechanisms. This dictates their orthogonality—the ability to remove one protecting group without affecting others.

Table 1: Comparative Properties of


-Amino Protecting Groups 
Protecting GroupCleavage MechanismStandard ReagentsOrthogonality ProfileUV Absorbance
N-Boc Acidolysis50% TFA in DCMStable to base & nucleophilesWeak (Requires stains)
N-Fmoc

-Elimination
20% Piperidine in DMFStable to acidStrong (~301 nm)
N-Cbz (Z) HydrogenolysisH

, Pd/C
Stable to mild acid & baseModerate (~254 nm)

Mechanistic Causality:

  • N-Boc: Cleavage is strictly acidolytic[1]. Exposure to Trifluoroacetic acid (TFA) protonates the carbamate oxygen. This induces heterolytic cleavage, expelling a highly stable tert-butyl cation (which rapidly deprotonates to form isobutylene gas) and carbon dioxide. This irreversible, gas-evolving reaction drives the equilibrium forward, making it completely orthogonal to base-labile groups.

  • N-Fmoc: Cleavage relies on base-catalyzed

    
    -elimination. The fluorenyl proton is highly acidic; mild bases abstract this proton, forming a stable dibenzofulvene intermediate.
    
  • N-Cbz: Cleaved via catalytic hydrogenolysis. Palladium-catalyzed reduction of the benzylic C-O bond releases toluene and CO

    
    .
    

Spectroscopic Signatures of N-Boc Amino Acids

Accurate structural validation requires understanding the physical origins of the spectroscopic signals. The N-Boc group provides highly diagnostic markers across multiple analytical modalities[2].

Table 2: Diagnostic Spectroscopic Markers for N-Boc Amino Acids

Analytical TechniqueDiagnostic SignalMechanistic Origin

H NMR
Sharp singlet at

1.35–1.45 ppm (9H)
Rapid free rotation of three equivalent methyl groups on the tert-butyl moiety.

C NMR
Peak at

155–157 ppm
Carbamate carbonyl carbon, highly shielded by adjacent N and O resonance.
FT-IR Band at 1680–1720 cm⁻¹Carbamate C=O stretching vibration, distinct from standard amides.
ESI-MS (Positive) Neutral loss of 56 Da or 100 DaCollision-induced dissociation expelling isobutylene (-56) or isobutylene + CO

(-100).
  • 
    H and 
    
    
    
    C NMR Causality:
    The most diagnostic feature of an N-Boc group is the intense, sharp
    
    
    H NMR singlet integrating to 9 protons at
    
    
    1.35–1.45 ppm[3]. Because the three methyl groups of the tert-butyl moiety undergo rapid free rotation on the NMR timescale, all 9 protons are magnetically equivalent. In
    
    
    C NMR, the carbamate carbonyl carbon resonates at
    
    
    155–157 ppm[4]. This is significantly upfield from a standard amide carbonyl (~170 ppm) because the carbonyl carbon receives resonance electron density from both the nitrogen and the tert-butoxy oxygen, increasing shielding.
  • FT-IR Causality: The carbamate C=O stretching vibration is observed at 1680–1720 cm⁻¹[5]. The dual resonance from the adjacent nitrogen and oxygen atoms alters the double-bond character of the carbonyl, shifting its absorption frequency relative to isolated ketones or standard amides[2].

  • Mass Spectrometry (ESI-MS): In positive ion mode, Collision-Induced Dissociation (CID) of the

    
     precursor ion reliably produces a diagnostic neutral loss of 56 Da (isobutylene) or 100 Da (isobutylene + CO
    
    
    
    ). This fragmentation pathway serves as a self-validating marker for the presence of the Boc group[6].

Experimental Workflow Visualization

Workflow Start Free Amino Acid Boc2O Boc2O / Base (Nucleophilic Acyl Substitution) Start->Boc2O NBoc N-Boc Amino Acid Boc2O->NBoc QC Spectroscopic QC (1.4 ppm NMR, 1700 cm⁻¹ IR) NBoc->QC Coupling Peptide Coupling QC->Coupling Cleavage TFA Acidolysis (-Isobutylene, -CO2) Coupling->Cleavage Cleavage->QC Validate Deprotection Product Elongated Peptide Cleavage->Product

Workflow for N-Boc protection, spectroscopic validation, and acidolytic cleavage in peptide synthesis.

Self-Validating Experimental Protocols

As an application scientist, I mandate that every protocol must contain internal checkpoints to prevent downstream failures.

Protocol 1: Synthesis of N-Boc-L-Phenylalanine

Objective: Transient protection of the


-amino group prior to coupling.
  • Preparation: Dissolve L-Phenylalanine (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane.

    • Causality: The alkaline environment deprotonates the

      
      -ammonium ion (
      
      
      
      ), generating a highly nucleophilic free amine capable of attacking the electrophilic carbonyl of Boc
      
      
      O.
  • Reaction: Add Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq) dropwise at 0 °C, then warm to room temperature and stir for 12 hours.
    
  • Workup: Acidify the aqueous layer to pH 2-3 with 1M KHSO

    
     and extract with ethyl acetate. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a ninhydrin stain. The starting material will appear as a bright purple spot (primary amine reacting with ninhydrin). A successful reaction is validated by the disappearance of the purple spot and the appearance of a UV-active, ninhydrin-negative spot (the protected carbamate).

Protocol 2: Spectroscopic Validation

Objective: Confirm structural integrity and complete protection.

  • Sample Prep: Dissolve 10 mg of the purified product in 0.5 mL of CDCl

    
     for NMR analysis.
    
    • Causality: CDCl

      
       lacks exchangeable protons, preventing the masking of the broad carbamate N-H signal (
      
      
      
      4.5–5.5 ppm) which would occur in protic solvents like D
      
      
      O or CD
      
      
      OD.
  • Acquisition: Acquire

    
    H and 
    
    
    
    C NMR spectra at 298 K.
  • Self-Validation Check: The

    
    H NMR spectrum must display a dominant, sharp singlet at 
    
    
    
    1.35–1.45 ppm integrating to exactly 9 protons[3]. Any deviation in integration indicates incomplete protection or Boc
    
    
    O degradation. The
    
    
    C NMR must show the quaternary carbon at
    
    
    79-81 ppm and the carbamate carbonyl at
    
    
    155-157 ppm[4].
Protocol 3: Acidolytic Cleavage (Deprotection)

Objective: Removal of the Boc group to expose the free amine for subsequent coupling[1].

  • Cleavage: Dissolve the N-Boc peptide/amino acid in a 50:50 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

    • Causality: The strong Brønsted acid (TFA) protonates the carbamate, triggering the expulsion of the tert-butyl cation. DCM acts as a non-polar, non-reactive diluent that swells the peptide matrix (if on solid phase) and stabilizes the reaction.

  • Incubation: Stir at room temperature for 30-60 minutes.

  • Self-Validation Check: Evaporate the solvent and analyze the residue via FT-IR or ESI-MS. Successful deprotection is self-validated by the complete disappearance of the 1680–1720 cm⁻¹ C=O stretch[5] and the 1.40 ppm NMR singlet, coupled with a mass shift of -100 Da in the mass spectrometer[6].

References

1.[1] "Amino Acids, Peptides, and Proteins" - Kinam Park. kinampark.com. 1 2.[2] "Consider the spectral data for N-tert-butoxycarbonyl-l-alanine" - Transtutors. transtutors.com. 2 3.[5] "Diastereoselective Synthesis of Potent Antimalarial Cis-β-lactam Agents" - Brieflands. brieflands.com. 5 4.[3] "Mild and efficient ring opening of monoterpene-fused β-lactam enantiomers" - Arkat USA. arkat-usa.org. 3 5.[4] "SUPPLEMENTARY INFORMATION SECTION" - Royal Society of Chemistry. rsc.org. 4 6.[6] "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection" - MDPI. mdpi.com.6

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Safety Operating Guide

A Guide to the Safe Disposal of Ethyl 3-[(tert-butoxy)amino]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of Ethyl 3-[(tert-butoxy)amino]propanoate, a common building block in organic synthesis. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these safety procedures, ensuring the protection of both laboratory personnel and the environment.

Understanding the Chemistry: A Foundation for Safe Disposal

Ethyl 3-[(tert-butoxy)amino]propanoate possesses two key functional groups that dictate its reactivity and, consequently, its disposal pathway: an ethyl ester and a tert-butoxycarbonyl (Boc) protected amine .

  • Ester Group: The ethyl propanoate moiety can undergo hydrolysis, a reaction with water, to yield ethanol and 3-aminopropanoic acid (after deprotection of the amine). This reaction is catalyzed by either acid or base.[1][2][3][4][5]

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[6] A key characteristic is its lability under acidic conditions.[7][8] Treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid, will cleave the Boc group, releasing isobutylene and carbon dioxide, and yielding the protonated primary amine.[6][7][8]

This dual reactivity informs our disposal strategy. The inherent instability of the Boc group in acidic environments and the potential for hydrolysis of the ester must be considered to prevent uncontrolled reactions and ensure the final waste stream is as non-hazardous as possible.

Disposal Procedures: A Step-by-Step Approach

The primary and most recommended method for the disposal of Ethyl 3-[(tert-butoxy)amino]propanoate is to treat it as hazardous chemical waste and transfer it to a licensed disposal service. However, in situations where small quantities need to be quenched in the laboratory prior to disposal, a carefully controlled hydrolysis protocol can be employed.

Method 1: Direct Disposal as Hazardous Waste (Recommended)

This is the most straightforward and safest method, minimizing direct handling and potential exposure.

Step-by-Step Protocol:

  • Container Selection: Use a clean, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with esters.[9] Ensure the container has a secure, leak-proof cap.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and list the full chemical name: "Ethyl 3-[(tert-butoxy)amino]propanoate".[10] Include the approximate quantity and date. Proper labeling is critical for the safety of waste handlers.

  • Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials, particularly strong acids and bases.[9][11][12] Esters should not be mixed with oxidizing mineral acids or non-oxidizing mineral acids due to the potential for heat generation or fire.[11]

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[13]

Table 1: Waste Compatibility for Esters

Chemical GroupCompatibilityPotential Hazards of Mixing
Acids (Non-oxidizing Mineral)IncompatibleHeat Generation
Acids (Oxidizing Mineral)IncompatibleHeat Generation, Fire
Acids, OrganicCompatible
Alcohols and GlycolsCompatible
BasesIncompatibleHydrolysis, Heat Generation

Source: Adapted from CP Lab Safety.[11]

Method 2: In-Lab Neutralization via Hydrolysis (For Small Quantities Only)

This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Underlying Principle: This protocol utilizes base-catalyzed hydrolysis (saponification) to break down the ester into ethanol and the salt of the carboxylic acid. This method is generally preferred over acid-catalyzed hydrolysis for disposal as the reaction tends to go to completion.[3][4]

Step-by-Step Protocol:

  • Preparation: In a fume hood, prepare a reaction vessel (e.g., a round-bottom flask) of an appropriate size that is no more than 50% full. Equip the vessel with a magnetic stirrer.

  • Dilution: Dilute the Ethyl 3-[(tert-butoxy)amino]propanoate with an equal volume of a water-miscible solvent like ethanol or tetrahydrofuran (THF) to ensure homogeneity.

  • Base Addition: Slowly and with stirring, add a 1 M solution of sodium hydroxide (NaOH) in excess (approximately 1.5 to 2 equivalents relative to the ester). The addition should be done portion-wise to control any potential exotherm.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) if necessary. For complete hydrolysis, gentle heating under reflux may be required.[3]

  • Neutralization: Once the reaction is complete, cool the solution to room temperature. Carefully neutralize the excess base by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.

  • Final Disposal: The resulting aqueous solution, containing ethanol, sodium 3-[(tert-butoxy)amino]propanoate, and sodium chloride, can then be disposed of as aqueous chemical waste, following your institution's guidelines. It is crucial to consult with your EHS office before disposing of the neutralized solution down the drain, as local regulations may vary.[12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of Ethyl 3-[(tert-butoxy)amino]propanoate.

DisposalWorkflow Disposal Workflow for Ethyl 3-[(tert-butoxy)amino]propanoate start Start: Have Ethyl 3-[(tert-butoxy)amino]propanoate for Disposal decision Is in-lab neutralization necessary and approved for small quantities? start->decision direct_disposal Method 1: Direct Disposal as Hazardous Waste decision->direct_disposal No (Recommended) neutralization Method 2: In-Lab Neutralization via Hydrolysis decision->neutralization Yes step1_direct 1. Select appropriate, labeled container. direct_disposal->step1_direct step1_neut 1. Work in a fume hood with proper PPE. neutralization->step1_neut step2_direct 2. Segregate from incompatible materials (acids, bases). step1_direct->step2_direct step3_direct 3. Store in a designated waste area. step2_direct->step3_direct end_direct 4. Arrange for EHS pickup. step3_direct->end_direct step2_neut 2. Dilute with a suitable solvent. step1_neut->step2_neut step3_neut 3. Slowly add excess 1M NaOH. step2_neut->step3_neut step4_neut 4. Stir until hydrolysis is complete. step3_neut->step4_neut step5_neut 5. Neutralize to pH 6-8 with dilute acid. step4_neut->step5_neut end_neut 6. Dispose of as aqueous chemical waste per institutional guidelines. step5_neut->end_neut

Caption: Decision workflow for the disposal of Ethyl 3-[(tert-butoxy)amino]propanoate.

Conclusion: A Commitment to Safety

The proper disposal of chemical reagents like Ethyl 3-[(tert-butoxy)amino]propanoate is a fundamental aspect of responsible scientific practice. By understanding the chemical properties of the substances we handle, we can implement disposal strategies that are not only compliant with regulations but are also rooted in a strong foundation of chemical safety. Always prioritize the direct disposal of chemical waste through certified channels and only undertake in-lab neutralization procedures after a thorough risk assessment and with the appropriate safety precautions in place.

References

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry - ACS Publications. [Link]

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Navigating the Safe Handling of Ethyl 3-[(tert-butoxy)amino]propanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel molecules is a daily endeavor. Among the vast array of building blocks utilized, protected amino acid esters like Ethyl 3-[(tert-butoxy)amino]propanoate play a crucial role. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for strategic chemical manipulations, making it a valuable intermediate.[1][2] However, with its utility comes the inherent responsibility of ensuring the safety of the researchers handling it. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for the safe handling, use, and disposal of Ethyl 3-[(tert-butoxy)amino]propanoate.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for Ethyl 3-[(tert-butoxy)amino]propanoate may not be extensively documented, available data from suppliers and analogous compounds indicate that it should be handled with care. The primary hazards associated with this and similar chemicals are:

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[3]

  • Skin Irritation (H315): May cause irritation upon contact with the skin.[4][5][6]

  • Serious Eye Irritation (H319): Can cause significant irritation to the eyes.[4][5][6]

  • May Cause Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract.[4][5][6]

The Globally Harmonized System (GHS) pictogram associated with this chemical is GHS07, indicating that it is an irritant and can be harmful.[3] It is imperative to operate under the assumption that this compound may possess other uncharacterized hazards and to handle it with appropriate caution at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is fundamental to mitigating the risks associated with Ethyl 3-[(tert-butoxy)amino]propanoate. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesStandard laboratory coatNot generally required
Weighing and Aliquoting (Solid/Liquid) Chemical splash gogglesNitrile glovesStandard laboratory coatRecommended to be performed in a chemical fume hood
Solution Preparation and Transfers Chemical splash goggles and face shieldNitrile gloves (consider double-gloving)Chemical-resistant laboratory coat or apronTo be performed in a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile glovesChemical-resistant laboratory coatTo be performed in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile glovesChemical-resistant laboratory coatTo be performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant laboratory coat or coverallsAir-purifying respirator with organic vapor cartridges (if outside a fume hood)
Waste Disposal Chemical splash gogglesNitrile glovesStandard laboratory coatNot generally required if handling sealed containers

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles.[4][5][6] A face shield provides an additional layer of protection against splashes during large-volume transfers or vigorous reactions.

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[7] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.[4]

  • Body Protection: A laboratory coat protects the skin and personal clothing from accidental spills. For procedures with a higher risk of splashing, a chemical-resistant apron or coat is recommended.

  • Respiratory Protection: Due to the potential for respiratory irritation, all operations that may generate aerosols or vapors should be conducted within a certified chemical fume hood.[4][8][9] This engineering control is the primary means of preventing inhalation exposure.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the manufacturer's label is intact and legible.[10]

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]

  • The storage area should be clearly marked with the appropriate hazard symbols.

3.2. Handling and Use

  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Transfers: Conduct all transfers of Ethyl 3-[(tert-butoxy)amino]propanoate within a chemical fume hood to minimize the risk of inhalation.

  • Weighing: If weighing a solid form, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Reactions: Perform all reactions in appropriate glassware within a chemical fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate the work area.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of Ethyl 3-[(tert-butoxy)amino]propanoate and associated contaminated materials is crucial to protect the environment and comply with regulations.

  • Unused Chemical: Unused or unwanted Ethyl 3-[(tert-butoxy)amino]propanoate should be disposed of as hazardous chemical waste.[8] It should be collected in a clearly labeled, sealed, and appropriate waste container.

  • Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, should be considered contaminated and disposed of in a designated solid hazardous waste container.

  • Solutions: Liquid waste containing Ethyl 3-[(tert-butoxy)amino]propanoate should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."[10]

  • Disposal Vendor: All chemical waste should be disposed of through a licensed and approved hazardous waste disposal company, in accordance with local, state, and federal regulations.

Workflow for Safe Handling and Disposal

The following diagram illustrates the lifecycle of Ethyl 3-[(tert-butoxy)amino]propanoate within the laboratory, from receipt to disposal, highlighting the critical safety checkpoints.

cluster_receiving Receiving & Storage cluster_handling Handling & Use (in Fume Hood) cluster_disposal Disposal receiving Receive & Inspect Container storage Store in a Cool, Dry, Ventilated Area receiving->storage Intact Container ppe Don Appropriate PPE storage->ppe Prepare for Use unused_chemical Unused Chemical storage->unused_chemical Dispose of Unused Chemical weighing Weighing/Aliquoting ppe->weighing solution Solution Preparation weighing->solution reaction Running Reaction solution->reaction workup Work-up/Purification reaction->workup solid_waste Contaminated Solids (Gloves, etc.) workup->solid_waste Generate Solid Waste liquid_waste Liquid Waste workup->liquid_waste Generate Liquid Waste licensed_disposal Licensed Waste Disposal solid_waste->licensed_disposal liquid_waste->licensed_disposal unused_chemical->licensed_disposal

Caption: Workflow for the safe handling and disposal of Ethyl 3-[(tert-butoxy)amino]propanoate.

By adhering to the principles and procedures outlined in this guide, researchers can confidently and safely utilize Ethyl 3-[(tert-butoxy)amino]propanoate in their vital work, fostering a culture of safety and scientific excellence.

References

  • Angene Chemical. (2024, April 7). Safety Data Sheet: Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 3-{amino}propanoate. Retrieved from [Link]

  • United Initiators. (2020, July 17). Safety Data Sheet: TBPEH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.